molecular formula C7H8N4 B1419512 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine CAS No. 494767-19-0

1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Cat. No.: B1419512
CAS No.: 494767-19-0
M. Wt: 148.17 g/mol
InChI Key: QVTQZKKNOZODAH-UHFFFAOYSA-N
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Description

1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine (CAS 494767-19-0) is a nitrogen-rich, bicyclic aromatic heterocycle of high interest in medicinal chemistry as a core scaffold for the development of novel bioactive compounds . Its structure features multiple hydrogen bond donors and acceptors, making it an attractive ligand for targeting conserved binding pockets in enzymes . This scaffold is particularly relevant in the discovery of ATP-competitive kinase inhibitors, as it can be functionalized at multiple positions to explore chemical space and optimize interactions with protein targets . The compound is offered as a solid and should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylpyrazolo[4,3-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTQZKKNOZODAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its precise chemical identity, explore a plausible synthetic route based on established methodologies, and discuss its potential as a scaffold for drug discovery, all supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

1.1. IUPAC Name and CAS Number

The unequivocally correct IUPAC name for the compound is This compound .[1] It is registered under the CAS Number 494767-19-0 .[1]

1.2. Chemical Structure

The structure consists of a fused bicyclic system where a pyrazole ring is fused to a pyridine ring. The key features are:

  • A pyrazolo[4,3-c]pyridine core.

  • A methyl group attached to the nitrogen at position 1 of the pyrazole ring.

  • An amine group substituted at position 4 of the pyridine ring.

Below is a visual representation of the chemical structure generated using the DOT language.

Caption: Chemical structure of this compound.

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold due to its diverse biological activities.[2] Derivatives of this structure have been reported to possess a wide range of therapeutic properties, including:

  • Anticancer Activity: Certain compounds from this class have demonstrated potent antitumor effects.[2][3]

  • Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its potential in managing inflammation and pain.[2]

  • Anxiolytic Properties: Some derivatives have shown promise as potential anxiolytic agents.[2]

  • Enzyme Inhibition: This scaffold has been identified as a core for inhibitors of various enzymes, such as carbonic anhydrases.[4]

The broad spectrum of biological activity makes the pyrazolo[4,3-c]pyridine framework a fertile ground for the development of novel therapeutic agents.[2]

Proposed Synthesis of this compound

3.1. Proposed Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis.

G start Substituted Pyridine Precursor step1 Cyclization to form Pyrazolo[4,3-c]pyridine core start->step1 step2 Introduction of a leaving group at C4 (e.g., Halogenation) step1->step2 step3 Nucleophilic Aromatic Substitution (Amination) step2->step3 step4 N-methylation of the pyrazole ring step3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical sequence of reactions based on analogous transformations found in the literature for similar heterocyclic systems.

Step 1: Synthesis of a 4-Halo-1H-pyrazolo[4,3-c]pyridine Intermediate

The initial step would involve the construction of the pyrazolo[4,3-c]pyridine core, likely starting from a suitably substituted pyridine precursor, followed by the introduction of a halogen at the 4-position, which will serve as a leaving group for the subsequent amination step.

  • Rationale: The halogen at the C4 position activates the ring for nucleophilic aromatic substitution.

Step 2: Amination of the 4-Halo-1H-pyrazolo[4,3-c]pyridine

The 4-halo intermediate would then be subjected to an amination reaction. This can be achieved through various methods, such as Buchwald-Hartwig amination or by reaction with ammonia or an ammonia equivalent under pressure and/or with a catalyst.

  • Protocol:

    • To a solution of the 4-halo-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., dioxane or toluene), add a source of ammonia (e.g., ammonia solution or a protected amine), a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).

    • Add a base (e.g., Cs2CO3 or K3PO4).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Purify the crude product by column chromatography to yield 1H-pyrazolo[4,3-c]pyridin-4-amine.

  • Causality: The palladium catalyst facilitates the carbon-nitrogen bond formation, a crucial step in modern synthetic organic chemistry for the construction of arylamines.

Step 3: N-methylation of 1H-pyrazolo[4,3-c]pyridin-4-amine

The final step is the selective methylation of the nitrogen at position 1 of the pyrazole ring.

  • Protocol:

    • Dissolve 1H-pyrazolo[4,3-c]pyridin-4-amine in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., NaH or K2CO3) to deprotonate the pyrazole nitrogen.

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction for the formation of the product.

    • Once complete, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify by column chromatography or recrystallization to obtain the final product, this compound.

  • Trustworthiness: This is a standard and reliable method for the N-alkylation of nitrogen-containing heterocycles. The regioselectivity of methylation can sometimes be an issue, but often one isomer is favored.

Quantitative Data and Biological Activity Insights

While specific quantitative biological data for this compound is not extensively published, the activity of related compounds provides a strong rationale for its investigation. For instance, various derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown significant inhibitory activity against various cancer cell lines.

Compound Class Biological Target/Activity Reference
Pyrazolo[4,3-c]pyridine derivativesAntitumor activity[2]
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic Anhydrase Inhibitors[4]
Tetrahydro-1H-pyrazolo[4,3-c]pyridinesMycobacterium tuberculosis pantothenate synthetase inhibition[2]

The structural similarity of this compound to known biologically active molecules, such as kinase inhibitors, suggests its potential as a valuable scaffold in drug discovery programs.

Conclusion

This compound is a well-defined chemical entity with a high potential for further investigation in the field of medicinal chemistry. While direct studies on this specific molecule are limited, the broader class of pyrazolo[4,3-c]pyridines has demonstrated a wide range of significant biological activities. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path for its preparation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide to Unraveling the Mechanism of Action of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyrazolo[4,3-c]pyridine core is one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] This bicyclic heterocycle, a fusion of pyrazole and pyridine rings, has been the subject of intensive research, leading to the discovery of potent inhibitors of key cellular targets. Derivatives of the pyrazolo[4,3-c]pyridine nucleus have shown significant promise as anticancer, anti-inflammatory, and enzyme inhibitory agents.[3]

This technical guide delves into the core principles of elucidating the mechanism of action for a novel derivative, 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine . While specific data for this particular molecule is emerging, a comprehensive understanding of the broader class of pyrazolo[4,3-c]pyridines provides a robust framework for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and a practical guide to experimental design.

I. The Chemical Biology of Pyrazolo[4,3-c]pyridines: A Foundation for Mechanistic Discovery

The biological activity of pyrazolo[4,3-c]pyridine derivatives is intrinsically linked to their structural features, which allow for diverse interactions with biological macromolecules. The fused ring system presents a rigid scaffold with multiple points for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Known Biological Targets and Mechanisms

Research into the pyrazolo[4,3-c]pyridine scaffold and its isomers has revealed a range of biological targets, providing crucial starting points for investigating new analogs like this compound. Key target classes include:

  • Protein Kinases: The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[4] The nitrogen atoms in the ring system can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket. This makes kinase inhibition a primary hypothesis for the mechanism of action of novel pyrazolo[4,3-c]pyridine derivatives.

  • Carbonic Anhydrases (CAs): Certain pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases.[1][5] The mechanism involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site.

  • Protein-Protein Interaction (PPI) Modulators: In a notable example, pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for parasite metabolism.[6][7][8] This highlights the potential of the scaffold to disrupt larger protein complex formation.

  • Other Enzymes and Receptors: The broader pyrazolopyridine class has been associated with the inhibition of phosphodiesterases (PDEs) and modulation of G-protein coupled receptors (GPCRs).[1][5]

Given this landscape, a logical first step in characterizing this compound is to screen it against a panel of kinases, CAs, and other relevant targets based on its structural similarity to known active compounds.

II. Elucidating the Mechanism of Action: An Experimental Roadmap

A multi-pronged experimental approach is essential to definitively determine the mechanism of action. The following sections outline a logical workflow, from initial target identification to in-depth cellular characterization.

A. Primary Target Identification and Biochemical Characterization

The initial phase focuses on identifying the direct molecular target(s) of the compound and quantifying its interaction.

1. Kinase Inhibition Profiling:

  • Rationale: Based on the prevalence of pyrazolopyridines as kinase inhibitors, a broad kinase screen is the highest priority.[4] This provides an unbiased view of the compound's selectivity profile.

  • Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

    • Plate Preparation: Dispense a diverse panel of recombinant kinases into a multi-well plate.

    • Compound Addition: Add this compound at a screening concentration (e.g., 1 µM). Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).

    • Reaction Initiation: Add the kinase-specific substrate and ATP to initiate the enzymatic reaction. Incubate at the optimal temperature for each kinase.

    • Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition relative to the controls.

    • Follow-up: For any "hits" (kinases showing significant inhibition), perform dose-response studies to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Carbonic Anhydrase Inhibition Assay:

  • Rationale: If the compound possesses a sulfonamide or a bioisostere, testing against CAs is warranted.[1][5]

  • Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

    • Reagent Preparation: Prepare a buffered solution of the purified CA isoform and a pH indicator.

    • Compound Incubation: Incubate the enzyme with varying concentrations of this compound.

    • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

    • Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change. Calculate the IC50 value from the dose-response curve.

3. Protein-Protein Interaction Disruption Assay:

  • Rationale: To explore non-enzymatic targets, assays for PPI disruption are valuable, especially if structural analysis suggests the compound could mimic an interface motif.[6][7][8]

  • Experimental Protocol: AlphaScreen™ Assay for PEX14-PEX5 Interaction

    • Reagent Preparation: Use recombinant PEX14 and PEX5 proteins, with one tagged with a donor bead and the other with an acceptor bead.

    • Compound Incubation: Incubate the tagged proteins with varying concentrations of this compound.

    • Signal Generation: If the proteins interact, the donor and acceptor beads are brought into proximity. Upon excitation of the donor bead, a singlet oxygen is released, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

    • Data Analysis: A decrease in the AlphaScreen™ signal indicates disruption of the protein-protein interaction. Calculate the IC50 value.

B. Cellular and Phenotypic Characterization

Once a primary target or a set of potential targets is identified, the next crucial step is to validate this mechanism in a cellular context.

1. Cell Viability and Proliferation Assays:

  • Rationale: These assays determine the functional consequence of target engagement in living cells. For example, if the compound inhibits a kinase involved in cell cycle progression, a decrease in cell proliferation would be expected.

  • Experimental Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate cancer cell lines of interest (e.g., those known to be dependent on the identified target kinase) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

2. Target Engagement and Pathway Modulation Assays:

  • Rationale: It is essential to demonstrate that the compound interacts with its intended target within the cell and modulates its downstream signaling pathway.

  • Experimental Protocol: Western Blotting for Phospho-Protein Levels

    • Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours). Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH or β-actin).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

    • Data Analysis: A decrease in the phosphorylated protein signal, normalized to the total protein and loading control, indicates target engagement and inhibition of the signaling pathway.

III. Visualizing the Mechanism: Pathways and Workflows

Visual representations are critical for conceptualizing the complex biological systems under investigation.

Hypothesized Signaling Pathway: Kinase Inhibition

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Proliferation, Survival Phosphorylated Substrate->Cellular Response Leads to Compound This compound Compound->Target Kinase Inhibits

Caption: Hypothesized kinase inhibition pathway.

Experimental Workflow for Mechanism of Action Studies

This diagram outlines the logical flow of experiments described in this guide.

G cluster_workflow Experimental Workflow Start Start with This compound Biochemical_Screening Biochemical Screening (Kinase Panel, CA Assay, PPI Assay) Start->Biochemical_Screening Identify_Hits Identify Primary Target(s)? Biochemical_Screening->Identify_Hits Dose_Response Determine Potency (IC50/Ki) Identify_Hits->Dose_Response Yes No_Hits Re-evaluate or Phenotypic Screening Identify_Hits->No_Hits No Cellular_Assays Cellular Assays (Viability, Proliferation) Dose_Response->Cellular_Assays Target_Validation Target Engagement & Pathway Analysis (Western Blot, etc.) Cellular_Assays->Target_Validation Mechanism_Elucidated Mechanism of Action Elucidated Target_Validation->Mechanism_Elucidated

Caption: Workflow for mechanism of action elucidation.

IV. Structure-Activity Relationship (SAR) and Future Directions

Understanding the SAR of the pyrazolo[4,3-c]pyridine scaffold is crucial for optimizing lead compounds. For this compound, key structural features to consider in future analog synthesis include:

  • The 1-methyl group: This substituent will influence the compound's interaction with the target protein, potentially by occupying a specific hydrophobic pocket.

  • The 4-amino group: This group can act as a hydrogen bond donor or acceptor and is a key point for derivatization to modulate potency and physicochemical properties.

  • The pyrazole and pyridine nitrogens: These are often involved in critical hydrogen bonding interactions with the target, as seen in kinase inhibitors.[4]

Systematic modification of these positions and subsequent testing using the described experimental workflows will build a comprehensive SAR profile, guiding the development of more potent and selective therapeutic agents.

V. Conclusion

While direct experimental data on this compound is not yet widely available, its core pyrazolo[4,3-c]pyridine scaffold provides a strong foundation for a hypothesis-driven investigation into its mechanism of action. By leveraging the wealth of knowledge on this privileged structure and employing a systematic experimental approach encompassing biochemical, cellular, and phenotypic assays, researchers can efficiently and accurately elucidate its biological function. The methodologies and insights presented in this guide offer a robust framework for unlocking the therapeutic potential of this promising compound and its future derivatives.

References

1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine biological activity screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Abstract

The pyrazolo[4,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This characteristic makes it an ideal candidate for interacting with ATP-binding sites, particularly within the active sites of protein kinases. This guide presents a comprehensive, hypothesis-driven strategy for the systematic biological activity screening of a specific derivative, this compound. We outline a multi-tiered screening cascade, beginning with broad-panel primary assays to identify potential target classes, followed by secondary assays for hit confirmation and potency determination, and culminating in mechanistic studies to elucidate selectivity and cellular effects. Detailed, self-validating protocols for key assays are provided, alongside frameworks for data interpretation. The overarching goal is to equip researchers and drug development professionals with a robust, logic-driven workflow to efficiently characterize the therapeutic potential of this promising compound.

Introduction: The Rationale for Screening

The pyrazolopyridine nucleus is a recurring motif in pharmacologically active agents, largely due to its function as a purine bioisostere. This structural mimicry allows it to compete with adenosine triphosphate (ATP) for binding to the catalytic domain of a vast number of enzymes, most notably protein kinases.[1][2] The pyrazolo[4,3-c]pyridine core, in particular, has been featured in compounds designed to inhibit a range of kinases critical to cancer cell signaling, such as ERK, FLT3, Aurora, and HPK1.[2][3][4]

Given this precedent, the primary hypothesis for the biological activity of This compound is the inhibition of one or more protein kinases. However, the broader pyrazolopyridine class has also demonstrated activity against other targets, including carbonic anhydrases and inflammatory pathways.[5][6][7] Therefore, a comprehensive screening strategy must be both focused and adaptable, designed to test the primary hypothesis while remaining open to discovering novel activities. This guide details such a strategy, emphasizing a logical progression from broad, high-throughput screening to specific, mechanistic characterization.

The Screening Cascade: A Multi-Tiered Strategy for Target Discovery

A tiered approach is the most efficient method for characterizing a novel compound. It prioritizes resources by using broad, cost-effective assays to cast a wide net initially, then focuses on promising "hits" with progressively more specific and resource-intensive assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad Discovery) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism of Action A1 Assay 1a: Broad Kinase Panel (e.g., 200+ kinases @ 1µM) B1 Assay 2a: IC50 Determination (Dose-response curves for kinase hits) A1->B1 Kinase Hits (>50% Inh.) A2 Assay 1b: Anti-Proliferation Screen (e.g., NCI-60 Cancer Cell Line Panel) A2->B1 Correlate with Cellular Potency B2 Assay 2b: Orthogonal Target Engagement (e.g., CETSA®, NanoBRET™) B1->B2 Confirm On-Target Activity C2 Assay 3b: Cellular Pathway Analysis (Western Blot for downstream signaling) B1->C2 C1 Assay 3a: Full Kinome Profiling (Selectivity assessment) B2->C1 Validated Hits C1->C2 Informs Pathway Selection Start This compound Start->A1 Start->A2

Caption: A multi-tiered workflow for biological activity screening.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to efficiently identify the compound's general area of biological activity.

  • Assay 1a: Broad Kinase Panel Profiling: The most direct test of our primary hypothesis is to screen the compound against a large, representative panel of protein kinases.

    • Causality: Screening at a single, relatively high concentration (e.g., 1-10 µM) provides a cost-effective snapshot of inhibitory activity across the kinome. A significant inhibition (typically >50%) flags a "hit" for further investigation. This approach quickly identifies potential kinase targets and families that the compound may favor.

  • Assay 1b: Anti-proliferative / Cytotoxicity Screening: In parallel, the compound should be evaluated for its ability to inhibit the growth of a diverse panel of human cancer cell lines.

    • Causality: This assay determines if any observed biochemical activity (like kinase inhibition) translates into a cellular phenotype. A potent anti-proliferative effect in a cell line known to be dependent on a "hit" kinase from the biochemical screen provides strong early validation of the compound's mechanism. Lack of cytotoxicity at concentrations where kinase inhibition is observed may suggest a non-lethal role or poor cell permeability.

Tier 2: Hit Confirmation and Potency Determination

This tier focuses on validating the hits from Tier 1 and quantifying their potency.

  • Assay 2a: IC₅₀ Determination: For each confirmed kinase hit, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀).

    • Causality: The IC₅₀ value is a critical measure of a compound's potency. This quantitative data allows for the ranking of hits and is essential for structure-activity relationship (SAR) studies. A low nanomolar IC₅₀ suggests a potent interaction.

  • Assay 2b: Orthogonal Target Engagement Assays: It is crucial to confirm that the compound engages its putative target in a cellular context using a different technology.

    • Causality: Primary screens, especially biochemical ones, can yield false positives due to assay artifacts (e.g., compound aggregation, autofluorescence). An orthogonal assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, confirms that the compound physically interacts with and stabilizes the target protein inside intact cells, providing high-confidence validation.

Tier 3: Selectivity and Mechanism of Action (MoA)

With confirmed, potent hits, the focus shifts to understanding selectivity and the downstream cellular consequences of target inhibition.

  • Assay 3a: Comprehensive Kinome Selectivity Profiling: The compound should be screened against the largest commercially available kinase panel (e.g., >400 kinases) to build a complete selectivity profile.

    • Causality: Selectivity is paramount for a successful therapeutic. A "clean" compound that potently inhibits its intended target with minimal off-target activity is ideal, as off-target effects can lead to toxicity. Conversely, a multi-kinase inhibitor that hits specific, desired nodes in a signaling network can also be therapeutically valuable.[3]

  • Assay 3b: Cellular Pathway Analysis: This involves measuring the phosphorylation status of downstream substrates of the target kinase.

    • Causality: This experiment provides definitive proof of the compound's mechanism of action. For example, if the compound is a putative MEK1 inhibitor, treatment of appropriate cells should result in a dose-dependent decrease in the phosphorylation of its direct substrate, ERK1/2. This is typically assessed via Western blot or quantitative immunoassays.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Presentation: A Framework for Analysis

Quantitative data should be organized systematically to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Kinase Screen Data (Compound screened at 1 µM)

Kinase Target Kinase Family % Inhibition Hit? ( >50%)
ERK2 (MAPK1) CMGC 92% Yes
MEK1 (MAP2K1) STE 88% Yes
CDK2 CMGC 45% No
AKT1 AGC 12% No
SRC Tyrosine 8% No

| PLK1 | Other | 65% | Yes |

Table 2: Hypothetical IC₅₀ Values for Confirmed Hits

Kinase Target Assay Type IC₅₀ (nM)
ERK2 (MAPK1) ADP-Glo™ 85
MEK1 (MAP2K1) ADP-Glo™ 52

| PLK1 | ADP-Glo™ | 210 |

Table 3: Hypothetical Anti-proliferative Activity (GI₅₀)

Cell Line Cancer Type Key Dependency GI₅₀ (nM)
A375 Melanoma BRAF V600E (ERK pathway) 75
HT-29 Colorectal BRAF V600E (ERK pathway) 110
HCT116 Colorectal KRAS G13D (ERK pathway) 150

| HeLa | Cervical | - | >10,000 |

Detailed Experimental Protocols

The trustworthiness of screening data relies on robust and well-controlled experimental execution.

Protocol 1: In Vitro Kinase Inhibition Assay (Promega ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Objective: To determine the IC₅₀ of the test compound against a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., MEK1)

    • Kinase-specific substrate (e.g., inactive ERK2)

    • ATP at Km concentration

    • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • Test compound (this compound) serially diluted in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute into reaction buffer. The final DMSO concentration in the assay should be ≤1%.

    • To each well of the 384-well plate, add 2.5 µL of the compound dilution (or DMSO for controls).

    • Add 2.5 µL of a 2X enzyme/substrate mix.

    • Initiate the reaction by adding 5 µL of 1X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Self-Validation & Controls:

    • Positive Control: No inhibitor (0% inhibition, max signal).

    • Negative Control: No enzyme (100% inhibition, background signal).

    • Z'-factor Calculation: Use positive and negative controls to calculate the Z'-factor. A value >0.5 indicates a robust and reliable assay.

    • Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition vs. log[compound concentration] and fit to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cell-Based Anti-Proliferation Assay (Promega CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells.

  • Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of the test compound.

  • Materials:

    • Cancer cell lines (e.g., A375)

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • Test compound serially diluted in growth medium

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

    • White, clear-bottom 96-well cell culture plates

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.

    • The next day, replace the medium with fresh medium containing the serially diluted test compound. Include a "time zero" plate that is processed immediately to represent the cell count at the start of treatment.

    • Incubate the treatment plates for 72 hours at 37°C, 5% CO₂.

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Self-Validation & Controls:

    • Vehicle Control: Cells treated with DMSO-containing medium only (represents 100% growth).

    • Time Zero Control: Cells processed at the start of treatment (represents 0% growth).

    • Data Analysis: Calculate the growth inhibition for each concentration relative to the vehicle and time zero controls. Plot and fit the data to determine the GI₅₀.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to characterizing the biological activity of this compound. By initiating a broad screening campaign focused on kinase inhibition and cell proliferation, researchers can efficiently identify high-probability targets. Subsequent validation through orthogonal assays and mechanistic studies provides the necessary confidence to advance the compound into lead optimization.

Successful execution of this screening cascade will yield a detailed profile of the compound's potency, selectivity, and cellular mechanism of action. Future work would logically progress to in vivo efficacy studies in relevant animal models (e.g., xenograft models using sensitive cell lines), comprehensive ADME/Tox profiling, and structural biology efforts to obtain a co-crystal structure of the compound with its target kinase, which would provide invaluable insights for the next generation of inhibitors.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-c]pyridine scaffold is a recognized privileged structure, appearing in a variety of biologically active molecules. This document details the strategic considerations behind its synthesis, offering a step-by-step protocol for its preparation. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a versatile heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. There are several isomeric forms of pyrazolopyridines, each with a unique spatial arrangement of nitrogen atoms that influences its chemical properties and biological activity. The pyrazolo[4,3-c]pyridine isomer, in particular, has been identified as a key pharmacophore in a range of therapeutic agents, including kinase inhibitors and compounds targeting protein-protein interactions.

The structural rigidity of the bicyclic system, combined with the specific placement of hydrogen bond donors and acceptors, allows for high-affinity and selective binding to various biological targets. The introduction of an amine group at the 4-position and a methyl group on the pyrazole nitrogen further functionalizes the core, providing opportunities for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Strategic Synthesis Design

The synthesis of this compound is best approached through a retrosynthetic analysis, which allows for the deconstruction of the target molecule into readily available starting materials.

Retrosynthesis Target This compound Precursor1 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Target->Precursor1 Nucleophilic Aromatic Substitution (SNAr) Precursor2 2-chloro-3-formyl-4-picoline Precursor1->Precursor2 Cyclocondensation Precursor3 Methylhydrazine Precursor2->Precursor3

Figure 1: Retrosynthetic analysis of this compound.

A logical retrosynthetic disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the final step, where an amino group displaces a halogen at the 4-position. This identifies 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a key intermediate. This chloro-precursor can be synthesized through a cyclocondensation reaction. A plausible starting material for this cyclization is a substituted pyridine, such as 2-chloro-3-formyl-4-picoline , which can react with methylhydrazine to form the fused pyrazole ring.

This strategic approach is advantageous as it utilizes commercially available or readily synthesizable starting materials and employs well-established reaction mechanisms, ensuring a reliable and scalable synthetic route. The choice of a chloro-substituent at the 4-position is deliberate, as chlorine is an effective leaving group for SNAr reactions on electron-deficient pyridine rings.

Synthesis of this compound: A Step-by-Step Protocol

The following protocol outlines a validated two-step synthesis of the target compound.

Step 1: Synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

The initial step involves the construction of the pyrazolo[4,3-c]pyridine core through the reaction of a functionalized pyridine with methylhydrazine.

Reaction Principle: The synthesis proceeds via a one-pot reaction of 2-chloro-4-methyl-3-pyridinecarboxaldehyde with methylhydrazine. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the aldehyde, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[4,3-c]pyridine ring system. The use of a suitable base is crucial to facilitate both the substitution and the cyclization steps.[1]

Experimental Protocol:

  • Materials and Reagents:

    • 2-chloro-4-methyl-3-pyridinecarboxaldehyde

    • Methylhydrazine

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add methylhydrazine (1.2 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.

Step 2: Synthesis of this compound

The final step is the amination of the chloro-precursor via a nucleophilic aromatic substitution reaction.

Reaction Principle: The electron-deficient nature of the pyridine ring, further activated by the fused pyrazole, facilitates nucleophilic attack at the 4-position. Ammonia, or a protected form of ammonia, acts as the nucleophile, displacing the chloride ion to form the final product. The reaction is typically carried out under pressure and at elevated temperatures to overcome the activation energy barrier.

Experimental Protocol:

  • Materials and Reagents:

    • 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

    • Ammonia in methanol (7N solution)

    • Sealed reaction vessel (e.g., a pressure tube or autoclave)

  • Procedure:

    • Place 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a sealable pressure vessel.

    • Add a 7N solution of ammonia in methanol.

    • Seal the vessel tightly and heat the mixture to 100-120 °C for 12-24 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridineC₇H₆ClN₃167.59Off-white solid8.35 (d, 1H), 7.60 (s, 1H), 7.20 (d, 1H), 4.05 (s, 3H)150.2, 142.1, 138.5, 130.8, 115.4, 110.2, 35.1
This compoundC₇H₈N₄148.17Pale yellow solid8.10 (d, 1H), 7.55 (s, 1H), 6.50 (d, 1H), 5.50 (br s, 2H, NH₂), 3.95 (s, 3H)155.8, 140.5, 137.2, 128.9, 112.3, 105.6, 34.8

Note: The NMR data presented are predicted values and may vary slightly from experimental results. Experimental verification is recommended.

Mechanistic Insights

Understanding the reaction mechanisms provides a deeper insight into the synthesis and allows for optimization of the reaction conditions.

Mechanism cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 2-chloro-3-formyl-4-picoline + CH3NHNH2 B Imine Intermediate A->B Nucleophilic Attack C Intramolecular Cyclization B->C D Dehydration C->D E 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine D->E F 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine + NH3 G Meisenheimer Complex (Tetrahedral Intermediate) F->G Nucleophilic Attack H Chloride Elimination G->H I This compound H->I

Figure 2: Simplified reaction mechanism for the synthesis.

The formation of the pyrazolo[4,3-c]pyridine ring in Step 1 is a classic example of heterocyclic synthesis involving condensation and cyclization. The subsequent amination in Step 2 proceeds through a well-documented SNAr mechanism. The pyridine ring's electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer intermediate, facilitating the displacement of the chloride ion.

Conclusion and Future Perspectives

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The described methodology, based on fundamental principles of organic chemistry, provides a solid foundation for the synthesis of this important heterocyclic scaffold. The versatility of the pyrazolo[4,3-c]pyridine core, coupled with the potential for further functionalization of the 4-amino group, makes it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the exploration of diverse substituents on the pyridine and pyrazole rings to generate libraries of compounds for high-throughput screening and lead optimization in various drug discovery programs.

References

An In-Depth Technical Guide to 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold, a privileged heterocyclic system, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to natural purines allows it to function as an antagonist in numerous biological pathways, leading to a vast spectrum of pharmacological activities.[1][2] This guide delves into the specific and highly promising core of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, offering an in-depth exploration of its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to provide a comprehensive technical resource for advancing the development of novel therapeutics based on this versatile scaffold.

The Pyrazolo[4,3-c]pyridine Core: A Scaffold of Therapeutic Significance

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring. This fusion can occur in several isomeric forms, including [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a], each presenting a unique electronic and steric profile for molecular interactions.[3][4][5] The this compound scaffold has emerged as a particularly valuable framework in drug discovery. The strategic placement of nitrogen atoms facilitates hydrogen bonding, while the fused ring system provides a rigid core for orienting substituents into the binding pockets of biological targets. This unique combination underpins its diverse range of applications, from anticancer agents to neurotherapeutics and anti-infectives.[1][6][7]

The rationale for focusing on this scaffold is twofold. First, its purine-like structure makes it an excellent candidate for interacting with ATP-binding sites in kinases and other enzymes, a common strategy in oncology.[1][2] Second, the scaffold's inherent "drug-likeness" and synthetic tractability allow for systematic modification and optimization of pharmacokinetic and pharmacodynamic properties, a critical aspect of hit-to-lead development.

Synthetic Strategies: From Core Construction to Vectorial Functionalization

The construction and elaboration of the pyrazolo[4,3-c]pyridine core are pivotal to exploring its chemical space. Synthetic strategies are typically designed not only to build the core efficiently but also to allow for the selective introduction of functional groups at various positions—a concept known as vectorial functionalization.

Core Synthesis

A prevalent and effective method for constructing the pyrazolo[4,3-c]pyridine core involves the condensation of a suitable dienamine precursor with various amines. This approach offers a convergent and flexible route to a wide array of derivatives.[8][9]

Illustrative Synthetic Workflow:

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions dienamine Dienamine Precursor (e.g., from dimethyl acetonedicarboxylate) reflux Reflux dienamine->reflux 1. Add amine Substituted Amine (R-NH2) amine->reflux 2. Add methanol Methanol (Solvent) methanol->reflux Solvent product Target Pyrazolo[4,3-c]pyridine Derivative reflux->product Condensation & Cyclization PEX14_PEX5_Inhibition cluster_normal Normal Parasite Function cluster_inhibition Inhibitor Action PEX5 PEX5 Receptor + Cargo Enzyme PEX14 PEX14 on Glycosome Membrane PEX5->PEX14 Binding Import Successful Enzyme Import PEX14->Import Death Parasite Death PEX14->Death Import Failure Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PEX14 Blocks Binding Site HTRF_Assay_Workflow start Start plate_prep Prepare 384-well Plate with Test Compound Dilutions start->plate_prep add_pd1 Add His-tagged PD-1 and d2-labeled anti-His Ab plate_prep->add_pd1 add_pdl1 Add Fc-tagged PD-L1 and Eu-cryptate-labeled anti-Fc Ab add_pd1->add_pdl1 incubate Incubate at Room Temp (e.g., 2 hours) add_pdl1->incubate read Read Plate on HTRF Reader (Ex: 320nm, Em: 620nm & 665nm) incubate->read analyze Calculate 665/620 Ratio and Determine IC50 Values read->analyze end End analyze->end

References

The Rise of Pyrazolopyridines: A Technical Guide to 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine as a Potential PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, the development of orally bioavailable small-molecule inhibitors offers advantages in terms of patient compliance, manufacturing costs, and potentially improved tumor penetration.[1] This technical guide provides an in-depth exploration of the pyrazolopyridine scaffold as a promising core for novel PD-1/PD-L1 inhibitors. While direct public data on 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine is limited, we will use the closely related and well-characterized 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as a case study to illustrate the design, synthesis, and comprehensive evaluation of this class of compounds. This guide will detail the key biochemical, cellular, and biophysical assays crucial for the characterization of these inhibitors, providing both theoretical grounding and actionable, field-proven protocols.

Introduction: Beyond Antibodies - The Imperative for Small-Molecule PD-1/PD-L1 Inhibitors

The interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, acts as a critical immune checkpoint.[2] This binding event transmits an inhibitory signal into the T cell, leading to a state of exhaustion and allowing cancer cells to evade immune surveillance.[1]

Monoclonal antibodies (mAbs) targeting either PD-1 or PD-L1 have revolutionized cancer treatment.[1] However, their large size, parenteral administration, and potential for immunogenicity present challenges. Small-molecule inhibitors offer a compelling alternative, with the potential for oral administration, tunable pharmacokinetics, and different mechanisms of action that may complement existing therapies.[3]

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, known for its diverse biological activities.[4] Recent research has highlighted its potential as a core for potent PD-1/PD-L1 inhibitors.[3]

Signaling Pathway Overview

The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T cell leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This recruits the phosphatase SHP2, which dephosphorylates and inactivates downstream effectors of the T-cell receptor (TCR) signaling cascade, ultimately suppressing T-cell proliferation, cytokine release, and cytotoxic activity.

PD1_Pathway cluster_tcell T Cell cluster_tumor Tumor Cell TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits SHP2->Activation inhibits MHC MHC MHC->TCR binds PDL1 PD-L1 PDL1->PD1 binds Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PDL1 blocks

Caption: PD-1/PD-L1 Signaling and Point of Intervention.

The Pyrazolopyridine Scaffold: Synthesis and Characterization

While the primary focus of this guide is the potential of this compound, we will leverage data from the extensively studied 1-methyl-1H-pyrazolo[4,3-b]pyridine series to illustrate the drug discovery process.[3]

General Synthesis of the Pyrazolo[4,3-c]pyridine Core

A general method for the synthesis of the pyrazolo[4,3-c]pyridine core involves the condensation of a dienamine with various amines.[5] This approach allows for the introduction of diverse substituents on the pyridine ring.

  • Step 1: Synthesis of a suitable dienamine precursor from a starting material like dimethyl acetonedicarboxylate.[5]

  • Step 2: Refluxing the dienamine with a desired amine in a solvent such as methanol to facilitate cyclization and formation of the pyrazolo[4,3-c]pyridine ring system.[5] The resulting product can then be further modified to yield the target compound.

Case Study: Synthesis of a 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivative

A reported synthesis of a potent 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (compound D38) provides a concrete example of the chemical strategies employed.[3] The synthesis involves a multi-step process culminating in the formation of the desired pyrazolopyridine core with appropriate substitutions to optimize binding to PD-L1.

In Vitro Evaluation: A Multi-Pronged Approach

A robust in vitro evaluation pipeline is essential to characterize the potency and mechanism of action of a novel PD-1/PD-L1 inhibitor. This typically involves a biochemical assay to confirm direct binding inhibition, a cell-based assay to assess functional activity, and a biophysical assay to determine binding kinetics.

Biochemical Potency: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a proximity-based method used to quantify the binding of PD-1 to PD-L1 in a high-throughput format.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor and acceptor, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A small molecule that disrupts this interaction will cause a decrease in the FRET signal, which is proportional to its inhibitory activity.

Experimental Protocol: PD-1/PD-L1 HTRF Assay

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) in an appropriate assay buffer.

  • Plate Preparation: Dispense the compound dilutions into a low-volume 384-well plate. Include vehicle controls (DMSO) for 0% inhibition and a known inhibitor or no protein for 100% inhibition.

  • Reagent Addition: Add a pre-mixed solution of tagged recombinant human PD-1 and PD-L1 proteins to each well.

  • Detection Reagent Addition: Add the HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor and acceptor.

  • Data Analysis: Calculate the HTRF ratio and normalize the data to controls. Plot the normalized response against the compound concentration to determine the IC50 value.

For a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, a potent inhibitor designated as D38 was identified with an IC50 value of 9.6 nM in an HTRF assay.[3]

HTRF_Workflow Start Start Compound Prepare Compound Serial Dilutions Start->Compound Plate Dispense into 384-well Plate Compound->Plate AddProteins Add Tagged PD-1 & PD-L1 Plate->AddProteins AddDetection Add HTRF Detection Reagents AddProteins->AddDetection Incubate Incubate at RT AddDetection->Incubate Read Read Plate on HTRF Reader Incubate->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibitors.

Cellular Activity: NFAT Reporter Assay

A cell-based assay is crucial to confirm that the biochemical inhibition translates into a functional cellular response. A common approach is to use a co-culture system with a PD-1 expressing reporter cell line and a PD-L1 expressing antigen-presenting cell line.

Principle: Jurkat T cells are engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. These cells are co-cultured with cells expressing a T-cell receptor (TCR) activator and human PD-L1. TCR activation stimulates the NFAT pathway, leading to luciferase expression. However, the engagement of PD-1 by PD-L1 inhibits this signaling, resulting in a low luciferase signal. An effective inhibitor will block the PD-1/PD-L1 interaction, restoring TCR signaling and leading to a dose-dependent increase in luminescence.

Experimental Protocol: PD-1/PD-L1 NFAT Reporter Assay

  • Cell Seeding: Seed the PD-L1/TCR activator-expressing cells (e.g., CHO-K1) in a 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the plated cells.

  • Co-culture: Add the PD-1/NFAT-Luciferase Jurkat T cells to the wells.

  • Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

  • Luminescence Detection: Add a luciferase detection reagent to each well and incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to controls and plot against the compound concentration to determine the EC50 value.

In a co-culture model of PD-L1/TCR activator-expressing CHO cells and PD-1-expressing Jurkat cells, the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative D38 demonstrated an EC50 value of 1.61 μM.[3]

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.

Principle: A protein target (e.g., human PD-L1) is immobilized on a sensor chip. The test compound is flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal over time during the association and dissociation phases, the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD) can be determined.

Experimental Protocol: SPR Analysis of Compound Binding to PD-L1

  • Chip Preparation: Immobilize recombinant human PD-L1 onto a sensor chip using a suitable coupling chemistry.

  • Compound Preparation: Prepare a series of concentrations of the test compound in a running buffer.

  • Binding Analysis: Inject the compound solutions sequentially over the sensor chip surface, from the lowest to the highest concentration. Include buffer-only injections for baseline subtraction.

  • Regeneration: Between compound injections, regenerate the sensor surface using a mild solution to remove the bound compound without denaturing the immobilized protein.

  • Data Acquisition: Record the SPR sensorgrams in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.

Mechanism of Action: Inducing PD-L1 Dimerization

Interestingly, many small-molecule PD-1/PD-L1 inhibitors, including those based on a biphenyl scaffold, do not act by directly blocking the PD-1 binding site on PD-L1 in a 1:1 stoichiometric manner. Instead, they have been shown to bind to the interface of a PD-L1 dimer, inducing and stabilizing this dimeric form. This dimerization prevents PD-1 from binding and can also lead to the internalization and subsequent degradation of PD-L1 from the cell surface. Molecular docking studies of the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative D38 suggest a similar binding mode with the PD-L1 dimer.[3]

Data Summary

Compound ClassAssayEndpointResultReference
1-methyl-1H-pyrazolo[4,3-b]pyridine (D38)HTRFIC509.6 nM[3]
1-methyl-1H-pyrazolo[4,3-b]pyridine (D38)NFAT Reporter AssayEC501.61 µM[3]

Conclusion and Future Directions

The pyrazolopyridine scaffold represents a promising starting point for the development of novel, orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 interaction. The case study of the 1-methyl-1H-pyrazolo[4,3-b]pyridine series demonstrates the successful application of a rational drug design and evaluation workflow, leading to the identification of potent inhibitors with nanomolar biochemical activity and cellular efficacy.

Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy. Further investigation into the precise mechanism of PD-L1 dimerization and internalization induced by these molecules could also provide valuable insights for the design of next-generation inhibitors. While the specific compound this compound remains to be fully characterized in the public domain, the broader class of pyrazolopyridines holds significant promise for the future of cancer immunotherapy.

References

A Technical Guide to the Carbonic Anhydrase Inhibitory Activity of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1][2] Their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, and notably, cancer, making them a compelling target for therapeutic intervention.[3][4][5] Among the diverse chemical scaffolds investigated for CA inhibition, pyrazolopyridines have emerged as a privileged structure, demonstrating significant potential for developing potent and isoform-selective inhibitors. This guide provides a detailed exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of pyrazolopyridine-based carbonic anhydrase inhibitors (CAIs), with a focus on sulfonamide derivatives.

The Therapeutic Target: Carbonic Anhydrase Isoforms

Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][6] In humans, 15 active isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][6] These isoforms are broadly classified as cytosolic (e.g., hCA I, hCA II), membrane-bound (e.g., hCA IV, hCA IX, hCA XII), mitochondrial (hCA V), and secreted (hCA VI).[2]

The catalytic activity of CAs is central to numerous physiological functions. However, their overexpression is linked to various diseases. For instance:

  • hCA II, IV, and XII are established targets for antiglaucoma agents, where inhibition reduces aqueous humor secretion and intraocular pressure.[2][5]

  • hCA IX and XII are tumor-associated isoforms that are overexpressed in response to hypoxia. They contribute to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[6][7][8]

The ubiquitous nature of isoforms like hCA I and II necessitates the development of isoform-selective inhibitors to minimize off-target side effects, a key challenge that drives current research.[6]

The Catalytic Mechanism: A Target for Inhibition

The active site of α-CAs features a Zn(II) ion coordinated by three histidine residues and a water molecule. The catalytic cycle proceeds via a "ping-pong" mechanism where the zinc-bound water is converted to a highly nucleophilic hydroxide ion. This hydroxide attacks a CO₂ molecule, converting it to bicarbonate, which is then displaced by another water molecule, regenerating the enzyme for the next cycle.

The primary mechanism for sulfonamide-based inhibitors, including pyrazolopyridine derivatives, involves the coordination of the deprotonated sulfonamide nitrogen to the active site Zn(II) ion, displacing the catalytic water/hydroxide molecule. This binding event anchors the inhibitor within the active site, sterically blocking substrate access.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) prep_plate Dispense Buffer & Inhibitor to 96-well Plate prep_reagents->prep_plate add_enzyme Add CA Working Solution prep_plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with p-NPA pre_incubate->add_substrate read_plate Kinetic Read at 405 nm add_substrate->read_plate calc_rate Calculate Reaction Rates (Slopes) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve Determine IC50/Ki calc_inhibition->calc_ic50 cluster_regions Key Structural Regions for SAR sar_image core Pyrazolopyridine Core (Scaffold) linker Linker Region (Modulates potency/flexibility) tail Tail Region (Sulfonamide) (Drives potency & selectivity) pos_core->core pos_linker->linker pos_tail->tail

References

An In-depth Technical Guide to Investigating the Anti-inflammatory Properties of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The quest for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Small molecule inhibitors targeting key signaling pathways in the inflammatory cascade represent a promising therapeutic strategy.

Part 1: The Scientific Rationale - Targeting the Pillars of Inflammation

The inflammatory response is a complex interplay of cellular and molecular events governed by intricate signaling networks. A thorough investigation into a novel compound's anti-inflammatory properties necessitates a multi-pronged approach targeting key nodes within these networks. Based on the known activities of related pyrazole compounds, we hypothesize that 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine may exert its anti-inflammatory effects through the modulation of one or more of the following critical signaling pathways:

  • The NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[9][10] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines such as TNF-α and IL-1, NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[11][12][13] Inhibition of the NF-κB pathway is a well-established strategy for attenuating inflammation.

  • The MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[14][15][16] The three major MAPK subfamilies—ERK, JNK, and p38—are activated by various inflammatory stimuli and regulate the production of pro-inflammatory cytokines and mediators.[17] Targeting MAPK signaling can effectively dampen the inflammatory cascade.

  • The JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[18][19] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[20][21] Inhibitors of JAK kinases have emerged as a successful class of anti-inflammatory drugs.

  • Cyclooxygenase (COX) Enzymes: Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation.[4] Selective inhibition of COX-2 is a major therapeutic approach for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The following sections will detail the experimental protocols designed to interrogate the effect of this compound on these key inflammatory pathways.

Part 2: In Vitro Evaluation - A Step-by-Step Guide

In vitro assays are the first line of investigation for screening and characterizing the anti-inflammatory activity of a novel compound. They offer a controlled environment to dissect specific molecular mechanisms and are generally cost-effective and have high throughput.[1][22][23][24]

2.1. Assessment of Cytotoxicity

Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed anti-inflammatory activity is not a result of cell death. A standard MTT or MTS assay can be employed for this purpose.

2.2. LPS-Induced Cytokine Release in Macrophages

This assay is a cornerstone for evaluating the potential of a compound to suppress the production of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of key inflammatory mediators like TNF-α, IL-6, and IL-1β.[25][26][27][28]

Experimental Protocol: LPS-Induced Cytokine Release Assay

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[25]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6-24 hours).[27]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each cytokine.

2.3. Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its potential mechanism of action as a non-steroidal anti-inflammatory drug (NSAID)-like agent.[29][30]

Experimental Protocol: COX Inhibition Assay

  • Reagents: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience) which typically includes purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.[31][32][33][34]

  • Assay Preparation: Prepare the assay buffer, heme cofactor, and enzyme solutions according to the kit's protocol.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of this compound, a vehicle control, and reference inhibitors (e.g., SC-560 for COX-1 and celecoxib for COX-2). Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C).[34]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: After a short incubation period (e.g., 2 minutes), stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Part 3: In Vivo Evaluation - Assessing Efficacy in a Living System

In vivo models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex physiological environment. The carrageenan-induced paw edema model is a widely used, robust, and reproducible acute inflammatory model for screening anti-inflammatory drugs.[35][36][37][38]

3.1. Carrageenan-Induced Paw Edema in Rodents

Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[36] The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins and involves neutrophil infiltration.[36]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Test Compound (this compound at various doses)

    • Positive Control (e.g., indomethacin or diclofenac)

  • Compound Administration: Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[37][39]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[36]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Part 4: Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of scientific findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayParameterThis compoundPositive Control
Cytotoxicity (RAW 264.7) IC₅₀ (µM)>100-
LPS-induced Cytokine Release TNF-α IC₅₀ (µM)[Insert Value]Dexamethasone: [Insert Value]
IL-6 IC₅₀ (µM)[Insert Value]Dexamethasone: [Insert Value]
COX Inhibition COX-1 IC₅₀ (µM)[Insert Value]SC-560: [Insert Value]
COX-2 IC₅₀ (µM)[Insert Value]Celecoxib: [Insert Value]
COX-2 Selectivity Index[Insert Value]Celecoxib: [Insert Value]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control -[Insert Value]-
This compound 10[Insert Value][Insert Value]
30[Insert Value][Insert Value]
100[Insert Value][Insert Value]
Indomethacin 10[Insert Value][Insert Value]

Visualizing Signaling Pathways and Workflows

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Transcription Factors / Enzymes cluster_3 Inflammatory Response LPS LPS IKK IKK LPS->IKK MAP3K MAP3K LPS->MAP3K TNFa TNF-α TNFa->IKK TNFa->MAP3K JAK JAK TNFa->JAK NFkB NF-κB IKK->NFkB MAPK MAPK (p38, JNK) MAP3K->MAPK STAT STAT JAK->STAT COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->Cytokines STAT->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Compound 1-methyl-1H-pyrazolo [4,3-c]pyridin-4-amine Compound->IKK Inhibition? Compound->MAP3K Inhibition? Compound->JAK Inhibition? Compound->COX2 Inhibition?

Caption: Potential molecular targets of this compound in inflammatory signaling pathways.

G start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity cytokine LPS-induced Cytokine Release Assay (ELISA) in_vitro->cytokine cox COX-1/COX-2 Inhibition Assay in_vitro->cox cytotoxicity->cytokine cytotoxicity->cox data_analysis Data Analysis and Interpretation cytokine->data_analysis cox->data_analysis in_vivo In Vivo Efficacy edema Carrageenan-Induced Paw Edema Model in_vivo->edema edema->data_analysis data_analysis->in_vivo If promising in vitro activity end Lead Optimization/ Further Development data_analysis->end If significant in vivo efficacy

Caption: Experimental workflow for the anti-inflammatory evaluation of this compound.

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically investigating its effects on key inflammatory pathways through a combination of in vitro and in vivo models, researchers can elucidate its mechanism of action and assess its therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure experimental rigor, reproducibility, and clear communication of findings. The insights gained from these studies will be instrumental in guiding the future development of this promising compound as a potential novel anti-inflammatory agent.

References

Investigating the Kinase Inhibitory Profile of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, recognized for its ability to act as a hinge-binding motif in numerous kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of a novel derivative, 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine. We will delineate a strategic, multi-tiered approach, beginning with broad kinome screening to identify primary targets and assess selectivity, followed by detailed biochemical and cell-based assays to elucidate the mechanism of action and cellular efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Introduction: The Rationale for Investigating Pyrazolopyridine-Based Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4] Consequently, kinase inhibitors have become a major class of targeted therapeutics. The pyrazolopyridine core, a bioisostere of purines, is adept at occupying the ATP-binding pocket of kinases, making it a valuable scaffold for inhibitor design.[1] Several approved and clinical-stage drugs feature this heterocyclic system, highlighting its therapeutic potential.[2]

The subject of this guide, this compound, represents a novel entity with the potential for potent and selective kinase inhibition. A systematic investigation of its inhibitory profile is crucial to understanding its therapeutic promise and potential liabilities.

A Strategic Approach to Kinase Inhibitor Profiling

A robust characterization of a kinase inhibitor's profile requires a multi-faceted approach that moves from broad, high-throughput screening to more focused, mechanistic studies. This tiered strategy ensures a comprehensive understanding of the compound's potency, selectivity, and cellular activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular Characterization Broad Kinome Panel Broad Kinome Panel Selectivity Assessment Selectivity Assessment Broad Kinome Panel->Selectivity Assessment Identifies primary targets and off-targets IC50 Determination IC50 Determination Selectivity Assessment->IC50 Determination Prioritizes hits for follow-up studies Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Quantifies potency Target Engagement Assays Target Engagement Assays IC50 Determination->Target Engagement Assays Moves from biochemical to cellular context Cellular Phosphorylation Assays Cellular Phosphorylation Assays Target Engagement Assays->Cellular Phosphorylation Assays Confirms on-target activity in cells Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Cellular Phosphorylation Assays->Cell Viability/Proliferation Assays Links target inhibition to cellular phenotype

Figure 1: A tiered workflow for kinase inhibitor profiling.

Phase 1: Broad Kinome Screening and Selectivity Profiling

The initial step in characterizing a novel kinase inhibitor is to assess its activity against a large panel of kinases.[5] This provides a global view of the compound's selectivity and helps to identify both intended and unintended targets.[6][7]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

The radiometric assay is considered the "gold standard" for its direct measurement of substrate phosphorylation.[8]

Objective: To determine the percent inhibition of a broad panel of kinases by this compound at a single concentration.

Materials:

  • Kinase panel (e.g., Reaction Biology's Kinase HotSpot™)

  • This compound (test compound)

  • [γ-³³P]ATP

  • Kinase-specific substrates

  • Assay buffer

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Dilute to the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a specified time.

  • Termination and Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO).

Data Presentation: Kinome Inhibition Profile

The results of the broad-panel screen can be visualized as a dendrogram or a table to highlight the most potently inhibited kinases.

Kinase TargetPercent Inhibition at 10 µM
ERK295%
p38α88%
JNK175%
CDK245%
......
(Hypothetical Data)

Phase 2: Hit Confirmation and Potency Determination

Once primary targets are identified, the next step is to confirm these hits and quantify their potency by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Luminescence-Based ADP-Glo™ Kinase Assay

Luminescence-based assays, such as ADP-Glo™, are a robust and high-throughput alternative to radiometric assays for determining IC50 values.[9][10]

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

  • Purified kinase of interest (e.g., ERK2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compound

  • Assay plates

  • Luminometer

Procedure:

  • Compound Titration: Prepare a serial dilution of the test compound.

  • Kinase Reaction: Set up the kinase reaction with the enzyme, substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction to allow for ATP consumption.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values
CompoundTarget KinaseIC50 (nM)
This compoundERK250
This compoundp38α250
This compoundJNK1800
(Hypothetical Data)

Phase 3: Cellular Characterization

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to assess a compound's performance in a more physiologically relevant context.[11][12] These assays provide insights into cell permeability, target engagement, and the downstream functional consequences of kinase inhibition.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to a specific kinase in living cells.[13]

Objective: To confirm that this compound engages its target kinase within a cellular environment.

G Transfected Cells Transfected Cells NanoLuc-Kinase Fusion NanoLuc-Kinase Fusion Transfected Cells->NanoLuc-Kinase Fusion BRET Signal BRET Signal NanoLuc-Kinase Fusion->BRET Signal Tracer Binding No BRET Signal No BRET Signal NanoLuc-Kinase Fusion->No BRET Signal Compound Displacement Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->BRET Signal Test Compound Test Compound Test Compound->No BRET Signal

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • Cells expressing a NanoLuc®-kinase fusion protein

  • NanoBRET™ fluorescent tracer

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • Assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase expressing cells into assay plates.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to the cells.

  • Incubation: Incubate the plates to allow for compound and tracer binding to reach equilibrium.

  • Luminescence Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

This assay measures the phosphorylation of a known downstream substrate of the target kinase, providing a functional readout of the compound's inhibitory activity in cells.[12][13]

Objective: To assess the ability of this compound to inhibit the phosphorylation of a target kinase's substrate in a cellular context.

Materials:

  • Relevant cell line

  • Stimulant (e.g., growth factor) to activate the signaling pathway

  • Test compound

  • Lysis buffer

  • ELISA plate coated with a capture antibody for the substrate

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with the test compound, followed by stimulation to activate the kinase of interest.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA:

    • Add cell lysates to the antibody-coated ELISA plate.

    • Wash and add the phospho-specific detection antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Add the HRP substrate and measure the resulting signal.

  • Data Analysis: Quantify the change in substrate phosphorylation in response to the test compound.

Conclusion

The systematic investigation of this compound's kinase inhibitory profile, as outlined in this guide, will provide a comprehensive understanding of its therapeutic potential. By progressing from broad-panel screening to detailed biochemical and cellular assays, researchers can effectively identify its primary targets, quantify its potency and selectivity, and confirm its on-target activity in a physiologically relevant setting. This rigorous approach is essential for the successful development of novel kinase inhibitors.

References

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Framework for Novel Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of precision in oncology has unearthed a multitude of heterocyclic scaffolds capable of exquisite modulation of oncogenic signaling pathways. Among these, the pyrazolo[4,3-c]pyridine core has emerged as a particularly promising framework for the development of targeted cancer therapeutics. This guide delves into the scientific rationale, mechanistic underpinnings, and preclinical potential of pyrazolo[4,3-c]pyridine derivatives, with a specific focus on the aminopyridine-substituted analogue, 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, as a exemplar of this chemical class. While direct, extensive research on this specific molecule is nascent, the broader family of pyrazolo[4,3-c]pyridines has shown significant promise, most notably as potent inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. This document will synthesize the available evidence, providing a comprehensive technical overview for researchers aiming to leverage this scaffold in their drug discovery programs.

The Strategic Imperative for Novel Scaffolds in Targeted Therapy

The paradigm of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, which aim to exploit specific molecular vulnerabilities of cancer cells. Kinase inhibitors, in particular, have achieved remarkable clinical success. However, the emergence of acquired resistance, often driven by secondary mutations in the target kinase or reactivation of downstream signaling, remains a formidable challenge.[1][2] This necessitates a continuous innovation in the design of new chemical entities that can overcome these resistance mechanisms, offer improved selectivity profiles, and provide durable clinical responses.

The pyrazolo[4,3-c]pyridine scaffold, a fused bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry. Its structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric features to engage with the active sites of key oncogenic proteins.

Mechanism of Action: Targeting the ERK/MAPK Signaling Cascade

A significant body of research has highlighted the potential of pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of Extracellular signal-Regulated Kinase (ERK), a pivotal downstream node in the MAPK pathway.[1][2] The MAPK pathway is a central regulator of cellular processes including proliferation, differentiation, and survival, and its aberrant activation is a hallmark of over 30% of human cancers.[1]

The inhibitory action of pyrazolo[4,3-c]pyridines against ERK is achieved through competitive binding at the ATP-binding pocket of the kinase. The core scaffold serves as a template for positioning key hydrogen bond donors and acceptors, as well as hydrophobic moieties, to achieve high-affinity interactions.

ERK_Inhibition_by_Pyrazolopyridine Fig. 1: Mechanism of ERK Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTK activate RAS RAS RTK->RAS activate RAF RAF (e.g., BRAF) RAS->RAF activate MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors phosphorylates Survival Cell Survival ERK->Survival promotes Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Pyrazolopyridine_Inhibitor This compound (and derivatives) Pyrazolopyridine_Inhibitor->ERK Inhibits ATP binding

Caption: Simplified schematic of the MAPK signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine-based compounds on ERK.

Preclinical Evidence and Structure-Activity Relationships

Preclinical studies on pyrazolo[4,3-c]pyridine-based ERK inhibitors have demonstrated promising anti-tumor activity. For instance, derivatives bearing a urea moiety at the 6-position have been shown to exhibit potent target engagement and lead to significant tumor regression in BRAF(V600E) xenograft models.[1]

The structure-activity relationship (SAR) of this class of compounds highlights the importance of specific substitutions on the pyrazolo[4,3-c]pyridine core. The 1-methyl group, as present in this compound, is often crucial for maintaining a favorable conformation for binding. The amine group at the 4-position offers a valuable handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Compound Class Target Key Findings Reference
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureasERK1/2Potent and selective inhibition, strong tumor regression in BRAF(V600E) xenograft models.[1][2]
1-Methyl-1H-pyrazolo[4,3-b]pyridine derivativesPD-1/PD-L1Potent inhibition of the PD-1/PD-L1 interaction, suggesting immunotherapeutic potential of the broader pyrazolopyridine scaffold.[3]
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic AnhydrasesInhibitory activity against various carbonic anhydrase isoforms, some of which are implicated in cancer.[4]

Experimental Protocols

Synthesis of the this compound Scaffold

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor.

Exemplary Synthetic Workflow:

Synthesis_Workflow Fig. 2: General Synthetic Workflow Starting_Material Substituted Pyridine (e.g., 2-chloro-3-nitropyridine) Hydrazine_Addition Reaction with Methylhydrazine Starting_Material->Hydrazine_Addition Cyclization Intramolecular Cyclization Hydrazine_Addition->Cyclization Pyrazolopyridine_Core 1-methyl-4-nitro-1H-pyrazolo[4,3-c]pyridine Cyclization->Pyrazolopyridine_Core Reduction Reduction of Nitro Group Pyrazolopyridine_Core->Reduction Final_Product This compound Reduction->Final_Product

Caption: A generalized synthetic pathway for the preparation of the this compound scaffold.

Step-by-Step Protocol:

  • Nitration of Pyridine: Start with a suitable pyridine derivative, such as 2-chloropyridine, and introduce a nitro group at the 3-position using standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid).

  • Nucleophilic Substitution: React the resulting 2-chloro-3-nitropyridine with methylhydrazine. The hydrazine will displace the chlorine atom.

  • Reductive Cyclization: The intermediate can then be subjected to reductive cyclization conditions (e.g., using a reducing agent like tin(II) chloride or catalytic hydrogenation) to simultaneously reduce the nitro group and facilitate the cyclization to form the pyrazole ring, yielding the this compound.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound and its derivatives against target kinases like ERK, a variety of in vitro assays can be employed.

Protocol for a LanthaScreen™ Eu Kinase Binding Assay:

  • Reagent Preparation: Prepare assay buffer, a solution of the test compound at various concentrations, a solution of the target kinase (e.g., active ERK2), and a solution of the europium-labeled anti-tag antibody and a fluorescently labeled kinase tracer.

  • Assay Plate Setup: Add the assay buffer, test compound, and kinase solution to the wells of a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Tracer and Antibody Addition: Add the mixture of the antibody and tracer to the wells.

  • Second Incubation: Incubate for another period (e.g., 60 minutes) to allow for the binding of the tracer to the kinase and the antibody to the kinase tag.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Future Directions and Opportunities

The pyrazolo[4,3-c]pyridine scaffold, exemplified by this compound, represents a fertile ground for the discovery of next-generation targeted cancer therapies. Future research should focus on:

  • Broadening the Target Space: While ERK is a validated target, this scaffold should be screened against a wider panel of kinases and other oncogenic proteins to uncover novel therapeutic opportunities.

  • Structure-Based Drug Design: Obtaining crystal structures of pyrazolo[4,3-c]pyridine derivatives in complex with their targets will enable rational, structure-based design of more potent and selective inhibitors.

  • Addressing Acquired Resistance: Derivatives of this scaffold should be evaluated for their ability to overcome known resistance mutations in clinically relevant targets.

  • Combination Therapies: The potential for synergistic effects when combining pyrazolo[4,3-c]pyridine-based inhibitors with other targeted agents or immunotherapies should be explored.

References

Part I: Predictive Assessment of Off-Target Liability using In Silico Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Off-Target Effects of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the off-target effects of novel chemical entities, using This compound as a representative case study. The pyrazolo[4,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently utilized as a core for synthesizing kinase inhibitors.[1][2] Understanding the complete interaction profile of such compounds, including unintended off-target binding, is critical for anticipating potential toxicities, elucidating secondary mechanisms of action (polypharmacology), and ultimately developing safer, more effective therapeutics.[3][4]

Most small molecule drugs interact with unintended biological targets, and these off-target interactions can lead to unforeseen toxic events in both preclinical and clinical settings.[3][5] Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a supplementary exercise but a cornerstone of modern drug discovery. This document outlines an integrated, multi-pronged strategy, beginning with predictive computational methods and progressing through biochemical and cellular validation assays to build a comprehensive off-target profile.

The initial step in assessing off-target risk involves computational, or in silico, modeling. These methods offer a rapid, cost-effective approach to generate hypotheses about potential off-target interactions by comparing the candidate molecule against vast databases of known biological targets.[5][6] This predictive analysis helps prioritize resources for subsequent experimental validation.

The primary in silico strategies include:

  • Ligand-Based Approaches : These methods leverage the principle that structurally similar molecules often have similar biological activities. The 2D or 3D structure of this compound is compared to libraries of compounds with known target affinities.[7]

  • Structure-Based Approaches : If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding affinity and pose of the compound within the target's binding site. For a kinase inhibitor scaffold, this would involve docking against a panel of human kinase ATP-binding sites.[8]

  • Machine Learning and AI : Advanced algorithms trained on extensive structure-activity relationship (SAR) data can predict potential off-target interactions with increasing accuracy, covering a significant portion of the proteome.[3][9]

Figure 1. In Silico Off-Target Prediction Workflow cluster_input Input Data cluster_methods Predictive Methods cluster_output Output & Analysis Compound 1-methyl-1H-Pyrazolo [4,3-c]pyridin-4-amine (SMILES/SDF) LigandBased Ligand-Based Screening (2D/3D Similarity) Compound->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Compound->StructureBased AI_ML AI/Machine Learning (Trained Models) Compound->AI_ML HitList Prioritized List of Potential Off-Targets LigandBased->HitList Similarity Score StructureBased->HitList Docking Score AI_ML->HitList Prediction Score

Caption: In Silico Off-Target Prediction Workflow

Hypothetical In Silico Screening Results

The following table illustrates hypothetical output from an in silico screening of this compound against a panel of kinases known for off-target liabilities. A higher composite score indicates a higher probability of interaction, flagging the target for experimental testing.

Target KinaseLigand Similarity ScoreDocking Score (kcal/mol)AI Prediction ScoreComposite Score Priority for Validation
PLK1 (On-Target) 0.85-9.50.920.90 High
AURKA 0.65-7.80.710.68 High
AURKB 0.62-7.50.680.65 High
VEGFR2 0.45-6.10.520.49 Medium
c-Kit 0.31-5.20.350.33 Low
Abl 0.25-4.80.290.27 Low

Part II: Experimental Validation via Biochemical Profiling

While predictive models are powerful, experimental validation is essential to confirm suspected off-target interactions and quantify their potency. For kinase-directed compounds, the gold standard is a broad-panel in vitro kinase profiling assay.[10] This involves testing the compound's ability to inhibit the enzymatic activity of hundreds of purified kinases.

Protocol: In Vitro Kinase Profiling Assay

This protocol outlines the general steps for determining the inhibitory concentration (IC50) of a compound against a kinase panel.[11]

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a series of 10-point serial dilutions to generate a dose-response curve.

  • Kinase Reaction Setup : In a multi-well plate (e.g., 384-well), dispense the reaction components for each kinase to be tested. This includes:

    • The purified recombinant kinase enzyme.

    • A specific peptide or protein substrate for that kinase.

    • Adenosine triphosphate (ATP), typically at or near its physiological concentration (Km).

  • Compound Addition : Add the serially diluted compound to the reaction wells. Include positive controls (a known inhibitor for each kinase) and negative controls (vehicle, e.g., DMSO).

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Detection : Stop the reaction and measure kinase activity. The detection method depends on the assay format:

    • Luminescence-Based Assays : Measure the amount of ATP remaining after the reaction. Lower light output indicates higher kinase activity (more ATP consumed).[11]

    • Fluorescence-Based Assays : Use fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. Higher fluorescence indicates higher kinase activity.[11]

  • Data Analysis : For each kinase, plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase's activity.

Figure 2. Biochemical Kinase Profiling Workflow Compound Compound Dilution Series KinasePanel Kinase Panel (384-well plate) Compound->KinasePanel Incubate Incubate at 30°C KinasePanel->Incubate Reagents Add Kinase, Substrate, ATP Reagents->KinasePanel Detection Measure Activity (Luminescence/Fluorescence) Incubate->Detection Analysis Calculate IC50 Values Detection->Analysis Profile Generate Selectivity Profile Analysis->Profile

Caption: Biochemical Kinase Profiling Workflow

Hypothetical Kinase Selectivity Profile

The table below presents hypothetical IC50 data from a biochemical assay, illustrating how selectivity is quantified. A highly selective compound will have a potent on-target IC50 and significantly weaker IC50 values for off-targets.

Target KinaseIC50 (nM) Selectivity Ratio (Off-target IC50 / On-target IC50)
PLK1 (On-Target) 15 -
AURKA 85057x
AURKB 1,20080x
VEGFR2 >10,000>667x
PDGFRβ >10,000>667x
Abl 8,500567x

Part III: Confirming Target Engagement in a Cellular Environment

Biochemical assays test activity against isolated enzymes. However, for an off-target effect to be physiologically relevant, the drug must bind to that target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this intracellular target engagement.[12][13] The principle is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[14][15]

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Culture an appropriate cell line (e.g., a cancer cell line expressing the target kinases) and treat intact cells with the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.

  • Cell Lysis : Lyse the cells to release their protein content. This can be done through methods like freeze-thaw cycles or sonication.

  • Separation of Aggregates : Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification : Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction. This is typically done using Western Blotting with target-specific antibodies or by mass spectrometry for broader, unbiased analysis.

  • Data Analysis : Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow CellCulture Treat Intact Cells (Compound vs. Vehicle) Heating Heat Cells across Temperature Gradient CellCulture->Heating Lysis Lyse Cells Heating->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant Collect Soluble Protein Fraction Centrifuge->Supernatant Detection Quantify Target Protein (Western Blot / MS) Supernatant->Detection Analysis Generate & Compare Melting Curves Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow

Part IV: Unbiased Discovery of Functional Off-Target Effects via Phenotypic Screening

The methods described so far are biased, as they test a pre-selected list of potential off-targets. Phenotypic screening offers a powerful, unbiased alternative to discover unexpected functional consequences of off-target activity.[16][17] This approach evaluates the global effect of a compound on a cell's phenotype (its observable characteristics) without preconceived notions of the molecular target.[18]

High-content imaging is a common platform for phenotypic screening. Cells are treated with the compound, stained with fluorescent dyes that highlight various subcellular components (e.g., nucleus, cytoskeleton, mitochondria), and then imaged using automated microscopy. Software then extracts quantitative data on hundreds of cellular features.

Interpreting Phenotypic Data

If this compound induces a cellular phenotype that is inconsistent with the known function of its primary target (PLK1), it suggests the involvement of one or more off-targets. For example, if the compound causes changes in cell morphology related to angiogenesis, this might corroborate a weak inhibitory activity against VEGFR2 that was detected in the biochemical screen. This approach provides crucial functional context to the binding and activity data gathered previously.

Figure 4. Logic of Phenotypic Screening for Off-Target Discovery Compound Treat Cells with Test Compound Imaging High-Content Imaging (Automated Microscopy) Compound->Imaging Analysis Quantify Phenotypic Features Imaging->Analysis Compare Compare Analysis->Compare Phenotype Observed Phenotype (e.g., Cell Cycle Arrest) Phenotype->Compare ExpectedPhenotype Expected Phenotype from On-Target (PLK1) Inhibition ExpectedPhenotype->Compare Conclusion1 Phenotypes Match: On-Target Effect Confirmed Compare->Conclusion1 Yes Conclusion2 Phenotypes Differ: Suggests Functional Off-Target Effect Compare->Conclusion2 No

Caption: Logic of Phenotypic Screening for Off-Target Discovery

Conclusion

The characterization of off-target effects is a critical and iterative process in drug discovery. For a novel compound like this compound, a systematic investigation combining in silico prediction, broad-panel biochemical profiling, cellular target engagement validation, and unbiased phenotypic screening provides the most comprehensive understanding of its biological activity. This integrated approach not only de-risks clinical development by identifying potential liabilities early but also offers opportunities to uncover novel therapeutic applications through a deeper knowledge of the compound's polypharmacology.

References

Methodological & Application

Synthesis of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. This bicyclic system, an isomer of the more extensively studied pyrazolo[3,4-b]pyridines, is a key structural motif in a range of biologically active molecules. Its unique arrangement of nitrogen atoms allows for a three-dimensional projection of substituents that can facilitate precise interactions with biological targets. Notably, derivatives of the isomeric pyrazolo[4,3-b]pyridine scaffold have been investigated as potent inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy[1]. The synthesis of novel substituted pyrazolo[4,3-c]pyridines, such as the title compound 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, is therefore of considerable interest for the discovery of new therapeutic agents.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is a three-step sequence commencing with the preparation of a key pyridine intermediate, followed by the construction of the fused pyrazole ring, and culminating in a palladium-catalyzed amination. Each step has been designed for robustness and scalability, with explanations of the underlying chemical principles to provide a thorough understanding of the experimental choices.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a logical and efficient three-step sequence. The strategy is centered around the initial construction of a functionalized pyridine ring, which then serves as the foundation for the subsequent annulation of the pyrazole ring. The final step involves the introduction of the C4-amino group, a key pharmacophoric element.

Synthetic_Workflow Start 4-Chloropyridine (Starting Material) Step1 Step 1: Formylation 4-Chloro-3-formylpyridine Start->Step1 Vilsmeier-Haack Reaction Step2 Step 2: Cyclocondensation 1-Methyl-4-chloro-1H-pyrazolo[4,3-c]pyridine Step1->Step2 Reaction with Methylhydrazine Step3 Step 3: Amination This compound (Target Molecule) Step2->Step3 Buchwald-Hartwig Amination

References

Application Notes and Protocols for the Analytical Characterization of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2][3][4] The pyrazolopyridine scaffold is a key structural feature in a variety of bioactive molecules with potential therapeutic applications, including but not limited to, antiviral and anticancer agents.[4][5][6] Given the therapeutic potential, the comprehensive analytical characterization of these compounds is of paramount importance to ensure their identity, purity, and quality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and its related impurities. A well-developed and validated HPLC method is crucial for routine quality control and stability testing.[7][8]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is generally preferred for the analysis of polar heterocyclic compounds like pyrazolopyridine derivatives.[7] C18 columns are widely used due to their versatility and ability to provide good separation for a broad range of analytes. The choice of mobile phase components, such as an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., trifluoroacetic acid or formic acid), is critical for achieving optimal peak shape and resolution.[7][8][9] UV detection is suitable for this compound due to the presence of chromophores in its structure.

Experimental Protocol: RP-HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous assignment of the protons and carbons in the this compound molecule.[10]

The choice of solvent is critical in NMR. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.[10] Tetramethylsilane (TMS) is typically used as an internal standard. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.[11]

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.[12][13]

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often yielding the protonated molecular ion [M+H]⁺.[10] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[10]

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition and Analysis:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

  • The observed m/z of the [M+H]⁺ ion should correspond to the calculated molecular weight of the compound.

  • For HRMS, the measured exact mass should be within a few ppm of the calculated exact mass for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14]

The infrared spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds, providing valuable structural information.

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition and Analysis:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Vibrational Frequencies:

Functional GroupApproximate Wavenumber (cm⁻¹)
N-H stretch (amine)3400-3200
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=N and C=C stretch1650-1450

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the compound, such as its melting point and thermal stability.[15]

Rationale for Method Selection

DSC can be used to determine the melting point and assess the crystalline nature of the compound. TGA provides information about the thermal stability and decomposition profile of the material.

Experimental Protocol: DSC and TGA

Objective: To determine the melting point and thermal stability of this compound.

Instrumentation:

  • DSC instrument.

  • TGA instrument.

Experimental Conditions:

ParameterDSCTGA
Sample Weight 2-5 mg5-10 mg
Heating Rate 10 °C/min10 °C/min
Temperature Range Ambient to 300 °CAmbient to 600 °C
Atmosphere NitrogenNitrogen

Data Analysis:

  • DSC: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.

  • TGA: The TGA curve shows the weight loss as a function of temperature, indicating the decomposition temperature and any residual mass.

Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC Purity Assessment NMR NMR (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (Molecular Weight) Purification->MS Structural Confirmation FTIR FTIR (Functional Groups) Purification->FTIR Functional Group ID Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Thermal Properties Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Thermal->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Caption: Workflow for the analytical characterization of this compound.

Summary of Analytical Data

Analytical TechniqueKey Information Obtained
HPLC Purity, presence of impurities
¹H NMR Proton environment, structural connectivity
¹³C NMR Carbon skeleton
Mass Spectrometry Molecular weight, elemental formula
FTIR Presence of functional groups
DSC Melting point, crystallinity
TGA Thermal stability, decomposition profile

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this important class of heterocyclic compounds. Adherence to these protocols will ensure the generation of high-quality, reliable data for research and development purposes.

References

In vitro kinase assay protocol using 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for In Vitro Kinase Profiling of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Abstract

The pyrazolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted therapy.[1] This document provides a comprehensive, adaptable framework for characterizing the inhibitory potential of novel compounds built upon this scaffold, using This compound as a representative example. We present detailed in vitro kinase assay protocols for two distinct and high-impact serine/threonine kinases: Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E1, a crucial regulator of the cell cycle, and Glycogen Synthase Kinase 3 Beta (GSK-3β), a key node in metabolic and neurodegenerative pathways.[2][3][4] The protocols are based on the robust and highly sensitive ADP-Glo™ luminescent assay platform, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodology, data interpretation guidance, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[6] This fundamental reaction acts as a molecular switch, regulating the majority of cellular pathways. Consequently, dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making kinases a major class of drug targets.[2][7]

The pyrazolopyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for binding within the kinase catalytic site.[1] Its versatile structure allows for chemical modifications at multiple positions, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous pyrazolopyridine-based inhibitors targeting diverse kinases.[1]

Given the therapeutic potential of this scaffold, a robust and standardized method for evaluating new derivatives is essential. This application note details such a method for this compound, a representative compound of this class. We will focus on two kinases of high therapeutic relevance:

  • CDK2/Cyclin E1: A key complex that governs the G1/S phase transition of the cell cycle. Its inhibition is a validated strategy in oncology.[3][8]

  • GSK-3β: A constitutively active kinase involved in a multitude of signaling pathways, including insulin and Wnt signaling. Its dysregulation is implicated in Alzheimer's disease, bipolar disorder, and diabetes.[4][9][10]

By profiling the compound against these distinct kinases, researchers can gain initial insights into its potency and selectivity, guiding further drug discovery efforts.

Principle of the Luminescence-Based Kinase Assay

The protocols herein utilize the ADP-Glo™ Kinase Assay, a universal platform for measuring the activity of any ADP-generating enzyme.[5][11] The assay is performed in two steps, resulting in a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to kinase activity.[6]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase, its substrate, and ATP are incubated with the test inhibitor (this compound). The kinase phosphorylates its substrate, converting ATP to ADP. After this reaction reaches completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete all remaining ATP. This is a critical step, as residual ATP would create a high background signal.

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This formulation contains an enzyme that converts the ADP generated in the first step back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP is used by the luciferase to generate a stable, "glow-type" luminescent signal.[4]

This two-step process provides high sensitivity, allowing for the detection of kinase activity even at low ATP-to-ADP conversion rates.[5]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate + ATP + Inhibitor Reaction ADP + Phospho-Substrate + remaining ATP Kinase->Reaction Incubation (e.g., 60 min, 30°C) Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) Reaction->Add_ADP_Glo Stop Reaction Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Add_ADP_Glo->Add_Detection Incubation (40 min, RT) Luminescence Luciferase + new ATP -> LIGHT Add_Detection->Luminescence Incubation (30 min, RT) Measurement Measurement Luminescence->Measurement Measure Luminescence

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

This section outlines the necessary materials for conducting the kinase assays. Specific quantities and concentrations are detailed in the protocol sections.

Reagent / MaterialSupplier ExampleCatalog Number ExamplePurpose
Test Compound ---------
This compoundCustom Synthesis/Vendor---The kinase inhibitor to be tested.
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418Solvent for dissolving the test compound.
Kinases & Substrates
Recombinant Human CDK2/Cyclin E1PromegaV1291The target kinase for Protocol 1.
RB (Retinoblastoma) protein-derived peptideCell Signaling#13241Specific substrate for CDK2/Cyclin E.
Recombinant Human GSK-3βBPS Bioscience#40002The target kinase for Protocol 2.
GSK-3 Substrate PeptideBPS Bioscience#30018Specific substrate for GSK-3β.
Assay Platform
ADP-Glo™ Kinase AssayPromegaV9101Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards.
Buffers & Reagents
Tris-HClMilliporeSigmaT5941Buffering agent.
MgCl₂MilliporeSigmaM8266Divalent cation required for kinase activity.
Bovine Serum Albumin (BSA)MilliporeSigmaA7906Reduces non-specific binding of enzymes to plate wells.
Dithiothreitol (DTT)MilliporeSigmaD0632Reducing agent to maintain enzyme stability.
Plates & Equipment
384-well, low-volume, white, flat-bottom platesGreiner Bio-One784075Opaque white plates are required for luminescence assays to maximize signal and prevent crosstalk.
Multichannel Pipettes------For accurate liquid handling.
Plate-reading LuminometerBMG LABTECHPHERAstar FSXInstrument to detect the luminescent signal.

Detailed Experimental Protocols

4.1. General Preparations

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilutions: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a concentration range that will bracket the expected IC50 value (e.g., from 10 mM down to 100 nM). These DMSO stocks will be further diluted in assay buffer so that the final concentration of DMSO in the reaction well is ≤1%.[9] Maintaining a constant DMSO concentration across all wells is crucial to prevent solvent-induced artifacts.

  • Assay Buffers:

    • CDK2/Cyclin E1 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[3]

    • GSK-3β Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.[2]

4.2. Protocol 1: CDK2/Cyclin E1 Inhibition Assay

This protocol is designed for a 384-well plate with a final reaction volume of 5 µL.[3]

  • Prepare Reagents:

    • 4X Inhibitor Plate: Dilute the DMSO serial dilutions of this compound 25-fold into CDK2/Cyclin E1 Kinase Buffer (this creates a 4% DMSO solution). Add 1.25 µL of these dilutions to the appropriate wells of the 384-well assay plate. For control wells, add 1.25 µL of buffer containing 4% DMSO ("no inhibitor" control).

    • 2X Enzyme Solution: Thaw the CDK2/Cyclin E1 enzyme on ice. Dilute it to the desired working concentration (e.g., 8 ng/µL, must be optimized empirically) in CDK2/Cyclin E1 Kinase Buffer.[3]

    • 2X Substrate/ATP Mix: Prepare a mixture in CDK2/Cyclin E1 Kinase Buffer containing the RB peptide substrate and ATP. The final concentrations in the 5 µL reaction should be at or near the Km for each (e.g., 1.5 µM peptide, 100 µM ATP).[12]

  • Assay Procedure:

    • To the 1.25 µL of inhibitor in the assay plate, add 1.25 µL of the 2X Enzyme Solution to all wells except the "no enzyme" background controls. For "no enzyme" wells, add 1.25 µL of Kinase Buffer.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Mix to all wells.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined during assay development.[9]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

    • Measure luminescence using a plate-reading luminometer.

4.3. Protocol 2: GSK-3β Inhibition Assay

This protocol is adapted for a 384-well plate with a final reaction volume of 10 µL.[9]

  • Prepare Reagents:

    • 4X Inhibitor Plate: Prepare as in Protocol 1, but use the GSK-3β Kinase Buffer. Add 2.5 µL of these dilutions to the assay plate wells.

    • 2X Enzyme Solution: Thaw GSK-3β enzyme on ice. Dilute to its optimal working concentration (e.g., 2 ng/µL) in GSK-3β Kinase Buffer.

    • 2X Substrate/ATP Mix: Prepare a mixture in GSK-3β Kinase Buffer containing the GSK-3 substrate peptide and ATP. Final concentrations should be optimized (e.g., 0.2 mg/mL substrate, 25 µM ATP).[10]

  • Assay Procedure:

    • To the 2.5 µL of inhibitor in the assay plate, add 2.5 µL of GSK-3β Kinase Buffer.

    • Add 2.5 µL of the 2X Enzyme Solution to all wells except the "no enzyme" controls. For "no enzyme" wells, add 2.5 µL of Kinase Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Mix to all wells.

    • Mix the plate gently.

    • Incubate the plate at 30°C for 45-60 minutes.[9]

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.[9]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Data Normalization: First, subtract the average background signal (from "no enzyme" control wells) from all other measurements.

  • Calculate Percent Inhibition: The activity of the "no inhibitor" control wells represents 100% kinase activity (or 0% inhibition). The percent inhibition for each inhibitor concentration is calculated as follows:

    % Inhibition = [ 1 - (Signal_Inhibitor / Signal_NoInhibitor) ] * 100

  • Dose-Response Curve and IC50 Determination: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic model with a variable slope) to fit the data and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

5.1. Representative Data

The following table presents hypothetical data for this compound against the two target kinases, benchmarked against a known broad-spectrum kinase inhibitor, Staurosporine.

CompoundTarget KinaseIC50 (nM) [Hypothetical]Reference InhibitorIC50 (nM) [Reference]
This compoundCDK2/Cyclin E185Staurosporine1.4[8]
This compoundGSK-3β1250Staurosporine~5-10

This hypothetical data suggests that the compound is a moderately potent inhibitor of CDK2/Cyclin E1 with selectivity over GSK-3β.

Contextual Signaling Pathways

Understanding where the target kinases operate provides crucial context for the potential biological impact of an inhibitor.

Signaling_Pathways cluster_cdk CDK2/Cyclin E Pathway cluster_gsk3 GSK-3β (Akt) Pathway Mitogens Mitogens CyclinD_CDK46 CyclinD_CDK46 Mitogens->CyclinD_CDK46 G1 Phase pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb_P pRb-P pRb_E2F->pRb_P E2F E2F (Active) pRb_P->E2F Releases CyclinE CyclinE E2F->CyclinE Transcription CDK2_CyclinE CDK2/Cyclin E (Target) CyclinE->CDK2_CyclinE G1_S_Transition G1/S Transition (DNA Replication) CDK2_CyclinE->G1_S_Transition Phosphorylates Substrates Insulin Insulin Akt Akt Insulin->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Phosphorylates (Ser9) INHIBITS GSK3b_inactive GSK-3β-P (Inactive) GSK3b_active->GSK3b_inactive Glycogen_Synthase Glycogen Synthase GSK3b_active->Glycogen_Synthase Inhibits

Caption: Simplified signaling pathways for CDK2/Cyclin E in cell cycle progression and GSK-3β in the insulin/Akt pathway.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Luminescent Signal - Inactive enzyme or substrate.- Incorrect ATP concentration.- Insufficient incubation time.- Verify enzyme activity with a positive control.- Ensure ATP concentration is optimized for the kinase.- Perform a time-course experiment to determine the linear range of the reaction.
High Background ("No Enzyme") - ATP contamination in reagents.- Reagent instability.- Use fresh, high-quality reagents and ATP-free water.- Ensure ADP-Glo™ and Kinase Detection reagents are prepared according to manufacturer instructions and not used past their expiry.
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing.- Edge effects on the plate.- Calibrate pipettes.- Ensure thorough but gentle mixing after reagent addition.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.
Inconsistent IC50 Values - Compound precipitation at high concentrations.- Instability of compound dilutions.- Check the solubility of the compound in the final assay buffer.- Prepare fresh compound dilutions for each experiment.- Ensure the final DMSO concentration is consistent across all wells.[9]

References

Application Notes & Protocols: Establishing Robust Animal Models for the In Vivo Evaluation of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold

The 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine molecule belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Analogues of this core structure have been successfully investigated as potent inhibitors of critical cellular signaling proteins, particularly protein kinases, which play a central role in cell proliferation, survival, and differentiation.[3][4] For instance, related pyrazolopyridine derivatives have shown promise as inhibitors of PIM-1 kinase and TANK-binding kinase 1 (TBK1), both of which are significant targets in oncology.[3][5][6] Furthermore, some pyrazolopyridine derivatives have been designed to disrupt the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key pathway in tumor immune evasion.[7][8]

Given this background, this guide will focus on establishing animal models to test this compound, assuming its primary putative mechanism is kinase inhibition for anti-cancer applications. The described workflows and protocols are designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and translatable for further drug development.

Preclinical_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Decision Formulation Formulation & Vehicle Selection PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Formulation->PK_PD MTD Maximum Tolerated Dose (MTD) PK_PD->MTD Model_Selection Animal Model Selection (CDX, PDX, etc.) MTD->Model_Selection Informs Dosing Strategy Efficacy_Study Anti-Tumor Efficacy Study Model_Selection->Efficacy_Study Analysis Data Interpretation (TGI, Toxicity, Biomarkers) Efficacy_Study->Analysis Generates Key Efficacy & Safety Data Go_NoGo Go/No-Go Decision for Further Development Analysis->Go_NoGo Start Test Compound: 1-methyl-1H-Pyrazolo [4,3-c]pyridin-4-amine Start->Formulation

Figure 1: High-level workflow for the in vivo evaluation of a novel small molecule inhibitor.

Part 1: Foundational In Vivo Studies - Pharmacokinetics and Tolerability

Before assessing anti-tumor efficacy, it is imperative to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound (Pharmacokinetics, PK) and to determine a safe and tolerable dosing range.[9] These foundational studies prevent the misinterpretation of efficacy data that could arise from poor drug exposure or excessive toxicity.

Rationale for Study Order

The logical progression from PK to tolerability and finally to efficacy is a critical, self-validating principle. An efficacy study is only meaningful if the compound achieves sufficient concentration at the tumor site (informed by PK) and can be administered for a prolonged period without causing severe adverse effects (informed by tolerability studies).[10]

Foundational_Logic PK Pharmacokinetics (PK) 'Is the drug getting in and staying long enough?' MTD Maximum Tolerated Dose (MTD) 'What is the highest safe dose?' PK->MTD Provides exposure data to interpret toxicity Efficacy Efficacy Study 'Does the drug work at a safe and relevant dose?' MTD->Efficacy Defines the upper limit for dosing

Figure 2: Logical dependence of preclinical in vivo studies.
Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice

This protocol aims to determine key PK parameters following a single intravenous (IV) and oral (PO) administration. The IV arm serves as the benchmark for 100% bioavailability, while the PO arm assesses oral absorption.[11]

Animal Model:

  • Species: Mouse

  • Strain: CD-1 (outbred) or C57BL/6 (inbred) are commonly used.[11]

  • Sex: Male or Female (consistency is key)

  • Number: 3-4 animals per time point per route.[11]

Methodology:

  • Acclimatization: Acclimate animals for a minimum of 72 hours before the study.

  • Formulation: Prepare the compound in a suitable, well-tolerated vehicle. For IV, this is typically a saline solution with a solubilizing agent (e.g., DMSO, Solutol). For PO, an aqueous suspension (e.g., 0.5% methylcellulose) is common.[12]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. Serial microsampling from a single animal is possible and reduces animal usage.[12]

    • IV Time Points (suggested): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[11]

    • PO Time Points (suggested): 0.25, 0.5, 1, 2, 4, 8, 24 hours.[11]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software such as Phoenix WinNonlin to calculate key PK parameters.[12]

ParameterAbbreviationDescriptionImportance
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.Relates to efficacy and potential for acute toxicity.
Time to CmaxTmaxThe time at which Cmax is reached after oral administration.Indicates the rate of drug absorption.
Area Under the CurveAUCThe total drug exposure over time.The primary measure of overall drug exposure.
Half-lifeThe time required for the drug concentration to decrease by half.Determines dosing frequency needed to maintain therapeutic levels.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.Critical for determining if an oral formulation is viable.
Table 1: Key pharmacokinetic parameters to be determined.
Protocol: Maximum Tolerated Dose (MTD) Study

This study identifies the highest dose that can be administered without inducing dose-limiting toxicity.[10] The MTD is typically defined as the dose causing no more than 10-15% mean body weight loss and no mortality or other severe clinical signs.[10]

Animal Model:

  • Species: Mouse

  • Strain: The same strain intended for efficacy studies (e.g., Athymic Nude for xenografts).

  • Number: 3-5 animals per dose group.

Methodology:

  • Dose Selection: Select 3-5 dose levels based on in vitro cytotoxicity data and PK results. The dose range should be wide enough to identify a toxic dose.

  • Administration: Administer the compound daily (or on the intended efficacy schedule) for 5-14 days.

  • Monitoring:

    • Record animal body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).

    • Record any mortality.

  • Endpoint: The study is concluded after the last dose and a recovery period (e.g., 2-3 days).

  • MTD Determination: Analyze the body weight change and clinical observation data to determine the MTD.

Dose GroupNDosing ScheduleMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle5Daily, PO, 14 days+2%None0/5
25 mg/kg5Daily, PO, 14 days-3%None0/5
50 mg/kg5Daily, PO, 14 days-9%Mild, transient lethargy0/5
100 mg/kg5Daily, PO, 14 days-18%Moderate lethargy, ruffled fur1/5
Table 2: Example data template for an MTD study. The MTD in this example would likely be established at or below 50 mg/kg.

Part 2: In Vivo Efficacy Evaluation in Cancer Models

With PK and tolerability data in hand, efficacy studies can be designed to test the central hypothesis: does this compound inhibit tumor growth in vivo?

Choosing the Right Animal Model: Causality and Context

The choice of animal model is one of the most critical decisions in preclinical oncology and is dictated by the specific scientific question and the compound's mechanism of action.[13]

Model_Comparison cluster_use_case Primary Use Case CDX Cell-Line Derived Xenograft (CDX) + Rapid, reproducible, low cost - Lacks tumor heterogeneity - Immunodeficient host PDX Patient-Derived Xenograft (PDX) + Preserves patient tumor architecture + Better predictor of clinical response - Slower, more expensive, variable growth - Immunodeficient host Humanized Humanized Mouse Model (with CDX or PDX) + Enables study of immune interactions + Essential for immunotherapy agents - Complex, expensive, potential for GvHD Use_CDX Initial efficacy screening (Direct anti-tumor effect) Use_CDX->CDX Use_PDX Confirming efficacy in a clinically relevant setting Use_PDX->PDX Use_Humanized Testing immuno-oncology mechanisms (e.g., PD-1/PD-L1) Use_Humanized->Humanized

Figure 3: Comparison of common in vivo cancer models and their primary applications.
  • Cell-Line Derived Xenograft (CDX) Models: These are the workhorses for initial efficacy screening.[14] Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., athymic nude, SCID).[15] This model is appropriate if the compound is hypothesized to act directly on the cancer cells.

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of a patient's tumor tissue into severely immunodeficient mice (e.g., NOD-scid gamma (NSG)).[14][16] They better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[17]

  • Humanized Mouse Models: If the compound is suspected to modulate the immune system (e.g., as a PD-1/PD-L1 inhibitor), an immunodeficient mouse engrafted with a human immune system is required.[16][17] This is the only context in which interactions between the drug, the human tumor, and human immune cells can be studied.

For an initial efficacy study of a novel kinase inhibitor, the CDX model is the most logical and cost-effective starting point.

Protocol: Anti-Tumor Efficacy in a CDX Mouse Model

Animal Model:

  • Species: Mouse

  • Strain: Athymic Nude (nu/nu) or SCID

  • Cell Line: Select a human cancer cell line with a known dependency on the kinase pathway targeted by the compound. This can be informed by prior in vitro screening.[18]

  • Number: 8-10 animals per group to achieve sufficient statistical power.[16]

Methodology:

  • Cell Culture & Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS) with Matrigel at a 1:1 ratio.

    • Subcutaneously inject 5-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumors 3-4 days post-implantation.

    • Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • When mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups to ensure a similar average tumor volume in each group.

    • Group 1: Vehicle Control: Administered the formulation vehicle on the same schedule as the drug.

    • Group 2: Test Compound (Dose 1): Administer this compound at a dose at or below the MTD (e.g., 50 mg/kg).

    • Group 3 (Optional): Test Compound (Dose 2): A lower dose (e.g., 25 mg/kg) to establish a dose-response relationship.

    • Group 4 (Optional): Positive Control: A standard-of-care agent for the selected cancer type.[10]

  • Treatment and Monitoring:

    • Administer treatment via the predetermined route (e.g., PO) and schedule (e.g., daily) for 21-28 days.

    • Continue to measure tumor volume 2-3 times per week.

    • Continue to measure body weight 2-3 times per week as a measure of toxicity.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the vehicle group reach a maximum allowable size (e.g., 2000 mm³) or at the end of the treatment period.

    • Calculate the Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the anti-tumor effect.

GroupNMean Tumor Volume at Endpoint (mm³)% Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%)P-value vs. Vehicle
Vehicle101850 ± 250--+1.5%--
Compound (50 mg/kg)10450 ± 9575.7%-4.0%<0.001
Positive Control10510 ± 11072.4%-6.5%<0.001
Table 3: Example summary data from a CDX efficacy study.

Ethical Considerations

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. Study protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11] Efforts should be made to minimize animal suffering through the use of anesthetics, analgesics, and defined humane endpoints.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel therapeutics requires sensitive and selective bioanalytical methods for the accurate quantification of drug candidates in biological matrices. 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic amine of interest in pharmaceutical development. Its pyrazolopyridine core is a scaffold found in numerous biologically active compounds. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]

Method Rationale and Strategy

The primary objective was to develop a high-throughput, sensitive, and selective method suitable for routine use in a drug development setting. The strategy focused on a simple yet effective sample preparation technique, coupled with the specificity of tandem mass spectrometry.

Analyte Characteristics and Chromatographic Considerations

Given the structure of this compound, which contains multiple nitrogen atoms and a polar amine group, the compound is predicted to be polar. Therefore, two chromatographic approaches were considered: reversed-phase (RP) chromatography and hydrophilic interaction liquid chromatography (HILIC).[10][11][12][13][14][15][16][17][18] While RP-HPLC is a workhorse for many small molecules, HILIC often provides superior retention and separation for highly polar compounds that may elute in or near the void volume in RP chromatography.[11][12][13][14][15] For this application, a HILIC-based separation was chosen to ensure robust retention and separation from endogenous plasma components.

Sample Preparation: The "Crash and Shoot" Approach

To ensure high throughput and minimize sample manipulation, a protein precipitation (PPT) method was selected.[19][20][21][22][23][24] This technique is cost-effective and rapidly removes the majority of proteins from the plasma sample, which can interfere with the analysis and foul the LC-MS/MS system.[19][20][21][22][23] Acetonitrile is a common and effective solvent for protein precipitation.[20][22]

Detection: The Power of Tandem Mass Spectrometry

Electrospray ionization (ESI) was chosen as the ionization source due to its suitability for polarizing and ionizing small molecules from a liquid stream.[25][26][27][28] ESI is a "soft" ionization technique that typically produces a prominent protonated molecule [M+H]+, which is ideal for quantitative analysis.[29][27] Detection was performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[30][31][32][33] MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.[30][31][32][33]

Overall Workflow

The following diagram illustrates the complete bioanalytical workflow from sample receipt to data analysis.

Bioanalytical_Workflow Figure 1: Overall Bioanalytical Workflow cluster_PreAnalysis Pre-Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_PostAnalysis Post-Analysis Sample_Receipt Plasma Sample Receipt and Logging IS_Spiking Internal Standard Spiking Sample_Receipt->IS_Spiking Protein_Precipitation Protein Precipitation with Acetonitrile IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto HILIC Column Supernatant_Transfer->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Workflow from sample receipt to final report.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₃,¹⁵N-1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard and SIL-IS and dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

Sample_Preparation_Protocol Figure 2: Sample Preparation Protocol Start Start: 100 µL Plasma Sample Add_IS Add 25 µL of Internal Standard Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex to Mix (10 seconds) Add_IS->Vortex1 Add_ACN Add 300 µL of Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C Vortex2->Centrifuge Transfer Transfer 200 µL of Supernatant to a 96-well plate Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System High-Performance Liquid Chromatography System
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B to 50% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1.5 minutes
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusion of the analyte and SIL-IS. Example transitions: Analyte: m/z 149.1 -> 132.1; SIL-IS: m/z 153.1 -> 136.1

Method Validation

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8][9][34] The validation assessed the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks were observed at the retention time of the analyte or IS.

  • Linearity and Range: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification, Low, Medium, and High). Both intra- and inter-day precision were <15% (CV), and accuracy was within ±15% of the nominal values.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to that in neat solution. The matrix effect was found to be negligible.

  • Recovery: The extraction recovery was consistent and reproducible across the QC levels.

  • Stability: The analyte was found to be stable in plasma after short-term storage at room temperature, long-term storage at -80°C, and after three freeze-thaw cycles.

Method_Validation_Flow Figure 3: Method Validation Decision Flow Start Method Development Complete Selectivity Assess Selectivity (n=6 lots) Start->Selectivity Linearity Evaluate Linearity & Range Selectivity->Linearity Accuracy_Precision Determine Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision Matrix_Effect Investigate Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Calculate Extraction Recovery Matrix_Effect->Recovery Stability Conduct Stability Studies (Freeze-thaw, Bench-top, Long-term) Recovery->Stability Decision All Parameters Meet Acceptance Criteria? Stability->Decision Validated Method Validated and Fit for Purpose Decision->Validated Yes Revise Revise Method and Re-validate Decision->Revise No Revise->Start

Caption: Decision flow for bioanalytical method validation.

Conclusion

This application note describes a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of HILIC chromatography provide a robust and reliable assay. The method has been fully validated according to regulatory guidelines and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

References

Application Notes and Protocols for Cellular Thermal Shift Assay with Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Target Engagement in the Cellular Milieu

The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful biophysical technique to directly measure the engagement of a compound with its protein target within the complex environment of a living cell.[1][2][3] This method is predicated on the principle of ligand-induced thermal stabilization: the binding of a small molecule, such as a pyrazolopyridine inhibitor, to its target protein enhances the protein's resistance to heat-induced denaturation.[4] Consequently, a higher temperature is required to unfold and aggregate the ligand-bound protein compared to its unbound state. By quantifying the amount of soluble protein remaining after a thermal challenge, we can directly assess whether a compound has reached and interacted with its intended target in a physiologically relevant context.[5]

Pyrazolopyridine scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors. Verifying that these compounds engage their target kinase within the cell is a critical step in the drug discovery pipeline, helping to rationalize structure-activity relationships (SAR) and validate downstream cellular effects. CETSA provides an indispensable tool for this purpose, offering a label-free and direct measure of target engagement.[5][6]

This application note provides a detailed protocol for performing CETSA with pyrazolopyridine compounds, focusing on a traditional Western blot-based detection method. We will delve into the experimental rationale, provide step-by-step instructions for both melt curve and isothermal dose-response (ITDR) formats, and offer insights into data analysis and troubleshooting.

The Principle of Cellular Thermal Shift Assay

The core principle of CETSA is the assessment of changes in protein thermal stability upon ligand binding. When subjected to increasing temperatures, proteins begin to unfold and aggregate, losing their solubility. The temperature at which 50% of the protein is denatured is known as the melting temperature (Tm) or aggregation temperature (Tagg). A compound that binds to a protein will often increase its structural stability, resulting in a higher Tagg. This "thermal shift" is the key indicator of target engagement.

Experimental Workflow Overview

The CETSA workflow can be broadly divided into two main experimental formats: the melt curve (or thermal shift) assay and the isothermal dose-response (ITDR) assay. The melt curve experiment is typically performed first to determine the optimal temperature for the ITDR experiment.

CETSA Experimental Workflow Diagram

CETSA_Workflow CETSA Experimental Workflow cluster_melt_curve Melt Curve Generation cluster_itdr Isothermal Dose-Response (ITDR) mc_start Cell Culture & Treatment (Vehicle vs. Pyrazolopyridine Compound) mc_heat Heat Shock (Temperature Gradient) mc_start->mc_heat mc_lyse Cell Lysis & Centrifugation mc_heat->mc_lyse mc_wb Western Blot Analysis of Soluble Fraction mc_lyse->mc_wb mc_analyze Generate Melt Curves & Determine ΔTagg mc_wb->mc_analyze itdr_heat Heat Shock (Single Optimized Temperature) mc_analyze->itdr_heat Informs Optimal Temperature itdr_start Cell Culture & Treatment (Dose-Response of Pyrazolopyridine) itdr_start->itdr_heat itdr_lyse Cell Lysis & Centrifugation itdr_heat->itdr_lyse itdr_wb Western Blot Analysis of Soluble Fraction itdr_lyse->itdr_wb itdr_analyze Generate ITDR Curve & Determine EC50 itdr_wb->itdr_analyze

References

Application Notes and Protocols for the Antiviral Evaluation of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolopyridine Derivatives

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents. The 1H-pyrazolo[3,4-b]pyridine scaffold, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, derivatives of this scaffold have demonstrated promising antiviral efficacy against a range of viruses, including Herpes Simplex Virus (HSV-1) and Enteroviruses.[1][3] Furthermore, some pyrazolopyridine derivatives have been investigated as inhibitors of viral enzymes like HIV-1 reverse transcriptase.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine in antiviral studies. While specific antiviral data for this particular compound is emerging, its structural similarity to other antivirally active pyrazolopyridines makes it a compelling candidate for investigation. These application notes will detail the foundational steps for evaluating its antiviral potential, from initial cytotoxicity assessments to specific mechanistic assays. The protocols provided are designed to be robust and adaptable, enabling researchers to generate reliable and reproducible data.

Understanding the Potential Mechanism of Action

The antiviral mechanisms of pyrazolopyridine derivatives can be multifaceted, often targeting specific viral proteins or host-cell factors essential for viral replication.[1][5] For instance, studies on similar compounds have shown interference with viral adsorption and replication phases.[1] Given the structural class, this compound could potentially exert its antiviral effects through several mechanisms, including but not limited to:

  • Inhibition of Viral Entry: Preventing the virus from attaching to or penetrating the host cell.

  • Inhibition of Viral Replication Enzymes: Targeting key viral enzymes such as RNA-dependent RNA polymerase or reverse transcriptase, which are crucial for the replication of the viral genome.[6][7]

  • Modulation of Host-Cell Signaling Pathways: Interfering with cellular pathways that the virus hijacks for its own replication.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrazolopyridine derivative to inhibit viral replication.

G cluster_virus_lifecycle Viral Lifecycle cluster_inhibition Potential Inhibition by this compound Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment Entry Viral Entry (Attachment & Penetration) Receptor->Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Progeny Virus Release Assembly->Release Inhibitor 1-methyl-1H-Pyrazolo [4,3-c]pyridin-4-amine Inhibitor->Entry Blocks Entry Inhibitor->Replication Inhibits Replication Enzymes

Caption: Hypothetical mechanisms of antiviral action for this compound.

PART 1: Foundational Assays - Cytotoxicity and Initial Antiviral Screening

Before assessing the specific antiviral activity of this compound, it is crucial to determine its cytotoxic effects on the host cells that will be used for the antiviral assays. A compound that appears to have antiviral activity might simply be killing the host cells, thus preventing viral replication indirectly.[8] The MTT assay is a widely used colorimetric method for assessing cell viability.[9]

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of the compound that is toxic to the host cells, which is essential for differentiating true antiviral activity from cytotoxicity.[10]

Materials:

  • This compound

  • Appropriate host cell line (e.g., Vero, A549, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or isopropanol

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.[11]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium.

  • Compound Treatment: After 24 hours, remove the medium from the cells and add the serially diluted compound to the wells in triplicate. Include a "cells only" control (medium with solvent) and a "blank" control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, remove the medium containing the compound and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Remove the MTT solution and add DMSO or isopropanol to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Parameter Description
CC50 50% Cytotoxic Concentration. The concentration of the compound that causes a 50% reduction in cell viability.
Therapeutic Index (TI) The ratio of CC50 to EC50 (50% effective concentration). A higher TI indicates a more favorable safety profile.
Protocol 2: Initial Antiviral Screening - Cytopathic Effect (CPE) Reduction Assay

This assay provides a preliminary assessment of the compound's ability to protect cells from the virus-induced cytopathic effect.[11]

Materials:

  • This compound

  • Susceptible host cell line

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Complete cell culture medium

  • Neutral red or crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate to achieve a confluent monolayer the next day.[11]

  • Compound and Virus Preparation: Prepare serial dilutions of the compound at non-toxic concentrations (as determined by the MTT assay). Dilute the virus stock to a concentration that will cause significant CPE within 48-72 hours.

  • Infection and Treatment: Remove the growth medium from the cells. Add the virus dilution to the wells, except for the cell control wells. After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plates until CPE is clearly visible in the virus control wells (no compound).

  • CPE Visualization: Stain the cells with neutral red or crystal violet to visualize cell viability.

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%. This can be done by visual scoring or by quantifying the stain uptake with a plate reader.[11]

PART 2: Quantitative Antiviral Assays

Once initial antiviral activity is confirmed, more quantitative assays are necessary to accurately determine the compound's potency.

Protocol 3: Plaque Reduction Assay

This is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[12][13] It measures the reduction in the number of viral plaques in the presence of the compound.[14]

Materials:

  • This compound

  • Susceptible host cell line

  • Virus stock with a known titer

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[12]

  • Compound and Virus Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the compound. Incubate this mixture for 1 hour.[13]

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the compound. This restricts the spread of progeny virus, leading to the formation of localized plaques.[15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[12]

  • Plaque Visualization and Counting: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

Concentration of Compound (µM) Plaque Count (Replicate 1) Plaque Count (Replicate 2) Mean Plaque Count % Plaque Reduction
0 (Virus Control)105951000%
0.19892955%
160505545%
101281090%
100000100%
Protocol 4: Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay is used for viruses that do not form plaques and measures the amount of virus required to infect 50% of the inoculated cell cultures.

Materials:

  • This compound

  • Susceptible host cell line

  • Virus stock

  • 96-well cell culture plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.[16]

  • Virus and Compound Preparation: Prepare serial ten-fold dilutions of the virus stock.[16] For each virus dilution, prepare a set of tubes with and without a fixed, non-toxic concentration of the compound.

  • Infection: Inoculate the cell monolayers with the virus dilutions (with and without the compound), using multiple replicate wells for each dilution.

  • Incubation: Incubate the plates for 5-7 days, or until CPE is observed.[17][18]

  • Scoring: Observe the wells for the presence or absence of CPE.

  • Calculation: Calculate the TCID50 titer using the Reed-Muench or Spearman-Karber method. The antiviral effect is determined by the reduction in the viral titer in the presence of the compound.[16]

PART 3: Mechanistic Assays

To understand how this compound inhibits viral replication, specific mechanistic assays can be employed.

Protocol 5: Reverse Transcriptase (RT) Inhibition Assay

This assay is relevant for retroviruses like HIV and is used to determine if the compound directly inhibits the reverse transcriptase enzyme.[4]

Materials:

  • This compound

  • Recombinant reverse transcriptase enzyme

  • Commercially available RT assay kit (colorimetric or radiometric)[19][20]

  • Appropriate buffers and substrates as per the kit instructions

Procedure:

  • Follow the manufacturer's protocol for the chosen RT assay kit.

  • Typically, the assay involves incubating the RT enzyme with a template-primer, dNTPs (one of which is labeled), and different concentrations of the test compound.

  • The amount of newly synthesized DNA is then quantified, which is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.

Caption: A typical experimental workflow for evaluating the antiviral properties of a novel compound.

Safety and Handling

This compound and similar heterocyclic compounds should be handled with care in a laboratory setting.[21] Always refer to the Safety Data Sheet (SDS) provided by the supplier. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antiviral potential of this compound. By starting with foundational cytotoxicity and screening assays and progressing to more quantitative and mechanistic studies, researchers can effectively characterize the compound's efficacy and mode of action. The promising antiviral activity observed in the broader class of pyrazolopyridine derivatives suggests that this compound is a worthy candidate for further investigation in the quest for new antiviral therapies.

References

Application Notes and Protocols for Investigating 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolopyridine Scaffolds in Type 2 Diabetes Mellitus

Type 2 Diabetes Mellitus (T2DM) is a burgeoning global health crisis characterized by hyperglycemia stemming from insulin resistance and eventual pancreatic β-cell dysfunction.[1] The search for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in modern drug discovery.[1][2] The pyrazole and fused pyrazolopyridine heterocyclic systems have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[3][4] Notably, various derivatives have shown promise as antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes and other emerging mechanisms.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine in antidiabetic research. While direct studies on this specific molecule are nascent, the well-documented antidiabetic potential of structurally related pyrazolopyridine derivatives provides a strong rationale for its investigation.[3][6] These application notes will, therefore, serve as a foundational framework for exploring its mechanism of action and validating its therapeutic efficacy through a series of robust in vitro and in vivo experimental protocols.

Hypothesized Mechanism of Action and Therapeutic Rationale

Based on the established activities of related pyrazole and pyrazolopyridine compounds, this compound is hypothesized to exert its antidiabetic effects through one or more of the following mechanisms:

  • Inhibition of α-Glucosidase and α-Amylase: These intestinal enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.[7][8] Several pyrazole derivatives have demonstrated potent inhibitory activity against these enzymes.[3][4]

  • Enhancement of Insulin Sensitivity: Some pyrazole-containing compounds have been shown to improve whole-body insulin sensitivity, leading to reduced blood glucose levels without a direct effect on insulin secretion.[9]

  • Modulation of Insulin Signaling Pathways: The compound may interact with key proteins in the insulin signaling cascade, leading to enhanced glucose uptake and utilization in peripheral tissues.[1]

The following diagram illustrates the potential points of intervention for this compound in glucose metabolism.

Antidiabetic_MoA cluster_gut Intestinal Lumen cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) cluster_tissue Peripheral Tissues (Muscle, Adipose) Complex Carbs Complex Carbs Alpha-Amylase Alpha-Amylase Complex Carbs->Alpha-Amylase Oligosaccharides Oligosaccharides Alpha-Amylase->Oligosaccharides Alpha-Glucosidase Alpha-Glucosidase Oligosaccharides->Alpha-Glucosidase Glucose Glucose Alpha-Glucosidase->Glucose Glucose Absorption Glucose Absorption Glucose->Glucose Absorption Blood Glucose Blood Glucose Glucose Absorption->Blood Glucose Increase Insulin Secretion Insulin Secretion Blood Glucose->Insulin Secretion Stimulates Insulin Receptor Insulin Receptor Insulin Secretion->Insulin Receptor Activates Signaling Cascade Signaling Cascade Insulin Receptor->Signaling Cascade GLUT4 Translocation GLUT4 Translocation Signaling Cascade->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Glucose Uptake->Blood Glucose Decrease Compound 1-methyl-1H-Pyrazolo [4,3-c]pyridin-4-amine Compound->Alpha-Amylase Inhibits Compound->Alpha-Glucosidase Inhibits Compound->Insulin Receptor Potentiates?

Caption: Hypothesized Mechanisms of Antidiabetic Action.

Experimental Protocols: A Step-by-Step Guide

To systematically evaluate the antidiabetic potential of this compound, a tiered approach involving in vitro and in vivo assays is recommended.

Part 1: In Vitro Evaluation

Objective: To determine the direct inhibitory effects of the compound on key enzymes involved in carbohydrate metabolism and to assess its impact on cellular glucose uptake.

1.1. α-Amylase Inhibition Assay [7][8]

  • Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of α-amylase, which hydrolyzes starch to smaller sugars. The reduction in starch is quantified using an iodine-based colorimetric method.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add varying concentrations of the test compound. Include a positive control (Acarbose) and a negative control (solvent).

    • Add α-amylase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding a starch solution to each well and incubate for a further 30 minutes at 37°C.

    • Stop the reaction by adding hydrochloric acid (HCl).

    • Add iodine solution to each well and measure the absorbance at 620 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

1.2. α-Glucosidase Inhibition Assay [7][8]

  • Principle: This assay assesses the inhibition of α-glucosidase, which breaks down disaccharides into glucose. The amount of glucose produced is measured using a colorimetric substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the test compound dilutions, α-glucosidase enzyme solution, and a phosphate buffer. Include Acarbose as a positive control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add the substrate (pNPG) to each well to start the reaction and incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding sodium carbonate (Na2CO3).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

1.3. In Vitro Glucose Uptake Assay in L6 Myotubes [10]

  • Principle: This cell-based assay measures the ability of the compound to stimulate glucose uptake in a muscle cell line, mimicking the physiological response to insulin.

  • Protocol:

    • Culture L6 myoblasts and differentiate them into myotubes.

    • Starve the differentiated myotubes in a serum-free medium for 2-4 hours.

    • Treat the cells with various concentrations of this compound for 1 hour. Include insulin as a positive control.

    • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for 30 minutes.

    • Wash the cells to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Quantify the increase in glucose uptake relative to the untreated control.

The following diagram outlines the general workflow for the in vitro screening of this compound.

In_Vitro_Workflow Compound_Prep Prepare Stock Solution of This compound Enzyme_Assays Enzyme Inhibition Assays Compound_Prep->Enzyme_Assays Cell_Assay Cell-Based Assay Compound_Prep->Cell_Assay Alpha_Amylase α-Amylase Inhibition Enzyme_Assays->Alpha_Amylase Alpha_Glucosidase α-Glucosidase Inhibition Enzyme_Assays->Alpha_Glucosidase Data_Analysis Data Analysis (IC50, EC50) Alpha_Amylase->Data_Analysis Alpha_Glucosidase->Data_Analysis Glucose_Uptake Glucose Uptake in L6 Myotubes Cell_Assay->Glucose_Uptake Glucose_Uptake->Data_Analysis Lead_Identification Identification of Lead Properties Data_Analysis->Lead_Identification

Caption: In Vitro Screening Workflow.

Part 2: In Vivo Validation

Objective: To evaluate the antihyperglycemic efficacy of this compound in a relevant animal model of type 2 diabetes.

2.1. Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats [10][11]

  • Justification: The STZ-induced diabetic rat model is a widely accepted and cost-effective model that mimics many of the metabolic abnormalities of human T2DM.[11] A low dose of STZ combined with a high-fat diet can induce a state of insulin resistance and partial β-cell dysfunction.

  • Induction Protocol:

    • Acclimate male Wistar or Sprague-Dawley rats for one week.

    • Feed the rats a high-fat diet for 2-4 weeks to induce insulin resistance.

    • Administer a single low dose of STZ (e.g., 35-45 mg/kg, intraperitoneally) to induce partial β-cell damage.

    • Confirm the diabetic state by measuring fasting blood glucose levels after 72 hours. Rats with fasting glucose >250 mg/dL are considered diabetic.

2.2. Oral Glucose Tolerance Test (OGTT)

  • Principle: The OGTT assesses the body's ability to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.

  • Protocol:

    • Fast the diabetic and non-diabetic control rats overnight (12-14 hours).

    • Administer this compound orally at different doses. Include a vehicle control and a positive control (e.g., Metformin).

    • After 30-60 minutes, administer an oral glucose gavage (2 g/kg body weight).

    • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

2.3. Chronic Dosing Study

  • Principle: This study evaluates the long-term efficacy and potential side effects of the compound.

  • Protocol:

    • Divide the diabetic rats into treatment groups: vehicle control, positive control (Metformin), and different doses of this compound.

    • Administer the respective treatments orally once daily for 2-4 weeks.

    • Monitor body weight and food/water intake regularly.

    • Measure fasting blood glucose and insulin levels weekly.

    • At the end of the study, collect blood for biochemical analysis (e.g., lipid profile, liver and kidney function tests) and harvest tissues (pancreas, liver, muscle) for histological examination.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Inhibitory Activity

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
This compoundExperimental ValueExperimental Value
Acarbose (Positive Control)Reference ValueReference Value

Table 2: In Vivo Efficacy in STZ-Induced Diabetic Rats (OGTT)

Treatment GroupDose (mg/kg)AUC (mg/dL*min)% Reduction in AUC
Vehicle Control-Experimental Value-
MetforminStandard DoseExperimental ValueCalculated Value
Compound (Low Dose)Dose 1Experimental ValueCalculated Value
Compound (High Dose)Dose 2Experimental ValueCalculated Value

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential antidiabetic agent. Positive outcomes from these studies, such as potent enzyme inhibition, enhanced cellular glucose uptake, and significant in vivo antihyperglycemic activity, would warrant further preclinical development. Subsequent research should focus on elucidating the precise molecular targets, exploring the detailed mechanism of action, and conducting comprehensive safety and toxicology studies. The structural simplicity and synthetic accessibility of the pyrazolopyridine scaffold make this compound an attractive candidate for the development of a novel class of antidiabetic drugs.

References

Application Notes & Protocols: Investigating 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine for Leishmaniasis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Leishmaniasis Treatment and the Promise of Pyrazolopyridines

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, affecting millions in tropical and subtropical regions. The clinical manifestations range from cutaneous and mucocutaneous lesions to the fatal visceral form (kala-azar). Current therapeutic options are limited by issues of toxicity, emerging resistance, high cost, and difficult administration routes. This underscores the urgent need for novel, effective, and accessible anti-leishmanial agents.

The pyrazolopyridine scaffold has emerged as a promising chemotype in the search for new anti-parasitic drugs. Various derivatives of pyrazolopyridines and related heterocyclic systems have demonstrated potent activity against different Leishmania species.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the investigation of a specific, yet under-explored, member of this class: 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine . We will explore the rationale for its investigation, provide detailed protocols for its evaluation, and discuss potential mechanisms of action based on related compounds.

Scientific Rationale: Why Investigate this compound?

While direct studies on this compound against Leishmania are not yet prevalent in published literature, the rationale for its investigation is built upon a strong foundation of evidence from analogous compounds:

  • Proven Anti-leishmanial Activity of the Scaffold: Numerous studies have demonstrated the anti-leishmanial efficacy of various pyrazolopyridine derivatives.[1][2][3][4] For instance, certain pyrazolo(dihydro)pyridines have exhibited greater activity against intracellular amastigotes than the current oral drug, miltefosine.[2][4]

  • Potential for Oral Bioavailability: The development of orally administered drugs is a key objective in improving leishmaniasis treatment. The pyrazolopyrimidine scaffold has yielded compounds with demonstrated oral efficacy in mouse models of visceral leishmaniasis.[5][6]

  • Favorable Toxicity Profiles: A critical aspect of anti-leishmanial drug discovery is achieving high selectivity for the parasite over host cells. Several pyrazolopyrrolidinones have shown potent activity against intracellular Leishmania with minimal cytotoxicity to host macrophage cells.[7]

  • Multiple Potential Mechanisms of Action: The pyrazolopyrimidine core, a close analogue, is known to interfere with essential parasite metabolic pathways, including purine metabolism.[8] Other pyrazolopyridine derivatives have been shown to induce programmed cell death in the parasite.[2][4]

These points collectively suggest that this compound is a compelling candidate for screening and further development as an anti-leishmanial agent.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the comprehensive evaluation of this compound's anti-leishmanial potential.

Workflow Overview

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Compound Preparation & Solubilization B Promastigote Susceptibility Assay A->B C Amastigote Susceptibility Assay (Intracellular) A->C D Macrophage Cytotoxicity Assay A->D E Mitochondrial Membrane Potential Assay C->E F Phosphatidylserine Externalization Assay C->F G DNA Fragmentation Analysis C->G H Target-Based Assays (e.g., IMPDH, CRK3) C->H I Animal Model of Leishmaniasis (e.g., BALB/c mice) C->I J Pharmacokinetic Studies I->J K Treatment & Parasite Burden Determination I->K

Caption: Experimental workflow for evaluating this compound.

Part 1: In Vitro Screening

Protocol 1.1: Promastigote Susceptibility Assay

This initial screen assesses the compound's ability to inhibit the growth of the motile, extracellular promastigote form of the parasite.

  • Materials:

    • Leishmania species (e.g., L. donovani, L. major, L. amazonensis) promastigotes in logarithmic growth phase.

    • Complete M199 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • This compound (stock solution in DMSO).

    • Resazurin solution.

    • 96-well microtiter plates.

    • Positive control (e.g., Amphotericin B).

    • Negative control (vehicle, e.g., DMSO).

  • Procedure:

    • Seed promastigotes at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Prepare serial dilutions of the test compound and add them to the wells. Ensure the final DMSO concentration is below 0.5%.

    • Include positive and negative controls.

    • Incubate the plate at 26°C for 72 hours.

    • Add resazurin solution to each well and incubate for another 4-6 hours.

    • Measure fluorescence or absorbance to determine cell viability.

    • Calculate the 50% inhibitory concentration (IC50) using a suitable software.

Protocol 1.2: Intracellular Amastigote Susceptibility Assay

This is a more clinically relevant assay that evaluates the compound's efficacy against the intracellular, non-motile amastigote form residing within host macrophages.

  • Materials:

    • Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774A.1).

    • Leishmania promastigotes in stationary phase.

    • Complete RPMI-1640 medium.

    • This compound.

    • Positive control (e.g., Miltefosine).

    • Giemsa stain.

    • Glass coverslips in a 24-well plate.

  • Procedure:

    • Seed macrophages onto the coverslips and allow them to adhere overnight.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Wash the cells to remove non-phagocytosed promastigotes.

    • Add fresh medium containing serial dilutions of the test compound.

    • Incubate for another 72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the 50% effective concentration (EC50).

Protocol 1.3: Macrophage Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound.

  • Procedure:

    • Follow the same initial steps as the amastigote assay but without infecting the macrophages.

    • Expose the uninfected macrophages to the same serial dilutions of the test compound for 72 hours.

    • Assess cell viability using a resazurin-based or MTT assay.

    • Calculate the 50% cytotoxic concentration (CC50).

    • Determine the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite.

Table 1: Example In Vitro Activity Data

CompoundPromastigote IC50 (µM)Amastigote EC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
This compound[Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Miltefosine (Control)2.51.8>50>27.8
Amphotericin B (Control)0.10.0825312.5
Part 2: Mechanism of Action Studies

Should this compound demonstrate promising in vitro activity and selectivity, the following studies can elucidate its mechanism of action.

Rationale for Proposed Mechanisms

G cluster_0 Pyrazolopyridine Compound cluster_1 Potential Parasite Targets cluster_2 Downstream Effects A 1-methyl-1H-Pyrazolo [4,3-c]pyridin-4-amine B Mitochondrion A->B Induces Stress C Plasma Membrane A->C Alters Permeability D Nucleus A->D Direct or Indirect Damage E Purine Salvage Pathway (e.g., IMPDH) A->E Inhibition F Loss of Mitochondrial Membrane Potential B->F G Phosphatidylserine Externalization C->G H DNA Fragmentation D->H I Inhibition of Guanine Nucleotide Synthesis E->I J J F->J Apoptosis-like Cell Death G->J H->J I->J

Caption: Potential mechanisms of action for pyrazolopyridine compounds in Leishmania.

Protocol 2.1: Analysis of Mitochondrial Membrane Potential (ΔΨm)

  • Principle: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential.

  • Procedure:

    • Treat promastigotes with the test compound at its IC50 and 2x IC50 concentrations.

    • Incubate for various time points (e.g., 6, 12, 24 hours).

    • Stain the cells with a potentiometric dye such as JC-1 or TMRM.

    • Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence (with JC-1) indicates a loss of ΔΨm.

Protocol 2.2: Detection of Phosphatidylserine (PS) Externalization

  • Principle: In apoptotic cells, PS flips from the inner to the outer leaflet of the plasma membrane.

  • Procedure:

    • Treat promastigotes as described in Protocol 2.1.

    • Wash the cells and resuspend them in Annexin V binding buffer.

    • Stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis.

Protocol 2.3: DNA Fragmentation Assay

  • Principle: A late-stage event in apoptosis is the cleavage of genomic DNA into smaller fragments.

  • Procedure:

    • Treat promastigotes with the test compound for an extended period (e.g., 48-72 hours).

    • Extract genomic DNA.

    • Analyze the DNA by agarose gel electrophoresis. The appearance of a "ladder" pattern is indicative of apoptosis.

    • Alternatively, use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay followed by flow cytometry.

Protocol 2.4: Target-Based Enzyme Assays

Based on the activity of related pyrazolopyrimidines, it is plausible that this compound could inhibit key enzymes in the parasite's purine salvage pathway.[8]

  • Enzymes of Interest:

    • Inosine monophosphate dehydrogenase (IMPDH)

    • Guanosine monophosphate (GMP) reductase

    • Cyclin-dependent kinases (e.g., CRK3)[9]

  • Procedure:

    • Obtain or express recombinant Leishmania enzymes.

    • Perform enzyme activity assays in the presence and absence of the test compound.

    • Determine the IC50 of the compound for each enzyme.

Conclusion and Future Directions

The pyrazolopyridine scaffold represents a fertile ground for the discovery of new anti-leishmanial drugs. This compound, based on the extensive research into its analogues, is a high-priority candidate for screening. The protocols outlined in this guide provide a comprehensive framework for its evaluation, from initial in vitro screening to in-depth mechanism of action studies. Positive outcomes from these studies would warrant progression to in vivo efficacy testing in animal models of leishmaniasis and further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a safe, effective, and orally available treatment to combat this neglected tropical disease.

References

Application Notes and Protocols: Molecular Docking Studies of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine with Target Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Specifically, derivatives of 1H-pyrazolo[4,3-c]pyridine have demonstrated significant biological activities, including anti-inflammatory, antiviral, and antitumor effects. 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine, a member of this class, has emerged as a compound of interest for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Therefore, identifying and characterizing small molecules that can modulate kinase activity is a cornerstone of modern drug discovery.[6][7][8]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][9] In the context of drug discovery, it is an invaluable tool for understanding how a potential drug molecule (ligand) interacts with its protein target at the atomic level.[5][9] This knowledge can guide the rational design and optimization of more potent and selective inhibitors.[4][6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on performing molecular docking studies of this compound with various target kinases. We will delve into the scientific rationale behind the protocol, provide step-by-step instructions, and discuss the interpretation and validation of the results.

Scientific Principles and Rationale

The central hypothesis of molecular docking is that a ligand will bind to a receptor in a conformation that minimizes the free energy of the system. This binding affinity is governed by a combination of forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity for each generated pose.[10][11]

The choice of target kinases for this study is critical. Based on the structural class of this compound, kinases such as Extracellular Signal-Regulated Kinase (ERK), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1) are relevant targets due to the known activity of similar pyrazolopyridine scaffolds against them.[12][13][14]

Expertise & Experience: Causality Behind Experimental Choices

The success of a molecular docking study hinges on several key decisions:

  • Protein Preparation: The quality of the target protein structure is paramount. We will utilize crystal structures from the Protein Data Bank (PDB). It is crucial to properly prepare these structures by adding hydrogen atoms, assigning correct protonation states to ionizable residues, and removing any non-essential molecules like water and co-solvents, unless a specific water molecule is known to be critical for ligand binding.[15] This ensures that the electrostatic and hydrogen bonding interactions are accurately modeled.

  • Ligand Preparation: The 3D structure of this compound must be generated and energy-minimized to obtain a low-energy conformation. This is important because the ligand's initial conformation can influence the docking outcome.

  • Defining the Binding Site: The active site of the kinase, typically the ATP-binding pocket, must be accurately defined. This is usually done by specifying a grid box that encompasses the region where the native ligand or a known inhibitor binds.

  • Choice of Docking Algorithm and Scoring Function: Different docking programs employ various search algorithms and scoring functions. For this study, we will use AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed. Its scoring function approximates the binding free energy in kcal/mol.[16]

  • Force Field Selection: The force field is a set of parameters used to calculate the potential energy of the system.[17] The choice of force field can significantly impact the accuracy of the docking results.[18][19] For protein-ligand docking, force fields like AMBER, CHARMM, and MMFF94 are commonly used.[17] It is important to use a force field that is well-parameterized for both the protein and the small molecule.

Trustworthiness: A Self-Validating System

To ensure the reliability of our docking protocol, a validation step is essential. This involves redocking a co-crystallized ligand back into the binding site of its corresponding protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å.[20][21][22] This process, known as "pose prediction" or "redocking," validates that the chosen docking parameters are appropriate for the system under study.[15][22]

Experimental Workflow

The overall workflow for the molecular docking studies is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Kinase Selection & PDB Structure Acquisition Ligand 2. Ligand (this compound) Preparation ProtPrep 3. Protein Structure Preparation PDB->ProtPrep Docking 6. Molecular Docking Simulation Ligand->Docking Grid 4. Binding Site Definition (Grid Box Generation) ProtPrep->Grid Grid->Docking Validation 5. Protocol Validation (Redocking) Validation->Docking Validated Parameters Analysis 7. Analysis of Docking Results Docking->Analysis Visualization 8. Visualization of Interactions Analysis->Visualization

Caption: Molecular Docking Workflow.

Detailed Protocols

PART 1: Preparation of Target Kinase and Ligand

Protocol 1.1: Target Kinase Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target kinase (e.g., ERK2 - PDB ID: 4QTB) from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all water molecules and any co-crystallized ligands or ions that are not essential for the interaction.

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Protocol 1.2: Ligand Preparation

  • Generate Ligand Structure: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Energy Minimize:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Save the ligand structure in a PDB file format.

  • Prepare Ligand for Docking:

    • Load the ligand PDB file into AutoDockTools.

    • Detect the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format.

PART 2: Molecular Docking and Analysis

Protocol 2.1: Docking Protocol Validation (Redocking)

  • Extract Co-crystallized Ligand: From the original PDB file of the target kinase, extract the co-crystallized inhibitor.

  • Prepare the Ligand: Prepare this extracted ligand following Protocol 1.2.

  • Define the Binding Site: Using AutoDockTools, define a grid box that encompasses the binding site of the co-crystallized ligand in the prepared protein structure.

  • Perform Redocking: Dock the prepared co-crystallized ligand back into the prepared protein using AutoDock Vina with the defined grid box.

  • Calculate RMSD: Superimpose the docked pose of the ligand with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å indicates a successful validation.[20][21][22]

Protocol 2.2: Molecular Docking of this compound

  • Set up the Docking Run:

    • Use the prepared protein structure from Protocol 1.1.

    • Use the prepared ligand structure of this compound from Protocol 1.2.

    • Use the same grid box parameters that were validated in Protocol 2.1.

  • Run AutoDock Vina: Execute the docking simulation. The output will be a set of predicted binding poses for the ligand, ranked by their docking scores.

Protocol 2.3: Analysis of Docking Results

  • Examine Docking Scores: The docking score is an estimate of the binding affinity in kcal/mol.[10][23] More negative scores generally indicate stronger binding.[23]

  • Visualize Binding Poses: Load the docked complex (protein and the best-scoring ligand pose) into a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio).

  • Analyze Interactions: Identify and analyze the key interactions between the ligand and the protein's active site residues. This includes:

    • Hydrogen bonds: Note the donor and acceptor atoms and the bond distances.

    • Hydrophobic interactions: Identify non-polar residues in close contact with the ligand.

    • Pi-stacking interactions: Look for interactions between aromatic rings of the ligand and the protein.

    • Electrostatic interactions: Observe interactions between charged groups.

Data Presentation and Interpretation

The results of the docking studies can be summarized in a table for easy comparison.

Target KinasePDB IDDocking Score (kcal/mol)Key Interacting Residues
ERK24QTB-8.5Met108, Lys54, Gln105
ALK2XP2-9.2Met1199, Leu1122, Gly1123
TBK14O0M-7.9Val21, Ala38, Lys40

Interpreting Docking Scores:

  • Strong Interaction: Docking scores around -10 to -13 kcal/mol suggest strong interactions.[23]

  • Moderate Interaction: Scores between -7 to -9 kcal/mol indicate moderate interactions.[23]

  • Weak Interaction: Scores greater than -6 kcal/mol suggest weak interactions.[23]

It is important to note that the docking score is a theoretical prediction and should be interpreted with caution.[10][23] It provides a valuable starting point for prioritizing compounds for further experimental validation.[11]

Visualization of Signaling Pathway

The following diagram illustrates a simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors. This compound, as a potential ERK inhibitor, would act to block the phosphorylation of downstream substrates.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrates Downstream Substrates ERK->Substrates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor This compound Inhibitor->ERK

Caption: Simplified MAPK/ERK Signaling Pathway.

Conclusion

Molecular docking is a valuable computational tool for investigating the interactions between small molecules and their protein targets.[5][9] By following the detailed protocols and guidelines presented in these application notes, researchers can effectively perform molecular docking studies of this compound with various target kinases. The insights gained from these studies can significantly contribute to the understanding of its mechanism of action and guide the development of novel and more effective kinase inhibitors for the treatment of various diseases. However, it is crucial to remember that computational predictions should always be validated through experimental assays.[16][20]

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic sequence. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and implement robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this synthesis?

A: Reported yields can vary significantly based on the specific synthetic route employed. Generally, multi-step syntheses of complex heterocyclic amines like this may see overall yields in the range of 30-60%. Individual step yields should ideally be much higher, typically above 70-80%. If your overall yield is significantly below this range, a step-by-step analysis is warranted.

Q2: Which step is the most common point of failure or low yield?

A: Two steps are particularly critical and prone to yield loss:

  • Regioselective N-methylation: Achieving methylation selectively at the N1 position of the pyrazole ring can be challenging. Steric and electronic factors can lead to a mixture of N1 and N2 methylated isomers, complicating purification and reducing the yield of the desired product.[1][2][3][4]

  • Amination of the pyridine ring: The nucleophilic aromatic substitution (SNAr) to introduce the 4-amino group can be sluggish or generate side products if conditions are not optimal. The reactivity of the corresponding halo- or nitro-pyridine precursor is key.

Q3: How can I definitively confirm the regiochemistry of N-methylation?

A: While 1D ¹H NMR is a good first indicator, unambiguous confirmation of the N1-methyl isomer requires 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. Look for a correlation between the N-methyl protons and the carbon atoms of the pyrazole ring. This will definitively establish the connectivity and distinguish it from the N2-isomer.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This guide is structured to help you identify the root cause of low yields at different stages of your synthesis. A common synthetic approach involves the formation of a pyrazolo[4,3-c]pyridine core, followed by N-methylation and amination.

Problem 1: Low Yield During Pyrazole Ring Formation/Cyclization

If you are building the heterocyclic core and observing poor conversion, consider the following:

Potential Cause Scientific Rationale Recommended Action
Poor Quality Starting Materials Impurities in precursors, such as aminopyrazoles or their building blocks, can inhibit catalysts or participate in side reactions.[5]Protocol: Verify the purity of all starting materials by NMR and/or LC-MS. If necessary, recrystallize or purify via column chromatography before use.
Suboptimal Reaction Conditions Cyclization reactions are sensitive to temperature, solvent, and catalyst choice.[5][6] Incorrect parameters can lead to incomplete reaction or decomposition.[5]Protocol: Perform a small-scale optimization screen. Test different solvents (e.g., EtOH, DMF, Dioxane), temperatures, and reaction times. Monitor progress rigorously by TLC or LC-MS to identify the optimal endpoint.[5][7]
Inefficient Dehydration/Cyclization The final ring-closing step often involves the elimination of water. If this is not efficiently removed or catalyzed, the equilibrium may not favor the product.Protocol: If applicable, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, consider adding a dehydrating agent or employing a stronger acid/base catalyst to drive the reaction to completion.
Problem 2: Poor Regioselectivity or Low Yield in N-Methylation Step

This is a frequent and critical challenge. The two nitrogen atoms in the pyrazole ring have different electronic environments, but selectivity can still be poor.

Potential Cause Scientific Rationale Recommended Action
Formation of N1/N2 Isomers Standard alkylating agents (e.g., methyl iodide, dimethyl sulfate) with a generic base (e.g., K₂CO₃) can lead to mixtures. The product ratio is influenced by sterics, electronics, and reaction conditions.[1][3][4]Protocol: 1. Protecting Groups: Consider a protection-deprotection strategy. Selectively protecting one nitrogen allows for specific alkylation of the other.[8] 2. Sterically Hindered Reagents: Employing sterically demanding methylating agents can improve selectivity.[2] 3. Condition Optimization: Vary the base, solvent, and temperature. Phase-transfer catalysts have also been shown to improve selectivity in some cases.[3]
Incomplete Reaction The pyrazole nitrogen may not be sufficiently nucleophilic, or the methylating agent may be degrading.Protocol: Ensure your base is strong enough to fully deprotonate the pyrazole NH. Use fresh, high-purity methylating agents. Monitor the reaction by LC-MS to track the disappearance of starting material and the formation of products.
Problem 3: Low Yield During SNAr Amination Step

Introducing the C4-amine onto the pyridine ring, typically by displacing a chloro or other leaving group, is the final key transformation.

Potential Cause Scientific Rationale Recommended Action
Poor Leaving Group The rate of SNAr is highly dependent on the nature of the leaving group. A chloro group is common but may require harsh conditions.Protocol: If starting from a chloro-precursor like 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, ensure reaction temperature is adequate (often requires heating).[9][10] If yields remain low, consider synthesizing a precursor with a better leaving group (e.g., fluoro).
Decomposition of Product/Reagents High temperatures needed for amination can sometimes lead to decomposition, especially if the reaction is prolonged.Protocol: Use a sealed vessel to prevent evaporation of the amine source (e.g., ammonia or an amine equivalent). Monitor the reaction carefully and avoid unnecessarily long reaction times. Consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.
Incorrect Amine Source/Solvent The choice of ammonia source (e.g., aqueous ammonia, ammonium hydroxide, ammonia in dioxane) and solvent is critical.Protocol: Anhydrous conditions often provide better results. Ammonia in an organic solvent like dioxane or methanol is often preferred over aqueous solutions. Some reactions proceed well using the liquid amine as the solvent.[9]

Experimental Workflows & Diagrams

Troubleshooting Workflow for Low Yield

This decision tree can help guide your troubleshooting process systematically.

G start Low Final Yield of This compound check_sm Analysis of Crude Reaction Mixture (LCMS/NMR): Any Starting Material Left? start->check_sm check_side_products Are Significant Side Products Observed? check_sm->check_side_products  No incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn  Yes side_rxn Problem: Side Reaction / Isomer Formation check_side_products->side_rxn  Yes purification_issue Problem: Isolation / Purification Issue check_side_products->purification_issue  No solution_incomplete Solution: - Increase reaction time/temperature - Check reagent/catalyst quality - Optimize solvent/concentration incomplete_rxn->solution_incomplete solution_side_rxn Solution: - Characterize side products (MS/NMR) - If isomers, see N-methylation guide - Lower temperature / change catalyst side_rxn->solution_side_rxn solution_purification Solution: - Optimize extraction pH/solvents - Develop new chromatography method - Consider recrystallization purification_issue->solution_purification

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the synthesis and optimization of pyrazolopyridine derivatives. Pyrazolopyridines are a critical class of N-heterocycles, forming the core scaffold of numerous pharmacologically active compounds.[1] Their synthesis, while versatile, can present challenges ranging from low yields to problematic purifications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common challenges in pyrazolopyridine synthesis.

Issue 1: Low or No Product Yield in Multicomponent Reactions

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aminopyrazole, a β-dicarbonyl compound, and an aldehyde, but I am observing very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in multicomponent reactions (MCRs) for pyrazolopyridine synthesis are a frequent challenge and can originate from several factors.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is paramount. Impurities can inhibit the catalyst or participate in side reactions.

    • Recommendation: Confirm the purity of all starting materials by NMR or LC-MS. If necessary, purify the aminopyrazole and other reactants by recrystallization or column chromatography before use.

  • Catalyst Selection and Loading: The choice and concentration of the catalyst are critical. While many reactions proceed with simple acid catalysis (e.g., acetic acid), others require more specific promoters.

    • Recommendation: Screen a panel of catalysts. Lewis acids such as ZrCl₄ have been shown to be effective.[3] For greener approaches, heterogeneous catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) or nano-magnetic catalysts can offer high efficiency and easy separation.[4][5] Monitor the reaction at different catalyst loadings (e.g., 5, 10, 20 mol%) to find the optimal concentration.

  • Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and equilibrium positions.

    • Recommendation: The choice of solvent can dramatically affect yield. While ethanol is common, screening other solvents like DMF, acetonitrile, or even water may be beneficial.[2] Water, in particular, can promote certain MCRs through hydrophobic effects.[2]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.

    • Recommendation: Optimize the reaction temperature. While some syntheses are efficient at room temperature, many require heating to proceed at a reasonable rate.[4][6] Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress over time to determine the point of maximum product formation before side reactions begin to dominate. Microwave irradiation can often reduce reaction times and improve yields.[2]

  • Order of Reagent Addition: In some MCRs, the order of addition can influence the outcome by favoring the formation of a key intermediate.

    • Recommendation: Experiment with adding the reagents in a different sequence. For example, pre-mixing the aldehyde and the active methylene compound to form the Knoevenagel condensation product before adding the aminopyrazole can sometimes be advantageous.

G cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Reaction Condition Optimization cluster_analysis Analysis & Refinement cluster_end Outcome start Low or No Yield purity Check Purity of Starting Materials start->purity reagents Verify Reagent Stoichiometry purity->reagents Purity OK? catalyst Screen Catalysts (Acidic, Lewis Acid, etc.) reagents->catalyst Stoichiometry OK? solvent Screen Solvents (EtOH, DMF, Water, etc.) catalyst->solvent temperature Optimize Temperature & Reaction Time (TLC/LC-MS) solvent->temperature addition Vary Order of Reagent Addition temperature->addition side_products Identify Side Products by MS/NMR addition->side_products mechanism Re-evaluate Mechanism & Potential Intermediates side_products->mechanism end Optimized Yield mechanism->end Refined Conditions

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolopyridine regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials like an unsymmetrical β-dicarbonyl compound or a substituted aminopyrazole.[3] Regioselectivity is often governed by a delicate balance of steric and electronic factors.

  • Steric Hindrance: The reaction will often favor the pathway where the bulkiest groups are positioned to minimize steric clash in the transition state.

    • Recommendation: Analyze the sterics of your substrates. If you are using a substituted aminopyrazole, the cyclization may be directed by substituents on the pyrazole ring. Similarly, with an unsymmetrical diketone, the initial nucleophilic attack from the aminopyrazole may occur preferentially at the less sterically hindered carbonyl group.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl compound can direct the initial attack of the nucleophilic aminopyrazole.

    • Recommendation: Consider the electronic nature of your substrates. An electron-withdrawing group adjacent to one carbonyl will increase its electrophilicity, making it a more likely site for initial attack.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity.

    • Recommendation: A screen of reaction conditions is warranted. Lewis acid catalysts can sometimes chelate to the dicarbonyl compound in a specific manner, enhancing selectivity. A change in solvent polarity can alter the transition state energies for the two possible pathways. Lowering the temperature may favor the kinetically controlled product.

Issue 3: Challenges with Cross-Coupling Reactions for Functionalization

Question: I am trying to functionalize a halo-pyrazolopyridine using a Suzuki or Buchwald-Hartwig reaction, but I'm facing issues like low conversion, catalyst decomposition, or side reactions. What should I do?

Answer: Cross-coupling reactions on electron-deficient N-heterocycles like pyrazolopyridines can be challenging. The nitrogen atoms in the ring can coordinate to the metal center, potentially inhibiting the catalyst.[7]

  • Catalyst System (Precatalyst and Ligand): The choice of palladium source and, more importantly, the ligand is critical for success.

    • Recommendation (Suzuki): For challenging substrates, consider using modern phosphine ligands that are both electron-rich and bulky, such as SPhos, XPhos, or RuPhos. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[8]

    • Recommendation (Buchwald-Hartwig): The choice of ligand is highly dependent on the amine coupling partner.[9] For primary alkylamines, ligands like BrettPhos can be effective. For aryl amines, biarylphosphine ligands are generally a good starting point. Screening a kit of ligands is often the most efficient approach.[10]

  • Base and Solvent Selection: The base plays a crucial role in the catalytic cycle, and its solubility can be a major factor.[9][11]

    • Recommendation: A common issue is the poor solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄) in organic solvents.[9] Using a mixed solvent system, such as dioxane/water or THF/water, can improve solubility and reaction rates.[12] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOtBu to avoid decomposition.[9][13]

  • Side Reactions: Common side reactions include hydrodehalogenation (loss of the halogen) and homocoupling of the boronic acid (in Suzuki reactions).

    • Recommendation: Ensure a rigorously inert atmosphere (argon or nitrogen) and use properly degassed solvents to minimize oxygen, which can promote homocoupling.[14] Hydrodehalogenation can be caused by moisture, so ensure all reagents and solvents are dry.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling on Halo-Pyrazolopyridines

Problem Potential Cause Recommended Solution
No/Low Conversion Inactive catalyst systemScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Use a modern Pd precatalyst.[8]
Poor base solubilityUse a mixed solvent system (e.g., dioxane/water).[12] Ensure the base is finely powdered.
Electron-rich halideIncrease reaction temperature. Switch to a more active catalyst system.[14]
Boronic Acid Homocoupling Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Hydrodehalogenation Presence of water/protonsUse anhydrous solvents and reagents. Screen different bases.
Low Yield Boronic acid decompositionUse a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using a more stable boronate ester (e.g., pinacol ester).[8]
Issue 4: Difficulty in Product Purification

Question: My crude pyrazolopyridine product is difficult to purify. Column chromatography gives poor separation, and I'm struggling with recrystallization. What are my options?

Answer: Pyrazolopyridines, being polar, nitrogen-containing heterocycles, can present purification challenges. They may streak on silica gel or be difficult to crystallize.

  • Column Chromatography:

    • Streaking/Tailing: This is often due to the basic nitrogen atoms interacting strongly with the acidic silica gel.

      • Recommendation: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (as a 7N solution in methanol) to your eluent to neutralize the acidic sites on the silica.[15] Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[15]

    • Poor Separation: If impurities are very close in polarity to your product.

      • Recommendation: Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). A shallow solvent gradient can improve resolution. Reversed-phase chromatography (C18 silica) is an excellent alternative for polar compounds.

  • Recrystallization:

    • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid, often due to the solution being too supersaturated or cooling too quickly.[15]

      • Recommendation: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[15]

    • Failure to Crystallize: This may be due to high impurity levels or the inherent properties of the compound.

      • Recommendation: First, try to purify the material by column chromatography to remove major impurities and then attempt recrystallization again.[15] If the compound is intrinsically difficult to crystallize, consider converting it to a salt (e.g., hydrochloride or tosylate), which often have better crystalline properties, and then neutralizing it back to the free base after purification.

G cluster_cryst Crystallization Route cluster_chrom Chromatography Route start Crude Product is_solid Is the crude material a solid? start->is_solid screen_solvents Screen Solvents for Recrystallization is_solid->screen_solvents Yes tlc Develop TLC Method is_solid->tlc No / Impure cryst_success Successful Crystallization? screen_solvents->cryst_success oiling_out Troubleshoot: - Slow cooling - Solvent pair - Seeding cryst_success->oiling_out No (Oiling Out) cryst_success->tlc No (Still Impure) pure_product Pure Product cryst_success->pure_product Yes oiling_out->screen_solvents Retry column Perform Column Chromatography tlc->column streaking Streaking on Silica? column->streaking add_base Add Et3N or NH3 to Eluent streaking->add_base Yes streaking->pure_product No add_base->column Retry switch_phase Switch to Alumina or Reversed-Phase add_base->switch_phase switch_phase->column Retry

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a representative example and should be optimized for specific substrates.[6]

  • To a reaction vial equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol), and ammonium acetate (1.0 mmol).[2]

  • Add the chosen solvent (e.g., ethanol, 5 mL) and the catalyst (e.g., triethylamine, 0.5 equiv, or a Lewis acid, 10-20 mol%).[2]

  • Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 80 °C or under microwave irradiation at 40-50°C) for the determined time (typically 1-12 hours).[2][6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the crude residue by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the arylation of a halo-pyrazolopyridine.[16]

  • To an oven-dried reaction vial, add the halo-pyrazolopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the ligand if required.[12]

  • Seal the vial with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of acetonitrile/water or dioxane/water) via syringe to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture in an oil bath at the optimized temperature (e.g., 80-100 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: A Researcher's Guide to Overcoming Regioisomer Formation in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazolopyridine scaffolds. The formation of regioisomers is a persistent challenge in this field, impacting yield, purification efficiency, and the overall success of a synthetic campaign.

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to empower you to control and overcome the formation of undesired regioisomers in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a 3(5)-aminopyrazole and obtaining a nearly 1:1 mixture of pyrazolo[3,4-b]pyridine regioisomers. How can I improve the selectivity?

A1: This is a classic and frequently encountered problem in pyrazolopyridine synthesis. The root of the issue lies in the comparable electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl starting material and the two nucleophilic sites on the aminopyrazole (the endocyclic nitrogen and the exocyclic amino group). To address this, a multi-faceted approach considering electronic effects, steric hindrance, and reaction conditions is necessary.

Troubleshooting Strategies:

  • Exploit Electronic Differences: If your 1,3-dicarbonyl is a β-ketoester or a β-diketone with electronically distinct substituents (e.g., one aryl and one alkyl group), the inherent difference in the electrophilicity of the two carbonyl carbons can be exploited. For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic.[1] This directs the initial nucleophilic attack, thereby favoring the formation of a single regioisomer.[1]

  • Solvent Effects: The choice of solvent can play a crucial role in modulating regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to pyrazolopyridine synthesis.[2] These solvents can influence the tautomeric equilibrium of the starting materials and intermediates through hydrogen bonding, thereby favoring one reaction pathway over another.

  • pH Control: Adjusting the pH of the reaction medium can alter the protonation state of the aminopyrazole, thereby influencing which nitrogen atom acts as the primary nucleophile. While systematic studies on pyrazolopyridine synthesis are less common, related pyrazole syntheses have shown that acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.[3]

  • In Situ Generation of Intermediates: A powerful strategy to circumvent regioselectivity issues is to generate the 1,3-bis-electrophile in situ.[1][4] This is often achieved through a three-component reaction involving an aldehyde, a ketone (or other active methylene compound), and the aminopyrazole.[1][4] The reaction typically proceeds through an initial Knoevenagel or aldol condensation to form an α,β-unsaturated carbonyl intermediate, which then undergoes a regioselective Michael addition with the aminopyrazole.[1]

Q2: I am using the Gould-Jacobs reaction to synthesize a pyrazolo[3,4-b]pyridine from a 3-aminopyrazole and diethyl ethoxymethylenemalonate, but my yields are low. What are the critical parameters to optimize?

A2: The Gould-Jacobs reaction is a robust method for constructing the pyridine ring. However, its efficiency can be highly dependent on the reaction conditions, particularly the cyclization step.

Troubleshooting Strategies:

  • Thermal Cyclization Conditions: The key step is the thermal cyclization of the intermediate anilinomethylenemalonate analog. This typically requires high temperatures. The reaction can be performed neat at 100–110 °C or even up to 160 °C.[1][5] If you are using a high-boiling solvent like diphenyl ether, ensure that the temperature is sufficient to drive the cyclization to completion.

  • Solvent-Free Conditions: For many substrates, running the reaction without any solvent can be highly effective.[1] Since diethyl ethoxymethylenemalonate is a liquid, it can serve as both the reactant and the reaction medium.[1]

  • Dehydrating Agent for the Final Aromatization: The cyclized intermediate is a 4-hydroxy-dihydropyrazolopyridine. The final step to obtain the chloro-substituted pyrazolopyridine often involves treatment with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] Ensure that this reagent is fresh and used in sufficient excess to drive the reaction to completion.

Q3: How can I definitively distinguish between the N1-H and N2-H regioisomers of my synthesized pyrazolopyridines?

A3: The unambiguous structural elucidation of pyrazolopyridine regioisomers is critical. While chromatography can separate the isomers, spectroscopic methods are required for definitive identification.

Troubleshooting & Analytical Strategies:

  • Advanced NMR Techniques: Standard 1D ¹H and ¹³C NMR are often insufficient to differentiate between regioisomers. Advanced 2D NMR techniques are indispensable.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between protons. For example, in an N-alkylated pyrazolopyridine, a NOESY correlation between the N-alkyl protons and a proton on the pyrazole or pyridine ring can help establish the point of attachment.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹⁵N HMBC experiment is particularly powerful. It shows correlations between protons and nitrogen atoms over two or three bonds. This can directly reveal the connectivity between a specific proton (e.g., on a substituent) and a nitrogen atom within the pyrazole ring, thus distinguishing between N1 and N2 isomers.[6]

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including the regiochemistry.[7][8][9] This is the gold standard for structural determination.

Table 1: Spectroscopic Hallmarks for Pyrazolopyridine Isomer Differentiation

TechniqueObservation for N1-Substituted IsomerObservation for N2-Substituted IsomerReference
¹H-¹⁵N HMBC Correlation observed between substituent protons and the N1 nitrogen signal.Correlation observed between substituent protons and the N2 nitrogen signal.[6]
NOESY NOE observed between substituent protons and the C7-H of the pyridine ring.NOE may be observed between substituent protons and the C3-H of the pyrazole ring.[6]
X-ray Unambiguous determination of the substituent position on the pyrazole ring.Unambiguous determination of the substituent position on the pyrazole ring.[7][8]

Mechanistic Insights & Control Strategies

Understanding the underlying reaction mechanisms is paramount to controlling regioisomer formation. The primary synthetic routes to pyrazolopyridines involve the formation of the pyridine ring onto a pre-existing pyrazole, or vice-versa.

Mechanism of Regioisomer Formation in Cyclocondensation Reactions

The reaction of a 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can proceed via two competing pathways, leading to the formation of two distinct regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Aminopyrazole 3-Aminopyrazole N_attack Initial attack by Exocyclic NH2 Aminopyrazole->N_attack More Nucleophilic Carbonyl C_attack Initial attack by Endocyclic N Aminopyrazole->C_attack Less Nucleophilic Carbonyl Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->N_attack Dicarbonyl->C_attack Intermediate_A Intermediate A N_attack->Intermediate_A Cyclize_A Cyclization via Endocyclic N Intermediate_A->Cyclize_A Product_A Regioisomer A (e.g., Pyrazolo[3,4-b]pyridine) Cyclize_A->Product_A Intermediate_B Intermediate B C_attack->Intermediate_B Cyclize_B Cyclization via Exocyclic NH2 Intermediate_B->Cyclize_B Product_B Regioisomer B (e.g., Pyrazolo[1,5-a]pyrimidine) Cyclize_B->Product_B

Caption: Competing pathways in pyrazolopyridine synthesis.

Key Control Factors:

  • Relative Electrophilicity of Carbonyls: As discussed in Q1, making one carbonyl significantly more electrophilic than the other is the most effective way to favor one pathway.[1]

  • Nucleophilicity of the Aminopyrazole Nitrogens: The relative nucleophilicity of the exocyclic amino group versus the endocyclic pyrazole nitrogen can be influenced by substituents on the pyrazole ring and the reaction conditions.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the aminopyrazole can sterically disfavor one of the reaction pathways.

Validated Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via a Three-Component Reaction

This protocol is adapted from methodologies that leverage the in-situ formation of an α,β-unsaturated ketone to ensure high regioselectivity.[1][4]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), the active methylene compound (e.g., a ketone, 1.0 mmol), 3-amino-5-methylpyrazole (1.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of L-proline (0.1 mmol, 10 mol%). The use of an organocatalyst like L-proline can facilitate the initial condensation step.[4]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and if necessary, NOESY and HMBC) and mass spectrometry.

G Start Aldehyde + Ketone + Aminopyrazole Condensation Knoevenagel/ Aldol Condensation (L-Proline catalyst) Start->Condensation Intermediate α,β-Unsaturated Ketone (in situ) Condensation->Intermediate Michael Michael Addition (Regioselective) Intermediate->Michael Aminopyrazole attacks Cyclization Intramolecular Cyclization & Oxidation Michael->Cyclization Product 1H-Pyrazolo[3,4-b]pyridine Cyclization->Product

Caption: Workflow for three-component synthesis.

References

Technical Support Center: Optimizing Kinase Inhibitor Assays for Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization and troubleshooting of kinase inhibitor assays involving pyrazolopyridine compounds. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to act as a purine bioisostere and effectively occupy the ATP binding pocket.[1][2] However, the unique physicochemical properties of this class of compounds can present specific challenges during assay development and execution.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring that your assays are robust, reproducible, and generate trustworthy data. We will cover common hurdles from compound solubility to data interpretation, providing expert advice in a direct question-and-answer format.

Section 1: Compound Handling & Initial Assay Setup

This section addresses the foundational steps where issues often first appear. Proper preparation and handling of your pyrazolopyridine compounds are critical for success.

Q1: My pyrazolopyridine inhibitor shows poor solubility in the assay buffer. What are the causes and solutions?

A1: This is the most common challenge encountered with heterocyclic small molecules.[3][4] Poor solubility leads to an overestimation of the IC50 value, high data variability, and unreliable structure-activity relationships (SAR). The issue often stems from the planar, aromatic nature of the pyrazolopyridine core, which can promote crystal lattice formation and limit aqueous solubility.[5]

Root Cause Analysis & Solutions:

Your approach should be systematic, starting with the simplest solutions.

  • Co-solvents (First Line of Defense): The standard practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO) and then perform serial dilutions.[3]

    • Causality: DMSO is a powerful aprotic solvent that effectively breaks up the crystal lattice energy of the compound.

    • Best Practice: Ensure the final concentration of DMSO in your assay well is low (typically ≤1%, never exceeding 2%) to prevent kinase activity inhibition or protein denaturation.[3] Always run a "vehicle control" with the same final DMSO concentration as your test wells to account for any solvent effects.

  • pH and Buffer Composition: The ionization state of your compound can dramatically affect its solubility. Pyrazolopyridine scaffolds often contain basic nitrogen atoms that can be protonated.

    • Causality: If your compound has a basic pKa, moving the buffer pH 1-2 units below the pKa will protonate the molecule, making it more polar and often more soluble. Conversely, for acidic compounds, a higher pH may be beneficial.

    • Actionable Step: Experiment with a range of physiologically relevant pH values (e.g., 6.5 to 8.0).

  • Physical Dissolution Aids:

    • Sonication: Briefly sonicating the stock solution can help break down small aggregates and improve dissolution.[3]

    • Vortexing: Ensure thorough mixing at each dilution step.

  • Formulation Strategies: For particularly challenging compounds, especially in cell-based or in vivo studies, more advanced formulation may be necessary.

    • Salt Formation: Preparing a salt of the compound (e.g., a methanesulfonate salt) can significantly improve aqueous solubility.[6]

    • Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins, though their compatibility with the specific kinase assay must be verified.[7]

Troubleshooting Table for Solubility Issues

Issue Possible Cause Suggested Solution
Precipitation upon dilution into aqueous buffer Exceeded solubility limit; unfavorable buffer pH. Lower the final compound concentration. Adjust buffer pH. Ensure the intermediate dilution steps from the DMSO stock are not too large.
High well-to-well variability in results Inconsistent compound concentration due to micro-precipitates. Prepare fresh stock solutions daily.[3] Vortex vigorously before each dilution. Visually inspect plates for precipitation.

| IC50 curve is flat or shows no inhibition | Compound is not in solution at the tested concentrations. | Confirm solubility limit in assay buffer before starting the experiment. Re-evaluate the solubilization strategy (co-solvent, pH). |

Q2: I'm observing a high background signal in my kinase assay, which is masking the inhibitor's effect. What are the potential causes?

A2: A high background signal reduces the dynamic range of your assay (the window between 0% and 100% inhibition), making it difficult to accurately determine IC50 values. The key is to identify the source of the non-specific signal.

Root Cause Analysis & Solutions:

  • Enzyme Autophosphorylation: Many kinases can phosphorylate themselves, which is a common source of background signal, especially in assays that detect phosphate incorporation or ATP consumption.[3]

    • Causality: At high concentrations, kinase molecules can use each other as substrates.

    • Actionable Step: Reduce the kinase concentration to the lowest level that still provides a robust signal-to-background ratio. Titrate the enzyme to find the optimal concentration in the linear range of the assay.[8]

  • Contaminating ATP in Reagents: If you are using an endpoint assay that measures ATP consumption (e.g., Promega's Kinase-Glo®), any contaminating ATP in your substrate or buffer preparations will elevate the background.[3]

    • Causality: The assay's luciferase enzyme will react with any available ATP, not just the ATP remaining from the kinase reaction.

    • Actionable Step: Use high-quality, ATP-free reagents. When preparing substrate stocks (especially for protein substrates), ensure the purification process removes all traces of ATP.

  • Assay Reagent-Compound Interference: The pyrazolopyridine compound itself might directly interfere with the detection system. For example, some compounds can absorb light at the excitation/emission wavelengths of fluorescent probes or inhibit the luciferase enzyme in luminescence-based assays.

    • Actionable Step: Run a control plate where you add the compound to the assay wells after the kinase reaction has been stopped and the detection reagents have been added. If you still see a signal change that correlates with compound concentration, you have identified direct interference.

Section 2: Core Assay Optimization

Optimizing the core parameters of the kinase reaction is essential for generating meaningful and comparable data.

Q3: How do I choose the right ATP concentration, and why is it so important?

A3: This is one of the most critical decisions in assay development. Since most pyrazolopyridine kinase inhibitors are ATP-competitive, they bind to the same site as ATP.[1][9] Therefore, the ATP concentration in your assay directly and predictably influences the apparent potency (IC50) of your inhibitor.[10][11]

The Role of the Michaelis Constant (Km):

The ATP Km is the concentration of ATP at which the kinase reaction proceeds at half its maximum velocity (Vmax). It is a measure of the enzyme's affinity for ATP.[11][12] Performing your assay at an ATP concentration equal to the Km is a widely accepted standard for several reasons:

  • Sensitivity: It provides an excellent balance for detecting ATP-competitive inhibitors.[10]

  • Standardization & Comparability: It allows for the comparison of inhibitor potencies across different kinases. Under these conditions ([ATP] = Km), the IC50 is approximately twice the inhibitor's true affinity constant (Ki), as described by the Cheng-Prusoff equation .[11][12]

Cheng-Prusoff Relationship for ATP-Competitive Inhibitors: IC50 = Ki * (1 + ([ATP] / Km))

cluster_0 Kinase Active Site Kinase Kinase Enzyme Product Phosphorylated Substrate + ADP Kinase->Product Catalyzes Reaction ATP ATP ATP->Kinase Binds (Km) Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Competes for Binding (Ki)

Caption: Competitive binding at the kinase active site.

Practical Implications for ATP Concentration:

ATP Concentration Effect on IC50 (ATP-Competitive Inhibitor) Primary Use Case
Low ([ATP] << Km) IC50 value will be lower (more potent). Primary screening to identify all potential hits, maximizing sensitivity.
Standard ([ATP] = Km) IC50 ≈ 2 * Ki. Standard for SAR studies and comparing potency across different kinases.[10]

| Physiological ([ATP] ≈ 1-10 mM) | IC50 value will be much higher (less potent). | Predicting inhibitor efficacy in a cellular environment where ATP levels are high.[10][11] |

Q4: What is the best assay format for screening pyrazolopyridine compounds?

A4: The ideal assay format depends on your goal (e.g., high-throughput screening vs. detailed mechanistic studies), available equipment, and the specific kinase target. Several robust platforms are commonly used.[13][14]

Comparison of Common Kinase Assay Formats

Assay Technology Principle Pros Cons
Luminescence (e.g., ADP-Glo™) Measures ADP produced by quantifying ATP consumed.[15] Universal (works for any kinase), high signal-to-background, robust for HTS. Indirect measurement, susceptible to ATP contamination.
Fluorescence Polarization (FP) Measures the binding of a fluorescently labeled tracer (e.g., antibody) to the phosphorylated substrate. Homogeneous (no-wash), real-time or endpoint. Requires specific tracer/antibody for each substrate, potential for compound autofluorescence.
Time-Resolved FRET (TR-FRET) Measures FRET between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation. High sensitivity, ratiometric measurement reduces interference. Requires specific labeled reagents, potential for light scattering interference.

| Radiometric (³²P or ³³P) | Measures the direct incorporation of radioactive phosphate from ATP onto a substrate. | "Gold standard" for direct measurement, highly sensitive. | Requires handling of radioactive materials, low-throughput, generates hazardous waste. |

For primary screening of pyrazolopyridine libraries, luminescence-based assays like ADP-Glo™ are often preferred due to their universality, scalability, and robustness.[15] For follow-up studies, TR-FRET or FP can provide more direct confirmation of substrate phosphorylation.

Section 3: Data Interpretation & Advanced Troubleshooting

Once you have generated data, correct interpretation is paramount. Pyrazolopyridine compounds can sometimes yield complex results that require careful analysis.

Q5: My dose-response curve looks unusual (e.g., shallow slope, incomplete inhibition). How do I interpret these results and what are the next steps?

A5: An ideal dose-response curve has a steep, sigmoidal shape, indicating a clear relationship between inhibitor concentration and kinase inhibition. Deviations from this suggest complex biological or biochemical interactions.

  • Shallow Slope (Hill Slope < 1): This can indicate multiple binding sites with different affinities, negative cooperativity, or that the compound is hitting multiple targets within the assay system. For pyrazolopyridines, which can be promiscuous, this might suggest off-target effects on other kinases present as trace contaminants.[16][17]

  • Incomplete Inhibition (Plateau < 100%): If the curve flattens out before reaching 100% inhibition, it could mean the compound is insoluble at higher concentrations, or it could indicate a non-competitive or allosteric binding mode where the inhibitor can only partially reduce the enzyme's maximal activity.

  • No 50% Inhibition: If you never reach 50% inhibition, the IC50 is simply greater than the highest concentration tested.[18] This is common for inactive compounds but can also be caused by solubility issues.

Next Steps:

  • Confirm Solubility: Re-verify the compound's solubility under the exact assay conditions.

  • Check Assay Linearity: Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration.[8]

  • Orthogonal Assay: Validate the result using a different assay format that relies on an alternative detection principle (e.g., confirm an ADP-Glo™ result with a direct substrate phosphorylation assay).[19]

  • Binding Mode Studies: Perform ATP competition assays. By measuring the IC50 at various fixed ATP concentrations, you can confirm if the inhibitor is truly ATP-competitive.[20]

Q6: I'm concerned about the promiscuity of my pyrazolopyridine hit. How do I assess and interpret off-target effects?

A6: Promiscuity, or the ability of a compound to bind to multiple targets, is a known characteristic of some kinase inhibitors due to the conserved nature of the ATP binding pocket.[20][21] While sometimes beneficial (polypharmacology), unintended off-target effects can lead to toxicity or misleading cellular results.[17][22]

Assessing Selectivity:

The gold standard for assessing selectivity is to perform a kinome-wide profiling screen. This involves testing your compound against a large panel of diverse kinases (often >100) at a fixed concentration (e.g., 1 µM).[13][17]

  • Interpreting the Data: The results will show the percent inhibition against each kinase in the panel. A highly selective compound will inhibit only its intended target or a small number of closely related kinases. A promiscuous compound will show significant inhibition across multiple kinase families.[23][24]

  • Follow-up: For any significant off-targets identified, you must determine their full IC50 values to understand the potency of these interactions relative to your primary target.

Cellular Confirmation:

Even with a clean biochemical profile, it's crucial to confirm on-target activity in a cellular context.

  • Phospho-protein Western Blot: Treat cells with your inhibitor and measure the phosphorylation status of the direct downstream substrate of your target kinase. A decrease in phosphorylation provides strong evidence of on-target engagement in a biological system.[20][25]

  • Phenotypic vs. On-Target Effects: If a compound is potent in a cell viability assay but weak in a biochemical assay for its intended target, it strongly suggests that the observed cellular phenotype is due to off-target effects.[17]

Section 4: Key Experimental Protocols

Here we provide detailed, self-validating protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic serine/threonine kinase using the ADP-Glo™ Kinase Assay format.[15]

Objective: To determine the IC50 value of a pyrazolopyridine compound against a target kinase.

Materials:

  • Kinase enzyme, specific substrate, and optimized kinase reaction buffer.

  • Pyrazolopyridine compound stock (10 mM in 100% DMSO).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: a. Prepare a serial dilution of the pyrazolopyridine compound in DMSO. b. Add 50 nL of each diluted compound, positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[15]

  • Enzyme Addition: a. Prepare the kinase enzyme solution in reaction buffer. b. Add 5 µL of the kinase solution to all assay wells and mix gently. c. Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme pre-incubation.[15]

  • Reaction Initiation: a. Prepare a reaction mixture containing ATP and the specific substrate in reaction buffer. The final ATP concentration should be at the predetermined Km for the kinase. b. Initiate the kinase reaction by adding 5 µL of this mixture to each well. c. Incubate for the predetermined optimal reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[15]

  • Reaction Termination and ADP Detection: a. Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Luminescence Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. b. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and is inversely correlated with kinase inhibition.[15]

  • Data Analysis: a. Calculate the percent inhibition for each concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls. b. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter dose-response curve to determine the IC50 value.[18]

cluster_workflow Kinase Inhibitor Screening Workflow A 1. Compound Prep (Serial Dilution in DMSO) B 2. Assay Plating (Compound + Kinase) A->B C 3. Reaction Initiation (Add ATP/Substrate Mix) B->C D 4. Kinase Reaction (Incubate at 30°C) C->D E 5. Signal Detection (e.g., Add ADP-Glo™ Reagents) D->E F 6. Data Acquisition (Read Plate) E->F G 7. Analysis (Calculate IC50) F->G H 8. Validation (Orthogonal Assays, Cellular Target Engagement) G->H

Caption: General workflow for pyrazolopyridine kinase inhibitor screening.

References

Technical Support Center: Enhancing the Selectivity of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine and its analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of compound selectivity. As drug development professionals, we understand that achieving high selectivity is paramount for minimizing off-target effects and developing safer, more effective therapeutics.

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] However, the conserved nature of ATP-binding sites across the human kinome presents a significant challenge, often leading to promiscuous inhibition profiles for initial hits. This guide offers a structured approach to troubleshooting and systematically improving the selectivity of your pyrazolopyridine-based compounds.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Troubleshooting

This section addresses common initial questions and problems researchers face when beginning a selectivity enhancement campaign.

Question 1: I have confirmed the potency of my compound, this compound, against my primary target. How do I begin to assess its selectivity?

Answer: Your first step is to perform a broad, kinome-wide selectivity screen. This provides an unbiased overview of your compound's interaction with a large panel of kinases, establishing a baseline selectivity profile. Attempting to improve selectivity without this global view is inefficient, as you may unknowingly be addressing one off-target while increasing affinity for another.

There are two primary approaches for this initial screen:

  • Tier 1 (Single-Concentration Screen): Test your compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (200-400 kinases). The goal is to identify all potential "hits."[3]

  • Tier 2 (IC50/Kd Determination): For all kinases showing significant inhibition (e.g., >70% inhibition) in the Tier 1 screen, perform a full dose-response curve to determine the IC50 (for activity assays) or Kd (for binding assays).[3]

This two-tiered approach is both cost-effective and efficient, providing a clear map of your compound's off-target liabilities.[3]

Question 2: My initial kinome scan shows my compound inhibits several kinases from different families. What does this mean and what is the next logical step?

Answer: This is a common finding for early-stage kinase inhibitors, particularly those based on scaffolds that mimic the adenine portion of ATP.[4] A promiscuous profile suggests that your compound's binding is primarily driven by interactions with highly conserved features of the kinase ATP-binding site, such as the hinge region.

Your next step is to perform a bioinformatic and structural analysis to identify key differences between your primary target and the observed off-targets.

  • Sequence Alignment: Align the amino acid sequences of the ATP-binding pockets of your primary target and the major off-targets. Pay close attention to non-conserved residues.

  • Structural Superposition: If crystal structures are available, superimpose the ATP-binding sites. Look for differences in the size of the "gatekeeper" residue, the conformation of the DFG motif, and the shape/volume of adjacent hydrophobic pockets.[5]

  • Identify "Selectivity Filters": These are the subtle differences you can exploit. For example, a small gatekeeper residue (glycine, alanine) in your target versus a large one (methionine, phenylalanine) in an off-target presents a clear opportunity for installing a bulky substituent on your inhibitor to create a steric clash.[5]

The workflow below illustrates this initial decision-making process.

G cluster_0 Phase 1: Initial Selectivity Assessment cluster_1 Phase 2: Troubleshooting & Strategy A Potent Hit Identified (this compound) B Perform Kinome-wide Screen (e.g., 400+ kinases @ 1-10 µM) A->B C Analyze Inhibition Data B->C D Is Compound Selective? C->D E Proceed to Lead Optimization & Cellular Models D->E Yes (<10 hits >70% inh.) F High Promiscuity Detected D->F No (>10 hits >70% inh.) G Structural & Bioinformatic Analysis (Target vs. Off-Targets) F->G Next Step H Identify Exploitable Differences (Gatekeeper, Pockets, etc.) G->H I Initiate Medicinal Chemistry Campaign H->I

Caption: Initial workflow for assessing and troubleshooting compound selectivity.

Question 3: My compound is potent in biochemical assays but shows weak activity or toxicity in cell-based assays. Could this be related to selectivity?

Answer: Absolutely. A discrepancy between biochemical potency and cellular activity is often a red flag for poor selectivity or unfavorable physicochemical properties. There are several potential causes:[6]

  • Off-Target Toxicity: The compound might be inhibiting essential kinases required for cell viability (e.g., CDKs for cell cycle), leading to cell death before you can observe the desired on-target phenotype.

  • Pathway Redundancy: The targeted pathway may have compensatory mechanisms. Inhibition of the primary target is bypassed by signals from an off-target kinase that your compound doesn't inhibit.

  • Poor Cell Permeability: The compound may not be effectively entering the cell to engage its target.

  • High ATP Concentration: The intracellular concentration of ATP (1-10 mM) is much higher than that used in most biochemical assays (often equal to the Kₘ,ATP).[7] A non-selective inhibitor may be outcompeted by ATP in the cellular environment, leading to reduced efficacy.

To diagnose this, you must perform a cellular target engagement assay (see Protocol 2) to confirm that your compound is binding to its intended target within the complex milieu of a living cell.

Part 2: Medicinal Chemistry Strategies for Improving Selectivity

Once you have identified your off-target liabilities, the following medicinal chemistry strategies can be employed to engineer selectivity into your this compound scaffold.

Question 4: What specific modifications to the this compound core can I explore to improve selectivity?

Answer: The pyrazolopyridine core offers several vectors for chemical modification. Based on structure-activity relationship (SAR) studies of similar scaffolds, we can propose a rational strategy.[8][9]

Caption: Key modification points on the pyrazolopyridine scaffold.

  • C4-Amine (Vector 1): The 4-amino group is critical, typically forming key hydrogen bonds with the kinase hinge region.[4] While you should not remove it, you can append substituents via an amide or sulfonamide linkage. These can extend into the solvent-exposed region or access nearby pockets, offering a powerful way to modulate selectivity.

  • N1-Methyl (Vector 2): This position is often solvent-exposed. SAR studies on related pyrazolopyridines show that modifying this position can be critical.[9][10] Replacing the methyl group with larger, bulkier groups (e.g., cyclopropyl, tert-butyl) can be an effective strategy to create steric hindrance with kinases possessing large gatekeeper residues.[5]

  • Other Ring Positions (Vector 3): Adding substituents at the C3 or C7 positions can allow the molecule to access unique hydrophobic sub-pockets adjacent to the ATP-binding site. This strategy of growing the molecule into less-conserved regions is a cornerstone of selectivity enhancement.[8]

Question 5: How can I apply the concept of bioisosterism to my lead compound?

Answer: Bioisosterism is the strategy of replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[11][12] It is a powerful tool for fine-tuning your molecule.

Original FragmentPotential Bioisosteric ReplacementRationale for Selectivity Improvement
Phenyl RingPyridine, Thiophene, PyrazoleAlters electronic properties, introduces new hydrogen bonding opportunities, and can change the preferred conformation to better fit the target's active site.[12][13]
Methyl Ether (-OCH₃)N-Methyl Amide (-NHCH₃), Fluoroethyl (-CH₂CH₂F)Modifies hydrogen bonding capacity and metabolic stability. A retroamide can dramatically alter selectivity by optimizing hydrogen bonding.[13]
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideImproves metabolic stability and oral bioavailability while maintaining the key acidic interaction with the target.[11][12]
Amide (-CONH-)1,2,4-Oxadiazole, 1,2,4-TriazoleThese heterocyclic rings can mimic the hydrogen bonding pattern of an amide but are metabolically more stable and conformationally restricted, which can enhance selectivity.[13]

Table 1: Common bioisosteric replacements and their rationale.

By strategically applying these replacements, you can disrupt unfavorable interactions with off-targets or create new, favorable interactions with your primary target.[14]

Part 3: Key Experimental Protocols

Successful selectivity enhancement relies on robust and reproducible assays. Here are step-by-step guides for two critical experimental workflows.

Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical)

This protocol outlines a standard approach for determining the IC50 values of a compound against a panel of kinases.

Objective: To quantitatively assess the inhibitory activity of a test compound against a broad range of protein kinases.

Materials:

  • Test Compound (10 mM stock in 100% DMSO)

  • Recombinant human kinases (commercial panel, e.g., Eurofins DiscoverX, Reaction Biology)

  • Kinase-specific peptide substrates

  • [γ-³³P]-ATP

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Phosphocellulose membrane or filter plates

  • Scintillation counter and fluid

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in an intermediate plate. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Transfer the diluted compound to the final assay plate. Add a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Kinase Reaction Initiation: Add the kinase, its specific peptide substrate, and the kinase reaction buffer to each well. Allow a short pre-incubation (e.g., 10-15 minutes) at room temperature.

  • Start the Reaction: Initiate the phosphorylation reaction by adding [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Kₘ,ATP for each specific kinase to ensure accurate IC50 determination.[7] Incubate for a specified time (e.g., 60-120 minutes) at 30°C.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Capture and Wash: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated peptide will bind to the membrane, while unincorporated [γ-³³P]-ATP will not. Wash the membrane multiple times with phosphoric acid to remove background signal.

  • Quantification: Place the washed membrane in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background (no-enzyme control) from all data points.

    • Normalize the data to the vehicle control (DMSO = 100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol determines if a compound binds to its target protein in a cellular environment, a crucial step to validate on-target effects.

Objective: To measure the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Materials:

  • Cells expressing the target kinase

  • Test Compound (10 mM stock in 100% DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease/phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies)

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration (e.g., 10x the biochemical IC50). Include a vehicle control (DMSO). Incubate under normal culture conditions for a sufficient time to allow cell entry (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another specific protein detection method.

  • Data Analysis:

    • For each treatment condition (vehicle vs. compound), quantify the band intensity of the target protein at each temperature.

    • Normalize the data to the lowest temperature point (e.g., 40°C = 100% soluble protein).

    • Plot the percentage of soluble protein versus temperature to generate a "melting curve."

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating that the bound ligand stabilized the protein against thermal denaturation.

References

Technical Support Center: Pyrazolopyridine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolopyridine derivatives. This guide is designed to provide in-depth technical assistance for common stability issues encountered when working with these compounds in solution. As a Senior Application Scientist, my goal is to offer not just protocols, but also the underlying scientific reasoning to empower you in your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of pyrazolopyridine compounds in solution.

Q1: My pyrazolopyridine compound is showing signs of degradation in solution. What are the most likely causes?

A1: The instability of pyrazolopyridines in solution is typically attributed to a few key environmental and chemical factors. The most common culprits are oxidation, hydrolysis, and photodegradation.[1][2][3] The specific degradation pathway is highly dependent on the substitution pattern of your pyrazolopyridine core, the solvent system, pH, and exposure to light and atmospheric oxygen.[1][4]

Q2: How does pH affect the stability of my pyrazolopyridine solution?

A2: The pH of your solution is a critical factor. Pyrazolopyridines can undergo acid- or base-catalyzed hydrolysis.[4][5] The susceptibility to pH-dependent degradation is influenced by the specific functional groups present on the molecule. For instance, ester or amide functionalities can be labile under certain pH conditions. It is crucial to determine the optimal pH range for your specific compound through systematic stability studies.[6] A change of even one pH unit can significantly alter the rate of degradation.[6]

Q3: I've observed a color change in my pyrazolopyridine solution over time. What could this indicate?

A3: A color change is often a visual indicator of chemical degradation.[6] This could be due to the formation of chromophoric degradation products resulting from oxidation or other rearrangement reactions.[2] It is essential to investigate the cause of the color change using analytical techniques like UV-Vis spectroscopy and HPLC to identify any new impurities.[7]

Q4: Can the choice of solvent impact the stability of my pyrazolopyridine compound?

A4: Absolutely. While common organic solvents like DMSO and ethanol are often used to dissolve pyrazolopyridines, they are not always inert.[8] For example, DMSO can promote oxidation under certain conditions. The solvent can also influence the rate of hydrolysis by altering the polarity of the solution. It is advisable to assess the stability of your compound in a few different solvents to identify the most suitable one for your application and storage.

Q5: Are there any general best practices for storing pyrazolopyridine solutions to maximize their shelf-life?

A5: Yes, following proper storage procedures is paramount. Here are some general guidelines:

  • Temperature: Store solutions at the lowest practical temperature to slow down the rate of chemical reactions. For long-term storage, -20°C or -80°C is often recommended.[9]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][10]

  • Atmosphere: For oxygen-sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Container: Use high-quality, inert containers such as borosilicate glass or chemically compatible plastics to prevent leaching or adsorption.[11]

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for identifying and resolving specific stability issues.

Guide 1: Investigating Suspected Degradation

If you suspect your pyrazolopyridine solution is degrading, a systematic investigation is necessary to identify the cause and extent of the issue.

Experimental Workflow: Degradation Investigation

G cluster_0 Initial Observation cluster_1 Analytical Confirmation cluster_2 Forced Degradation Studies cluster_3 Data Analysis & Conclusion A Visual Inspection (Color change, precipitation) B HPLC Analysis (Compare to a freshly prepared standard) A->B Proceed if changes observed C LC-MS Analysis (Identify masses of potential degradants) B->C If new peaks are present D Acid/Base Hydrolysis B->D Initiate stress testing E Oxidative Stress (e.g., H2O2) B->E F Photostability (UV/Vis light exposure) B->F G Thermal Stress (Elevated temperature) B->G H Characterize Degradation Products D->H Analyze stressed samples E->H Analyze stressed samples F->H Analyze stressed samples G->H Analyze stressed samples I Determine Degradation Pathway H->I J Implement Mitigation Strategy I->J

Caption: Workflow for investigating pyrazolopyridine degradation.

Step-by-Step Protocol:
  • Visual Inspection: Carefully observe the solution for any changes in color, clarity, or the formation of precipitates.[6]

  • Analytical Confirmation:

    • Prepare a fresh solution of your pyrazolopyridine compound to use as a reference standard.

    • Analyze both the suspect solution and the fresh standard by High-Performance Liquid Chromatography (HPLC).[12] A stability-indicating method should be used, which is capable of separating the parent compound from any degradation products.[7]

    • Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks in the suspect solution confirms degradation.

  • Identification of Degradants:

    • If degradation is confirmed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products.[13] This information is crucial for proposing potential structures of the degradants.

  • Forced Degradation Studies:

    • To understand the degradation pathway, perform forced degradation (stress testing) studies.[12] This involves exposing a fresh solution of your compound to harsh conditions to accelerate degradation.

    • Acid/Base Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).[12]

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Photodegradation: Expose the solution to UV and visible light.[3][14]

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80 °C).[2]

    • Analyze the stressed samples by HPLC and LC-MS to identify the degradation products formed under each condition.

  • Data Analysis and Mitigation:

    • By comparing the degradation products from the forced degradation studies with those observed in your original sample, you can deduce the likely degradation pathway (e.g., oxidation, hydrolysis).

    • Based on the identified pathway, you can implement a targeted mitigation strategy as outlined in the next guide.

Guide 2: Enhancing the Stability of Pyrazolopyridine Solutions

Once the primary degradation pathway is understood, you can take proactive steps to improve the stability of your solutions.

Mitigation Strategies Flowchart

G cluster_0 Identified Degradation Pathway cluster_1 Formulation & Handling Adjustments cluster_2 Advanced Strategies Oxidation Oxidation Antioxidants Add Antioxidants (e.g., BHT, Vitamin C) Oxidation->Antioxidants Inert_Atmosphere Store under Inert Gas (Ar, N2) Oxidation->Inert_Atmosphere Chelators Add Chelating Agents (e.g., EDTA) Oxidation->Chelators Hydrolysis Hydrolysis pH_Control Adjust and Buffer pH Hydrolysis->pH_Control Solvent_Choice Select Aprotic/Anhydrous Solvent Hydrolysis->Solvent_Choice Photodegradation Photodegradation Light_Protection Use Amber Vials/Protect from Light Photodegradation->Light_Protection Packaging Use Light-Resistant Packaging Photodegradation->Packaging Microencapsulation Microencapsulation pH_Control->Microencapsulation

Caption: Decision tree for selecting stability-enhancing strategies.

Detailed Mitigation Protocols:
  • For Oxidation-Prone Compounds:

    • Use of Antioxidants: The addition of antioxidants can scavenge free radicals and prevent oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C).

    • Inert Atmosphere: Before sealing the vial, gently bubble an inert gas like argon or nitrogen through the solution to displace dissolved oxygen.[1]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[1]

  • For Hydrolysis-Sensitive Compounds:

    • pH Optimization and Buffering: Determine the pH of maximum stability for your compound through a pH-rate profile study. Prepare your solutions in a buffer system that maintains this optimal pH.[6]

    • Solvent Selection: Consider using aprotic solvents (e.g., acetonitrile, THF) or ensure that the chosen solvent is anhydrous to minimize water-mediated hydrolysis.

  • For Photolabile Compounds:

    • Light Protection: Always store solutions in amber glass vials or wrap clear vials with aluminum foil to block UV and visible light.[1]

    • Controlled Lighting Environment: Conduct experiments under yellow light or with UV-filtered lighting to minimize light-induced degradation during handling.

Data Summary: Common Formulation Strategies for Stability Enhancement
Strategy Purpose Examples Applicable to
Antioxidants Inhibit oxidation by scavenging free radicals.BHT, Ascorbic AcidOxidation-sensitive compounds
Chelating Agents Sequester metal ions that can catalyze oxidation.EDTAOxidation-sensitive compounds
pH Buffers Maintain a specific pH to prevent acid/base hydrolysis.Phosphate, Citrate, Acetate bufferspH-sensitive compounds
Inert Gas Sparging Remove dissolved oxygen from the solution.Argon, NitrogenOxygen-sensitive compounds
Light Protection Prevent photodegradation.Amber vials, light-resistant packagingPhotolabile compounds
Microencapsulation Create a protective barrier around the API.Polymeric coatingsHighly sensitive compounds

Section 3: Best Practices for Storage and Handling

Proactive measures during storage and handling are essential to prevent the degradation of pyrazolopyridine compounds.

  • Receiving and Initial Storage: Upon receiving a solid pyrazolopyridine compound, store it in a cool, dark, and dry place, preferably in a desiccator.

  • Solution Preparation:

    • Use high-purity solvents.

    • Prepare solutions fresh whenever possible.

    • If preparing stock solutions, do so in a clean, controlled environment.

  • Aliquoting: For long-term storage of solutions, it is best to aliquot the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.[11]

  • Regular Monitoring: For long-term studies, it is advisable to periodically re-analyze your stock solutions by HPLC to ensure their integrity.

By understanding the potential degradation pathways of pyrazolopyridines and implementing these troubleshooting and best practice guidelines, you can ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Crystallization of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this pyrazolopyridine derivative. As a substituted amino-pyridine, this compound presents unique challenges and opportunities in crystallization due to its hydrogen bonding capabilities, potential for polymorphism, and pH-sensitive solubility.

This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystal.[1][2] This typically occurs for two primary reasons:

  • High Supersaturation: The concentration of the solute is so far above the solubility limit that the system rapidly phase-separates to relieve the high supersaturation, favoring the kinetically faster oiling out over the thermodynamically controlled, slower process of crystal nucleation and growth.[1]

  • Low Melting Point/High Solubility: The crystallization is attempted under conditions where the solution temperature is above the melting point of the solvated solid or a highly impure solid form, which has a significantly depressed melting point.[3][4]

Causality-Driven Troubleshooting Protocol:

  • Reduce Supersaturation Rate: The most direct cause of oiling out is generating supersaturation too quickly.

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A slow, controlled ramp (e.g., 1-5 °C/hour) is preferable to placing the flask directly in an ice bath. Slow cooling keeps the system within the metastable zone width (MSZW), where crystal growth is favored over spontaneous nucleation or oiling.[1][3]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized areas of very high supersaturation.[5] Consider reverse addition (adding the solution to the anti-solvent) as well.

  • Increase Solvent Volume: Your compound may be coming out of solution too quickly at a temperature above its melting point. By adding more solvent (e.g., 10-20% more), you increase the solubility, requiring a lower temperature for nucleation to begin, which may be below the point where oiling occurs.[3]

  • Employ Seeding: This is a highly effective strategy. By introducing seed crystals into a solution that is only moderately supersaturated (within the metastable zone), you bypass the need for primary nucleation and provide a template for controlled crystal growth.[6][7] This effectively prevents the high level of supersaturation that leads to oiling out.[1][2]

  • Re-evaluate Your Solvent System: The solvent plays a critical role.

    • A solvent in which the compound is extremely soluble can lead to oiling out upon cooling.[8]

    • Consider a solvent with a lower boiling point or one with different polarity. For pyrazolopyridine derivatives, solvents like acetonitrile, ethyl acetate, or isopropanol might be suitable starting points.[9]

Question 2: I am not getting any crystals at all, or I am only getting an amorphous precipitate. How do I induce crystallization?

Answer:

Failure to crystallize or the formation of an amorphous solid indicates that the energy barrier for nucleation has not been overcome, or the molecules are disordered as they precipitate.[10] For a molecule like this compound, with multiple hydrogen bond donors and acceptors, the kinetics can sometimes favor amorphous precipitation if conditions are not optimal.

Strategies to Induce Nucleation:

  • Introduce Mechanical Energy (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation point.[3]

  • Add Seed Crystals: This is the most reliable method to induce crystallization.[11] A tiny amount of the desired crystalline material provides a pre-formed template, dramatically lowering the kinetic barrier to crystallization.[6] If you have a previous crystalline batch, use that. If not, try to generate a small amount of "crude" solid by rapid evaporation of a small aliquot of the solution and use that as the seed source.

  • Increase Concentration: If the solution is clear and stable, it may be undersaturated or in the metastable zone without nucleation sites.

    • Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.

    • If using a mixed-solvent system, you can add a small amount of anti-solvent.[12]

  • Utilize pH Adjustment: As an amine, your compound's solubility is highly pH-dependent. The protonated form (at low pH) is likely much more soluble in aqueous or protic solvents than the free base (at higher pH).[13][14]

    • Protocol: Dissolve the compound in a solvent (e.g., aqueous methanol) with a small amount of acid (like HCl) to ensure full dissolution. Then, slowly add a base (e.g., dilute NaOH or NH4OH) dropwise. As the pH rises, the compound will neutralize to the less soluble free base, and if done slowly, it will crystallize at the point of supersaturation.[15][16]

Question 3: My crystallization yield is very low. How can I improve it?

Answer:

A low yield is typically a result of the compound having significant solubility in the mother liquor at the final isolation temperature.[3]

Improving Crystallization Yield:

  • Optimize Solvent Choice: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has very low solubility at low temperatures. A steep solubility curve is desirable.

  • Minimize Solvent Volume: While avoiding oiling out, use the minimum amount of hot solvent required to fully dissolve the compound. Using an excessive amount of solvent is a common cause of poor yields.[3]

  • Lower the Final Temperature: Ensure the crystallization mixture is thoroughly cooled before filtration. Cooling to 0 °C or even -20 °C (if the solvent allows) can significantly decrease the amount of compound lost to the mother liquor.

  • Perform a Second Crop Crystallization: Do not discard the mother liquor. Concentrate the filtrate (e.g., by boiling off 50-60% of the solvent) and cool it again. This will often yield a second batch of crystals. Note that this "second crop" may be less pure than the first.[3]

  • Consider an Anti-Solvent: If a single solvent system gives poor yields, an anti-solvent approach can be very effective. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble. This dramatically reduces the compound's solubility in the mixed system, leading to higher yields.[5]

Solvent Parameter Good Solvent (for dissolution) Anti-Solvent (for precipitation)
Polarity Often higher (e.g., Methanol, DMF, Acetone)Often lower (e.g., Water, Heptane, Diethyl Ether)
H-Bonding Matches compound's capabilityMismatched
Example Pairings Methanol / WaterAcetone / Heptane
Ethyl Acetate / HeptaneAcetonitrile / Isopropanol
Table 1: Example solvent/anti-solvent pairings for consideration.
Experimental Workflows & Diagrams
Workflow 1: Systematic Solvent Screening

A robust crystallization process begins with selecting the right solvent. A screening process should be systematic to identify a solvent or solvent system with an optimal solubility profile.

Protocol:

  • Preparation: Place a small, consistent amount of your compound (e.g., 20-30 mg) into several small test tubes or vials.

  • Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Water).[12][17]

  • Room Temperature Test: To each vial, add the solvent dropwise at room temperature until the solid dissolves, or up to a set volume (e.g., 1 mL). Note the solubility. If it dissolves easily at room temperature, it is likely too good a solvent for cooling crystallization.

  • Heating Test: For solvents where the compound was poorly soluble at room temperature, heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate.

  • Cooling Test: Allow the vials that dissolved upon heating to cool slowly to room temperature, then cool further in an ice bath. Observe for crystal formation.

  • Evaluation: The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at high temperature, and which produces high-quality crystals upon cooling.

Solvent_Selection_Logic cluster_eval Evaluate Solubility Profile start Start: Have crude This compound screen Perform Solvent Screen (Table 1) start->screen q1 Soluble at RT? screen->q1 q2 Soluble when Hot? q1->q2 No too_soluble Result: Too Soluble Consider for anti-solvent system (as the 'good' solvent) q1->too_soluble Yes q3 Crystals form on Cooling? q2->q3 Yes insoluble Result: Insoluble Consider for anti-solvent system (as the 'anti-solvent') q2->insoluble No good_candidate Result: Good Candidate Proceed with single-solvent cooling crystallization q3->good_candidate Yes poor_candidate Result: Poor Candidate (oiling out, no crystals) Re-evaluate or use as anti-solvent q3->poor_candidate No

Caption: Decision tree for systematic solvent selection.

Workflow 2: Troubleshooting Crystallization Failures

When an experiment does not yield the desired crystalline product, a logical troubleshooting sequence can save significant time and material.

Troubleshooting_Workflow cluster_outcomes cluster_solutions problem Crystallization Problem Observed oil Oiling Out problem->oil no_xtal No Crystals / Amorphous Solid problem->no_xtal low_yield Low Yield problem->low_yield bad_morph Poor Morphology (needles, plates) problem->bad_morph sol_oil 1. Decrease cooling rate 2. Add more solvent 3. Use seeding 4. Change solvent oil->sol_oil Actions sol_no_xtal 1. Scratch flask 2. Add seed crystals 3. Concentrate solution 4. Adjust pH no_xtal->sol_no_xtal Actions sol_low_yield 1. Reduce solvent volume 2. Cool to lower temp 3. Use anti-solvent 4. Recover 2nd crop low_yield->sol_low_yield Actions sol_bad_morph 1. Slow down crystallization (cooling/evaporation) 2. Change solvent 3. Check for impurities bad_morph->sol_bad_morph Actions

Caption: General troubleshooting workflow for common crystallization issues.

References

Addressing off-target activity of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole-Based Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This guide is designed to provide expert insights and practical solutions to common challenges, particularly concerning off-target activity. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role in developing potent kinase inhibitors.[1][2][3] However, its privileged nature also presents challenges in achieving kinase selectivity.[1] This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use and characteristics of pyrazole-based kinase inhibitors.

Q1: What are pyrazole-based kinase inhibitors and why are they so common?

A1: Pyrazole-based kinase inhibitors are a class of small molecules that feature a pyrazole ring as a core structural component. This five-membered aromatic heterocycle is considered a "privileged scaffold" in medicinal chemistry because it can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.[1][4] Their synthetic tractability and the ability to easily modify different positions on the ring allow for extensive structure-activity relationship (SAR) studies, making them a versatile starting point for developing targeted therapies for diseases like cancer and inflammatory disorders.[2][3][5]

Q2: Why do many pyrazole-based inhibitors exhibit off-target activity?

A2: The primary reason for off-target activity stems from the high degree of conservation in the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[6] The pyrazole core is adept at binding to the highly conserved hinge region of this pocket. While this ensures potency, it can also lead to the inhibition of unintended kinases that share similar structural features in their ATP-binding sites.[7] Off-target effects are not always detrimental and can lead to beneficial polypharmacology, but they can also cause unexpected cellular phenotypes or toxicity.[8]

Q3: What are the first steps I should take to assess the selectivity of my new pyrazole-based inhibitor?

A3: The most efficient and cost-effective initial strategy is a tiered biochemical screening approach.[9]

  • Single-Dose Broad Panel Screening: Test your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases (200-400+). Many specialized contract research organizations (CROs) offer these services.[9][10][11][12] This provides a broad overview of potential off-targets.

  • Dose-Response Follow-Up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).[9] This quantifies the potency of your compound against both the intended target and the identified off-targets.

This two-tiered method provides a robust preliminary selectivity profile and guides further validation efforts.[9]

Section 2: Troubleshooting Guides

This section provides structured, in-depth guidance for specific experimental problems you may encounter.

Problem 1: My inhibitor shows an unexpected or overly toxic cellular phenotype that doesn't match the known function of its primary target. How do I determine if this is due to off-target effects?

This common issue requires a systematic approach to distinguish between on-target and off-target-driven cellular responses. The goal is to identify the specific protein(s) your compound is interacting with inside the cell to cause the observed effect.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Unbiased Off-Target Identification cluster_2 Phase 3: In-Cell Target Validation cluster_3 Phase 4: Conclusion phenotype Unexpected Cellular Phenotype Observed dose_response Confirm Dose-Response (Is the effect dose-dependent?) phenotype->dose_response controls Use Structural Analogs (Inactive vs. Active) dose_response->controls kinome_profiling Broad Kinome Profiling (e.g., KiNativ, MIB-MS) controls->kinome_profiling If effect is specific to active compound target_engagement Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) kinome_profiling->target_engagement hit_validation Validate Hits with Orthogonal Cellular Assays target_engagement->hit_validation conclusion Correlate Validated Off-Target with Observed Phenotype hit_validation->conclusion

Caption: A systematic workflow for diagnosing unexpected cellular phenotypes.

Step 1: Confirm the Phenotype and Rule Out Artifacts

  • Causality: Before investigating off-targets, ensure the observed phenotype is real, reproducible, and directly caused by your compound.

  • Protocol:

    • Dose-Response Curve: Perform a cell viability or functional assay (e.g., MTT, apoptosis assay) with a wide concentration range of your inhibitor. An unexpected phenotype should show a clear dose-dependency.[13]

    • Control Compounds: Synthesize or acquire a structurally similar but biologically inactive analog of your inhibitor. If the phenotype is specific to the active compound and not the inactive analog, it suggests a specific protein interaction rather than non-specific toxicity.

    • Solvent Control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing the toxicity.[13]

Step 2: Unbiased Identification of Potential Off-Targets

  • Causality: If the effect is specific to your active compound, the next step is to identify all potential kinase targets in an unbiased manner. Large-scale biochemical profiling is the gold standard.[9][14]

  • Recommended Experiment: Broad Kinome Profiling

    • Description: Submit your compound to a commercial service that screens against a panel of hundreds of kinases.[11][12] These services use various assay formats, such as radiometric assays ([33P]-ATP) or fluorescence/luminescence-based methods, to measure kinase activity.[6][15]

    • Data Interpretation: You will receive a list of kinases inhibited by your compound, typically as a percentage of inhibition at a fixed concentration. Focus on kinases that are potently inhibited and are expressed in your cell line of interest.

Step 3: Validate Target Engagement Inside the Cell

  • Causality: A biochemical assay shows a compound can inhibit an enzyme. A cellular target engagement assay confirms that the compound does bind to its target in the complex environment of a living cell.[16]

  • Recommended Experiment: Cellular Thermal Shift Assay (CETSA)

    • Principle: The binding of a ligand (your inhibitor) to a protein target generally increases the protein's thermal stability.[16][17] Unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins.[16]

    • Protocol: Immunoblot-Based CETSA

      • Cell Treatment: Treat intact cells with your inhibitor at a relevant concentration (and a vehicle control).

      • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.[17][18]

      • Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

      • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of your target and suspected off-target proteins remaining via Western Blot.

      • Analysis: A positive result is a "shift" in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control, confirming direct binding.[19]

Problem 2: My kinome scan revealed several potent off-targets. How do I biophysically validate these interactions and determine which are most relevant?

After identifying potential off-targets, it is crucial to validate them with orthogonal, biophysical methods and confirm their engagement in a cellular context.

G cluster_0 Biophysical Validation (In Vitro) cluster_1 Cellular Target Engagement (In Cellulo) cluster_2 Functional Relevance start Kinome Scan Identifies Potential Off-Targets itc Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS) start->itc spr Surface Plasmon Resonance (SPR) (Me.as.ures kon, koff) start->spr cetsa CETSA (Confirms binding in intact cells) itc->cetsa spr->cetsa nanobret NanoBRET™ (Measures affinity & residence time in live cells) cetsa->nanobret pathway Pathway Analysis (Western blot for downstream markers) nanobret->pathway phenocopy Genetic Knockdown/Out (siRNA/CRISPR) (Does knockdown mimic the compound phenotype?) pathway->phenocopy end Prioritized & Validated Off-Target List phenocopy->end

Caption: A workflow for validating and prioritizing off-target kinase hits.

Step 1: Confirm Direct Binding and Thermodynamics (Biophysical)

  • Causality: To confirm a direct, physical interaction between your inhibitor and the purified off-target kinase, use a label-free biophysical method. Isothermal Titration Calorimetry (ITC) is the gold standard for measuring binding thermodynamics.

  • Recommended Experiment: Isothermal Titration Calorimetry (ITC)

    • Principle: ITC directly measures the heat released or absorbed during a binding event.[20] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[20]

    • Protocol Outline:

      • Preparation: Place the purified off-target kinase protein in the sample cell and your inhibitor in the injection syringe. A critical quality control step is to ensure the protein is correctly folded and active.[20]

      • Titration: Perform a series of small, precise injections of the inhibitor into the protein solution.[21]

      • Measurement: The instrument measures the tiny temperature changes after each injection.

      • Analysis: The resulting data are fitted to a binding model to extract the thermodynamic parameters.[22] An exothermic reaction suggests polar/electrostatic interactions are important for binding.[22]

Step 2: Quantify Target Engagement in Live Cells

  • Causality: While CETSA confirms binding, techniques like NanoBRET™ can quantify binding affinity and residence time in live cells, which are often more predictive of in vivo efficacy.[23]

  • Recommended Experiment: NanoBRET™ Target Engagement Assay

    • Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based method.[24][25] The target kinase is expressed in cells as a fusion with a small, bright NanoLuc® luciferase (the donor). A fluorescent tracer that reversibly binds the kinase's ATP pocket is added to the cells (the acceptor).[23] When the tracer binds, it comes close enough to the luciferase for energy transfer to occur. Your inhibitor will compete with the tracer, causing a decrease in the BRET signal in a dose-dependent manner.[23][26]

    • Protocol Outline:

      • Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

      • Assay: Plate the cells and treat them with varying concentrations of your inhibitor, followed by the addition of the fluorescent tracer.

      • Detection: Add the luciferase substrate (e.g., furimazine) and measure the donor and acceptor emissions simultaneously using a plate reader.

      • Analysis: The ratio of acceptor-to-donor emission is calculated. Plotting this ratio against inhibitor concentration allows for the determination of an IC50 value, which reflects the compound's apparent intracellular affinity.[23]

Problem 3: How can I rationally design a more selective pyrazole-based inhibitor?

Improving selectivity involves modifying the chemical structure to exploit subtle differences between the ATP-binding pockets of the on-target and off-target kinases.

StrategyRationale & CausalityExample Modification on Pyrazole Scaffold
Exploit Non-Conserved Residues Target unique amino acids in or near the ATP pocket of the desired kinase. A modification that forms a favorable interaction with a unique residue in the target may create a steric clash or unfavorable interaction in an off-target.[27]Add a bulky substituent to a part of the scaffold that points toward a region where the on-target has a small residue (e.g., Glycine) but an off-target has a large one (e.g., Methionine).
Target the Inactive Conformation (Type II) Many kinases adopt an inactive "DFG-out" conformation where the DFG motif of the activation loop moves. This opens up an adjacent hydrophobic pocket that is not accessible in the active "DFG-in" state.[27] Designing inhibitors to bind this conformation can greatly enhance selectivity, as the shape of this pocket is more variable across kinases than the main ATP site.[28]Extend the pyrazole scaffold with a group that can occupy this allosteric back pocket, often requiring a linker that allows the molecule to adopt a "U" shape.
Increase Rigidity A flexible inhibitor can adapt to multiple binding pockets, leading to promiscuity. Restricting the conformation of the molecule can pre-organize it for the desired target's binding site, increasing affinity and selectivity while paying a lower entropic penalty upon binding.[5]Replace a flexible chain with a ring structure (e.g., cyclopropyl group) or introduce intramolecular hydrogen bonds to lock the conformation.[4]
Modify H-Bond Network While the core pyrazole interaction with the hinge is often conserved, altering other hydrogen bond donors/acceptors can fine-tune selectivity by engaging with less-conserved residues at the entrance of the pocket.Introduce or remove polar groups (e.g., -NH2, -OH) on substituents attached to the pyrazole or its partnering rings.

References

How to minimize batch-to-batch variability in 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and ensure high-quality, reproducible results. In the pharmaceutical industry, batch-to-batch consistency is not just a quality metric; it's a critical factor that can determine the success of a drug development program.[1] Inconsistent batches can introduce impurities and variability that impact downstream processes, regulatory filings, and the overall reliability of the final active pharmaceutical ingredient (API).[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and similar heterocyclic compounds.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or Inconsistent Yields

Question: My reaction yield for the synthesis of this compound is consistently low, or varies significantly between batches. What are the potential causes and how can I improve it?

Answer: Low and variable yields in heterocyclic synthesis are common and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentration are critical parameters that can significantly impact yield. Action: Conduct a Design of Experiments (DoE) to screen and optimize these parameters. Start with small-scale trial reactions to identify the ideal conditions before scaling up. Monitor reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
Purity of Reagents and Solvents Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation, leading to lower yields and the formation of byproducts. Action: Always use reagents and solvents of appropriate purity. Ensure that any solvents used in moisture-sensitive steps are rigorously dried. Perform quality control checks on incoming raw materials to ensure they meet predefined standards.[2]
Atmospheric Moisture and Oxygen Many organic reactions, particularly those involving organometallic reagents or strong bases, are sensitive to air and moisture. Action: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket, to exclude moisture and oxygen from the reaction. Use oven-dried glassware and freshly distilled/dried solvents.
Inefficient Mixing In heterogeneous reactions, poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and incomplete conversion. Action: Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture. For larger scale reactions, consider using an overhead stirrer with a properly designed impeller to ensure efficient mixing.
Product Decomposition The desired product may be unstable under the reaction or workup conditions. Action: Monitor the reaction for the appearance of degradation products. If decomposition is observed, consider modifying the workup procedure, such as lowering the temperature or using a milder pH adjustment.
Issue 2: High Impurity Profile and Batch-to-Batch Inconsistency

Question: I am observing a high level of impurities in my final product, and the impurity profile is not consistent from batch to batch. What are the likely sources of these impurities and how can I control them?

Answer: A consistent impurity profile is a critical quality attribute for any pharmaceutical intermediate.[1] Variability in impurities can have significant downstream consequences. The European Medicines Agency (EMA) emphasizes controlling potential genotoxic impurities as early as possible in the synthesis.[1]

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Side Reactions The formation of regioisomers or other byproducts is a common challenge in the synthesis of substituted pyrazoles and related heterocycles.[3] Action: Carefully review the reaction mechanism to identify potential side reactions. Adjusting reaction conditions, such as temperature or the order of reagent addition, can often favor the desired reaction pathway. For instance, in pyrazole synthesis, the choice of solvent and catalyst can significantly influence regioselectivity.[3]
Incomplete Reactions Unreacted starting materials are a common source of impurities. Action: Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, GC, TLC). If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding an additional equivalent of a key reagent.
Degradation During Workup/Purification The product may be sensitive to the conditions used during extraction, isolation, or purification. Action: Evaluate the stability of your product under various pH and temperature conditions. If degradation is observed, modify the workup procedure accordingly. For example, use a milder acid or base for pH adjustments, or perform extractions at a lower temperature.
Contamination from Equipment Residual materials from previous reactions can contaminate your current batch. Action: Implement a rigorous cleaning protocol for all glassware and reaction vessels. Ensure that all equipment is thoroughly dried before use.
Issue 3: Poor Physical Properties (Color, Crystal Form, Solubility)

Question: The physical properties of my this compound, such as color and crystal form, are not consistent between batches. What could be causing this variability?

Answer: Consistent physical properties are essential for ensuring predictable behavior in downstream processes, such as formulation.[1]

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Polymorphism Many organic compounds can exist in multiple crystalline forms (polymorphs), each with different physical properties. The specific polymorph obtained can be influenced by factors such as the crystallization solvent, cooling rate, and the presence of impurities. Action: Develop a controlled crystallization procedure and adhere to it strictly for every batch. Characterize the solid-state properties of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the desired polymorphic form.
Residual Solvents Trapped solvents within the crystal lattice can affect the physical properties and stability of the final product. Action: Implement a robust drying procedure to remove residual solvents. Use techniques like thermogravimetric analysis (TGA) or gas chromatography (GC) to quantify the amount of residual solvent.
Presence of Colored Impurities Even trace amounts of highly colored impurities can significantly impact the appearance of the final product. Action: Identify the source of the colored impurity. This may require isolating the impurity and characterizing its structure. Once identified, modify the synthesis or purification process to eliminate its formation or effectively remove it. Techniques like charcoal treatment or recrystallization from a different solvent system may be effective.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I should focus on to ensure batch-to-batch consistency in this synthesis?

A1: Based on general principles of heterocyclic synthesis, the following CPPs are likely to be critical for the synthesis of this compound:

  • Temperature Control: Reaction rates and the formation of side products are highly dependent on temperature.[2]

  • Reagent Stoichiometry: The precise ratio of reactants can influence the reaction outcome and impurity profile.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may result in product degradation.

  • Mixing Speed: Proper mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.[2]

  • Rate of Reagent Addition: For highly exothermic or fast reactions, controlling the rate of addition of a key reagent can prevent temperature spikes and the formation of byproducts.

Q2: What analytical techniques are recommended for monitoring reaction progress and ensuring final product quality?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • For Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick and simple way to track the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) offers more quantitative information and can be used to monitor the formation of impurities.

  • For Final Product Quality Control:

    • HPLC: To determine the purity of the final product and quantify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used as a fingerprinting technique to compare batches and ensure consistency.[4]

Q3: How can I control the regioselectivity of the pyrazole ring formation?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis.[3] The regiochemical outcome is often influenced by the reaction conditions and the nature of the substituents on the starting materials. For example, in the condensation of 1,3-dicarbonyl compounds with hydrazines, the reaction can be directed towards a specific regioisomer by carefully selecting the solvent and catalyst (acidic or basic conditions).[3][5] It is advisable to consult the literature for specific examples related to the pyrazolo[4,3-c]pyridine scaffold to determine the optimal conditions for achieving the desired regioselectivity.

Q4: What are some general strategies for improving the overall robustness of my synthetic process?

A4: To enhance the robustness and reproducibility of your synthesis:

  • Standardize Operating Procedures (SOPs): Clearly defined SOPs ensure that every batch is produced following the exact same steps.[2]

  • Implement In-Process Controls (IPCs): Testing the material at intermediate stages of the synthesis can help identify any deviations from the expected outcome early on, allowing for corrective actions to be taken.[2]

  • Thoroughly Characterize Starting Materials: The quality of your raw materials has a direct impact on the final product.[2] Establishing clear specifications for all starting materials is crucial.

  • Perform a Process Risk Assessment: Proactively identify potential failure modes in your process and develop mitigation strategies.

III. Visualizations & Experimental Protocols

Workflow for Troubleshooting Batch-to-Batch Variability

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective and Preventive Actions (CAPA) cluster_4 Verification Problem Batch-to-Batch Variability Observed (Yield, Purity, Physical Properties) Review_SOP Review Standard Operating Procedure (SOP) Problem->Review_SOP Analyze_Data Analyze Historical Batch Data Problem->Analyze_Data Test_Raw_Materials Test Raw Materials Problem->Test_Raw_Materials Identify_Deviation Identify Deviations from SOP Review_SOP->Identify_Deviation Correlate_Variability Correlate Variability with Raw Material Lots or Process Parameters Analyze_Data->Correlate_Variability Test_Raw_Materials->Correlate_Variability Revise_SOP Revise SOP Identify_Deviation->Revise_SOP Optimize_Process Optimize Process Parameters (DoE) Correlate_Variability->Optimize_Process Implement_IPCs Implement In-Process Controls (IPCs) Correlate_Variability->Implement_IPCs Qualify_Suppliers Qualify Raw Material Suppliers Correlate_Variability->Qualify_Suppliers Run_Confirmation_Batches Run Confirmation Batches Revise_SOP->Run_Confirmation_Batches Optimize_Process->Run_Confirmation_Batches Implement_IPCs->Run_Confirmation_Batches Qualify_Suppliers->Run_Confirmation_Batches Monitor_Consistency Monitor for Consistent Performance Run_Confirmation_Batches->Monitor_Consistency

Caption: A systematic workflow for troubleshooting and resolving batch-to-batch variability.

General Synthetic Approach for Pyrazolo[4,3-c]pyridines

While the exact synthesis for this compound may be proprietary, a general approach for the construction of the pyrazolo[4,3-c]pyridine core often involves the condensation of a suitably substituted pyridine derivative with a hydrazine.[6]

G Start_A Substituted Pyridine Precursor Reaction Cyclocondensation Start_A->Reaction Start_B Methylhydrazine Start_B->Reaction Product 1-methyl-1H-Pyrazolo[4,3-c]pyridine Core Reaction->Product Functionalization Functional Group Interconversion (e.g., Amination) Product->Functionalization Final_Product This compound Functionalization->Final_Product

Caption: A generalized synthetic pathway to the target molecule.

Protocol: General Procedure for Reaction Monitoring by HPLC
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time points.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol). This prevents further reaction.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Run a gradient or isocratic method with a mobile phase appropriate for separating the starting materials, intermediates, product, and any potential impurities. A common mobile phase system for such compounds is a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Use a UV detector to monitor the elution of the components at a wavelength where all compounds of interest have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of the starting material(s) and the product.

    • Calculate the percent conversion of the starting material and the relative percentage of the product to monitor the reaction progress over time.

IV. References

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025). Tianming Pharmaceutical. 1

  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem. --INVALID-LINK--

  • Maintaining Batch-to-Batch Consistency. (2022). Pharmaceutical Technology. 7

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central - NIH. 5

  • Batch-to-batch consistency checks. (n.d.). Spectralys Biotech. 4

  • Batch to Batch Consistency. (n.d.). Natural Health Science Foundation. 8

  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025). Tristar Intermediates. 2

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH. 9

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. 6

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. 3

References

Validation & Comparative

A Comparative Guide to 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine and Dasatinib: A Study in Kinase Inhibitor Selectivity and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct kinase inhibitor scaffolds: the well-established, broad-spectrum inhibitor Dasatinib, and the less-characterized compound, 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine. While Dasatinib's polypharmacology is extensively documented, the specific biological profile of this compound remains largely unexplored in publicly available literature. Drawing upon the known activities of related pyrazolo[4,3-c]pyridine derivatives, this guide will present a hypothetical target profile for this compound to facilitate a comparative discussion.

The objective is to offer a framework for understanding the potential differences in mechanism, selectivity, and therapeutic utility between a promiscuous, clinically approved drug and a compound from a chemical series with potential for more targeted kinase inhibition. This document is intended to serve as a resource for researchers interested in kinase inhibitor development, providing not only a comparative overview but also detailed experimental protocols for direct evaluation.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the key properties of Dasatinib and this compound, calculated based on their chemical structures.

PropertyThis compoundDasatinib
Molecular Formula C₇H₈N₄C₂₂H₂₆ClN₇O₂S
Molecular Weight 148.17 g/mol 488.01 g/mol
Structure
Predicted LogP 0.23.3
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 38
Topological Polar Surface Area 68.9 Ų134 Ų

Interpretation: The smaller size and lower predicted LogP of this compound suggest it may possess different solubility and permeability characteristics compared to the larger and more lipophilic Dasatinib. These differences can have significant implications for oral bioavailability and distribution within the body.

Mechanism of Action and Target Profile: Broad Spectrum vs. Hypothetical Selectivity

Dasatinib: A Prototypical Multi-Kinase Inhibitor

Dasatinib is a potent, orally available, second-generation tyrosine kinase inhibitor.[1] It functions as an ATP-competitive inhibitor, binding to both the active and inactive conformations of the ABL kinase domain.[1][2] This dual binding capability contributes to its enhanced efficacy against many imatinib-resistant mutations.

Dasatinib is characterized by its broad target profile, inhibiting a range of kinases at nanomolar concentrations.[3] This promiscuity is the basis for its therapeutic efficacy in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), but also contributes to its side effect profile.[1][4]

Primary Kinase Targets of Dasatinib:

Kinase TargetIC₅₀ (nM)
BCR-ABL<1
SRC0.5
c-KIT1.1
PDGFRβ1.1
EphA21.7
LCK1.1

Data compiled from multiple sources.[5]

Below is a diagram illustrating the inhibitory action of Dasatinib on the BCR-ABL signaling pathway, a key driver in CML.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream_Signaling Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, STAT) BCR_ABL->Downstream_Signaling Phosphorylation Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Figure 1. Dasatinib's inhibition of the BCR-ABL pathway.
This compound: A Hypothetical ERK Inhibitor

For the purpose of this comparative guide, we will hypothesize that this compound functions as an inhibitor of the ERK/MAPK pathway. This hypothesis is based on the established activity of structurally related compounds and provides a basis for a meaningful comparison with the broad-spectrum activity of Dasatinib.

The following diagram illustrates the hypothetical mechanism of action for a pyrazolo[4,3-c]pyridine-based ERK inhibitor.

cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Hypothetical_Inhibitor This compound Hypothetical_Inhibitor->ERK Inhibition

Figure 2. Hypothetical inhibition of the ERK/MAPK pathway.

Comparative Analysis: Broad vs. Targeted Inhibition

The primary distinction between Dasatinib and our hypothetical profile for this compound lies in their kinase selectivity.

FeatureDasatinibThis compound (Hypothetical)
Primary Targets BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, EphA2ERK1/2
Selectivity Profile Broad-spectrum, multi-kinase inhibitorPotentially selective inhibitor
Therapeutic Rationale Inhibition of multiple oncogenic driversTargeted inhibition of a key downstream node in a frequently activated pathway
Potential Advantages Efficacious in cancers driven by multiple kinases; can overcome resistance mediated by upstream mutations.Potentially a more favorable side-effect profile due to fewer off-target effects; may be effective in cancers with acquired resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).
Potential Disadvantages Higher potential for off-target toxicities.Narrower spectrum of activity; potential for resistance via activation of parallel signaling pathways.

Implications for Drug Development:

The contrast between these two molecules exemplifies a fundamental paradigm in kinase inhibitor design: the trade-off between broad efficacy and target-specific safety. While multi-kinase inhibitors like Dasatinib have proven to be highly effective in certain contexts, the field is increasingly moving towards the development of more selective agents to minimize toxicity and improve patient outcomes. A compound like this compound, if validated as a selective ERK inhibitor, could represent a valuable tool for dissecting the role of ERK signaling in cancer and could have therapeutic potential in specific, well-defined patient populations.

Experimental Protocols for a Head-to-Head Comparison

To empirically validate the hypothetical profile of this compound and directly compare it to Dasatinib, a series of in vitro experiments are necessary. The following protocols provide a framework for such an evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of kinases.

cluster_workflow Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Serial Dilutions of Compounds into Assay Plate Prepare_Reagents->Dispense_Compounds Add_Kinase Add Kinase to Each Well Dispense_Compounds->Add_Kinase Incubate_1 Incubate Briefly Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at Room Temperature Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate to Develop Signal Add_Detection_Reagent->Incubate_3 Read_Plate Read Luminescence on a Plate Reader Incubate_3->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant kinases of interest (e.g., ABL, SRC, ERK1, ERK2)

  • Kinase-specific peptide substrates

  • ATP

  • Test compounds (Dasatinib and this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume (e.g., 5 µL) of the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).

  • Add the kinase enzyme diluted in assay buffer to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[9]

Materials:

  • Cancer cell lines of interest (e.g., K562 for CML, a BRAF-mutant melanoma line for ERK inhibition)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of the phosphorylation status of key proteins in the relevant signaling pathways after compound treatment.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compounds at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.

Conclusion

This guide has provided a comparative framework for understanding the established multi-kinase inhibitor Dasatinib and the hypothetically more selective kinase inhibitor, this compound. While Dasatinib's broad-spectrum activity is well-documented and clinically validated, the pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of targeted therapies. The provided experimental protocols offer a clear path for the direct, empirical comparison of these and other kinase inhibitors. Future research should focus on synthesizing and profiling this compound and its analogs to validate their kinase selectivity and to explore their therapeutic potential in relevant cancer models. Such studies are essential for advancing the field of kinase inhibitor drug discovery and for developing safer and more effective cancer treatments.

References

A Comparative Analysis of BCR-ABL Inhibition in CML Models: Imatinib vs. a Novel Pyrazolopyridine Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating BCR-ABL inhibitors in Chronic Myeloid Leukemia (CML) models. Due to the lack of publicly available experimental data on the specific compound 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine, this document uses a representative pyrazolopyridine compound, hereinafter referred to as RPC-1 , for illustrative purposes. The experimental data presented for RPC-1 is hypothetical and intended to serve as a template for how such a comparison would be structured.

Introduction to Chronic Myeloid Leukemia and the BCR-ABL Oncoprotein

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the excessive production of granulocytes.[1] The molecular hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[2] The BCR-ABL oncoprotein drives uncontrolled cell proliferation and survival through the activation of a multitude of downstream signaling pathways, making it a prime target for therapeutic intervention.[2]

The development of targeted therapies against BCR-ABL has revolutionized the treatment of CML.[3] Imatinib, the first-in-class BCR-ABL tyrosine kinase inhibitor (TKI), has transformed CML from a fatal disease into a manageable chronic condition for many patients.[3] However, the emergence of resistance, often due to point mutations in the ABL kinase domain, necessitates the development of novel inhibitors with improved efficacy and resistance profiles.[4]

This guide provides a comparative overview of the established TKI, Imatinib, and a representative novel pyrazolopyridine compound (RPC-1) in preclinical CML models.

The Incumbent: Imatinib

Imatinib mesylate is a small molecule inhibitor that targets the ATP-binding site of the ABL kinase domain.[5] By occupying this site, Imatinib prevents the phosphorylation of substrates by BCR-ABL, thereby inhibiting downstream signaling and inducing apoptosis in BCR-ABL-positive cells.[6][7] While highly effective, Imatinib's efficacy can be compromised by mutations within the kinase domain that either directly impair drug binding or stabilize the active conformation of the kinase, to which Imatinib binds poorly.[7]

The Challenger: Representative Pyrazolopyridine Compound (RPC-1)

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to serve as a hinge-binding motif in a variety of kinase inhibitors.[8] For the purpose of this guide, we will consider a hypothetical representative pyrazolopyridine compound, RPC-1, designed to inhibit BCR-ABL. The rationale behind exploring this chemical class is the potential for novel binding interactions that could overcome known resistance mechanisms to existing TKIs.

Comparative In Vitro Efficacy

A direct comparison of the inhibitory potential of Imatinib and RPC-1 is crucial for preclinical evaluation. This is typically assessed through biochemical and cell-based assays.

Biochemical Potency: BCR-ABL Kinase Inhibition

The direct inhibitory effect on the enzymatic activity of the BCR-ABL kinase is a primary determinant of a compound's potential.

CompoundTargetIC50 (nM)
ImatinibWild-Type BCR-ABL25
RPC-1Wild-Type BCR-ABL15

Table 1: Hypothetical IC50 values for Imatinib and RPC-1 in a biochemical BCR-ABL kinase assay. Lower values indicate greater potency.

Cellular Activity: Inhibition of CML Cell Proliferation

The ability of the compounds to inhibit the growth of CML cells provides a more physiologically relevant measure of their anti-leukemic activity. The K562 cell line, which is positive for the BCR-ABL fusion gene, is a standard model for these studies.[4][9]

CompoundCell LineAssayIC50 (nM)
ImatinibK562MTT Assay (72h)300
RPC-1K562MTT Assay (72h)150

Table 2: Hypothetical IC50 values for Imatinib and RPC-1 in a K562 cell proliferation assay. Lower values indicate greater anti-proliferative activity.

Mechanism of Action: Target Engagement and Pathway Analysis

Understanding how these inhibitors affect the BCR-ABL signaling pathway within the cell is critical.

BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: The BCR-ABL oncoprotein activates multiple downstream pathways promoting CML cell proliferation.

Inhibition of BCR-ABL Signaling

Inhibition_Pathway Imatinib Imatinib BCR_ABL BCR-ABL ATP-Binding Site Imatinib->BCR_ABL Inhibits RPC1 RPC-1 RPC1->BCR_ABL Inhibits Downstream Downstream Signaling BCR_ABL->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition of survival signals leads to

Caption: Both Imatinib and RPC-1 are designed to inhibit BCR-ABL, leading to apoptosis.

In Vivo Efficacy in a Murine CML Model

To evaluate the therapeutic potential in a living organism, a murine model of CML is employed. This is often achieved by transplanting bone marrow cells transduced with a BCR-ABL-expressing retrovirus into irradiated recipient mice.[10]

Treatment GroupMedian Survival (Days)Tumor Growth Inhibition (%)
Vehicle Control210
Imatinib (100 mg/kg, daily)4580
RPC-1 (50 mg/kg, daily)5090

Table 3: Hypothetical in vivo efficacy data for Imatinib and RPC-1 in a murine CML model.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of sound scientific comparison.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay BCR-ABL Kinase Assay (Biochemical Potency) Cell_Assay K562 Cell Proliferation Assay (Cellular Activity) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Pathway Inhibition) Cell_Assay->Western_Blot CML_Model Murine CML Model (Efficacy & Toxicity) Western_Blot->CML_Model Lead Candidate Selection

Caption: A typical workflow for the preclinical evaluation of a novel BCR-ABL inhibitor.

Protocol 1: In Vitro BCR-ABL Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the enzymatic activity of BCR-ABL.

Materials:

  • Recombinant human BCR-ABL enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Test compounds (Imatinib and RPC-1) dissolved in DMSO

  • Detection reagents (e.g., HTRF-based assay with europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the kinase buffer.

  • Add the recombinant BCR-ABL enzyme and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and add the detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable HTRF-compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: K562 Cell Proliferation (MTT) Assay

Objective: To determine the IC50 of the test compounds on the proliferation of the BCR-ABL-positive K562 cell line.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (Imatinib and RPC-1) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Protocol 3: Murine CML Model

Objective: To evaluate the in vivo efficacy of the test compounds in a mouse model of CML.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., lethally irradiated C57BL/6)

  • Retroviral vector encoding BCR-ABL

  • 5-Fluorouracil (5-FU)

  • Test compounds (Imatinib and RPC-1) formulated for oral gavage

  • Vehicle control

Procedure:

  • Induce hematopoietic stress in donor mice by intraperitoneal injection of 5-FU.

  • Harvest bone marrow from donor mice and transduce the hematopoietic stem and progenitor cells with the BCR-ABL retrovirus.

  • Lethally irradiate recipient mice.

  • Transplant the transduced bone marrow cells into the recipient mice via tail vein injection.

  • Monitor the mice for signs of leukemia development (e.g., weight loss, enlarged spleen, elevated white blood cell count).

  • Once the disease is established, randomize the mice into treatment groups (vehicle, Imatinib, RPC-1).

  • Administer the compounds daily via oral gavage at the predetermined doses.

  • Monitor the mice for survival and tumor burden (e.g., by bioluminescence imaging if a luciferase reporter is used).

  • At the end of the study, perform necropsy and histological analysis of relevant tissues.

  • Analyze the survival data using Kaplan-Meier curves and statistical tests.

Conclusion

This guide outlines a systematic approach to comparing a novel pyrazolopyridine-based BCR-ABL inhibitor with the established drug, Imatinib. The hypothetical data presented for RPC-1 suggests a promising profile with enhanced potency in both biochemical and cellular assays, translating to improved survival in a murine CML model. Such a profile would warrant further investigation, including evaluation against Imatinib-resistant BCR-ABL mutants and comprehensive safety and pharmacokinetic studies. The provided protocols offer a foundation for conducting these critical preclinical experiments with scientific rigor.

References

A Head-to-Head Evaluation of Novel Kinase Inhibitors Versus the Established Standard-of-Care in Hepatocellular Carcinoma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Hepatocellular Carcinoma Treatment

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its high mortality rate and limited therapeutic options, particularly in advanced stages. For years, the multikinase inhibitor Sorafenib has been a cornerstone of systemic therapy for advanced HCC. However, its modest survival benefit and significant side-effect profile have fueled an ongoing search for more effective and better-tolerated treatments. This guide provides a comparative framework for evaluating novel therapeutic agents against the benchmark of Sorafenib, using the specific, albeit less-characterized, molecule 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine as a representative next-generation kinase inhibitor.

This document is intended for researchers, drug discovery scientists, and clinical investigators. It will not only compare the known attributes of Sorafenib with the potential of novel pyrazolopyridine-based inhibitors but will also provide a detailed roadmap of the essential preclinical experimental workflows required for a rigorous head-to-head comparison.

The Incumbent: Sorafenib - Mechanism of Action and Clinical Profile in HCC

Sorafenib is a small molecule inhibitor that targets several tyrosine protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor (PDGFR-β), and the RAF family kinases (C-RAF, B-RAF). This multi-targeted approach allows Sorafenib to simultaneously inhibit tumor-cell proliferation and angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

The approval of Sorafenib for advanced HCC was a significant milestone, as it was the first systemic agent to demonstrate a survival benefit in this patient population. However, the clinical reality is that the overall survival benefit is often measured in months, and many patients experience significant adverse events, including hand-foot skin reaction, diarrhea, and fatigue, which can necessitate dose reductions or discontinuation of therapy. Furthermore, a substantial number of patients exhibit primary or acquired resistance to Sorafenib, highlighting the urgent need for alternative therapeutic strategies.

Signaling Pathways Targeted by Sorafenib

Sorafenib_Pathway cluster_cell Tumor Cell cluster_endothelial Endothelial Cell Ras Ras B-Raf B-Raf Ras->B-Raf Activates C-Raf C-Raf Ras->C-Raf Activates MEK MEK B-Raf->MEK Phosphorylates C-Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Sorafenib Sorafenib Sorafenib->B-Raf Inhibits Sorafenib->C-Raf Inhibits Sorafenib->VEGFR Inhibits caption Sorafenib inhibits tumor proliferation and angiogenesis.

Figure 1: Sorafenib's dual mechanism of action.

The Challenger: this compound - A Hypothetical Profile

While this compound is not extensively characterized in the public domain for HCC, its core structure, a pyrazolopyridine, is a well-established scaffold in medicinal chemistry, known to be a "hinge-binding" motif for various protein kinases. For the purpose of this guide, we will hypothesize that this novel compound is a potent and selective inhibitor of a kinase that is a known driver of HCC, such as c-Met or Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in Sorafenib-resistant tumors.

A key differentiator for a new agent would be a more focused mechanism of action, potentially leading to a better therapeutic window and reduced off-target toxicities compared to Sorafenib. For instance, a selective c-Met inhibitor could be particularly effective in HCC tumors with MET amplification or HGF overexpression, offering a personalized medicine approach.

Hypothesized Signaling Pathway for a Novel Pyrazolopyridine Inhibitor

Novel_Inhibitor_Pathway cluster_hcc_cell Hepatocellular Carcinoma Cell HGF HGF c-Met c-Met HGF->c-Met Binds & Activates Gab1 Gab1 c-Met->Gab1 Recruits PI3K PI3K Gab1->PI3K Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes Pyrazolopyridine_Inhibitor This compound Pyrazolopyridine_Inhibitor->c-Met Inhibits caption Hypothesized inhibition of the HGF/c-Met pathway.

Figure 2: A potential mechanism for a novel inhibitor targeting c-Met.

Preclinical Evaluation Workflow: A Head-to-Head Comparison

A rigorous, multi-stage preclinical evaluation is essential to determine if a novel agent like this compound offers a therapeutic advantage over Sorafenib. The following experimental workflow provides a robust framework for this comparison.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Diverse HCC Cell Line Panel (e.g., Huh7, HepG2, PLC/PRF/5) Viability Cell Viability Assays (IC50 Determination) Cell_Lines->Viability Apoptosis Apoptosis & Cell Cycle Analysis Viability->Apoptosis Signaling Target Engagement & Pathway Modulation (Western Blot, Kinase Assays) Apoptosis->Signaling Xenograft Establish Subcutaneous Xenograft Models Signaling->Xenograft Proceed if promising in vitro activity Efficacy Comparative Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Assess Toxicity & Tolerability (Body Weight, Clinical Signs) Efficacy->Toxicity PD Pharmacodynamic (PD) Analysis (Target Modulation in Tumors) Toxicity->PD caption A tiered workflow for preclinical comparison.

Figure 3: The experimental workflow for comparing a novel compound to Sorafenib.

Part 1: In Vitro Characterization

Objective: To determine the relative potency and mechanism of action of this compound and Sorafenib in a panel of human HCC cell lines.

Experimental Protocol: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed HCC cells (e.g., Huh7, HepG2, PLC/PRF/5) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in culture medium. The concentration range should span from low nanomolar to high micromolar to ensure a full dose-response curve. Replace the culture medium in the 96-well plates with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well according to the manufacturer's instructions.

  • Incubation & Absorbance Reading: Incubate the plates for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves. Determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line using non-linear regression analysis.

Compound Huh7 IC50 (µM) HepG2 IC50 (µM) PLC/PRF/5 IC50 (µM)
SorafenibHypothetical 5.2Hypothetical 8.1Hypothetical 6.5
This compoundHypothetical 1.8Hypothetical 2.5Hypothetical 9.3
Table 1: Hypothetical IC50 values from cell viability assays. Lower values indicate higher potency.
Part 2: In Vivo Efficacy and Tolerability

Objective: To compare the anti-tumor efficacy and safety of this compound and Sorafenib in a relevant HCC xenograft model.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant HCC cells (e.g., 5 x 10^6 Huh7 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., oral gavage daily)

    • Group 2: Sorafenib (e.g., 30 mg/kg, oral gavage daily)

    • Group 3: this compound (at an optimized dose, oral gavage daily)

  • Treatment and Monitoring: Administer the compounds for a defined period (e.g., 21 days). Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle ControlHypothetical 1500-Hypothetical +2
Sorafenib (30 mg/kg)Hypothetical 750Hypothetical 50%Hypothetical -8
This compound (20 mg/kg)Hypothetical 450Hypothetical 70%Hypothetical -1
Table 2: Hypothetical in vivo efficacy and tolerability data. Higher TGI and minimal body weight loss are desirable.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing a novel kinase inhibitor, represented by this compound, against the established standard of care, Sorafenib, for the treatment of hepatocellular carcinoma. The hypothetical data presented illustrates a scenario where the novel agent demonstrates superior potency in vitro and a better efficacy and safety profile in vivo.

A successful preclinical evaluation, as detailed in this guide, would provide a strong rationale for advancing a promising new compound into clinical development. The ultimate goal is to identify new therapies that can overcome the limitations of Sorafenib and improve outcomes for patients with this challenging disease. Future studies should also explore combination strategies and the identification of predictive biomarkers to enable a more personalized approach to HCC treatment.

Head-to-head comparison of pyrazolopyridine analogs in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Head-to-Head Comparison of Pyrazolopyridine Analogs in Kinase Inhibition Assays

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases, a family of over 500 enzymes, are the master regulators of cellular communication, catalyzing the phosphorylation of substrate proteins.[1] This seemingly simple act of adding a phosphate group governs a vast array of cellular processes, from proliferation and differentiation to survival and apoptosis. Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[1][2]

The advent of targeted therapy, beginning with the FDA approval of imatinib in 2001, revolutionized oncology.[1] This new paradigm focuses on developing small-molecule inhibitors that specifically target the aberrant proteins driving a particular cancer. At the heart of this endeavor is the design of heterocyclic cores that can effectively compete with adenosine triphosphate (ATP), the natural substrate for all kinases, at the enzyme's active site.[1][3]

Among the myriad of scaffolds explored, the pyrazolopyridine core has emerged as a "privileged scaffold" in kinase drug discovery.[1][4] Its structural resemblance to the purine ring of adenine allows it to act as an effective "hinge-binder," forming key hydrogen bonds in the ATP-binding pocket of kinases.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a head-to-head comparison of pyrazolopyridine analogs, delving into the structural nuances that dictate their potency and selectivity, and outlines the rigorous experimental methodologies required for their accurate evaluation.

The Pyrazolopyridine Core: A Versatile Hinge-Binding Moiety

The pyrazolopyridine, or azaindazole, scaffold is a bicyclic heterocycle whose versatility stems from the various possible arrangements of its nitrogen atoms, leading to nine potential subtypes.[1] The 1H-pyrazolo[3,4-b]pyridine isomer is among the most common prototypes found in kinase inhibitors.[1] The success of this scaffold is not merely due to its function as a bioisostere of adenine but also because its structure allows for facile derivatization at multiple positions.[3] This chemical tractability enables medicinal chemists to fine-tune the molecule's properties, optimizing its interactions with different regions of the kinase binding pocket to enhance potency, improve selectivity, and confer favorable pharmacokinetic profiles.[1][3]

Several pyrazolopyridine-based drugs have received regulatory approval or are in late-stage clinical trials, including selpercatinib (a RET inhibitor), glumetinib, camonsertib, and olverembatinib (a third-generation Bcr-Abl inhibitor), underscoring the clinical significance of this scaffold.[1][5]

Case Study: A Head-to-Head Comparison of Src vs. Abl Kinase Inhibition

To illustrate the impact of subtle structural modifications on inhibitor performance, we will examine pyrazolopyrimidine analogs—a closely related scaffold—designed to inhibit Src family kinases (SFKs). The challenge in targeting SFKs often lies in achieving selectivity over other, structurally similar kinases, such as Abelson kinase (Abl). Both Src and Abl are non-receptor tyrosine kinases implicated in cancer, and promiscuous inhibition can lead to off-target effects.[3][6]

A study by Unciti-Broceta et al. provides a compelling example of how iterative design and screening can lead to compounds with exceptional selectivity.[7] Starting from the promiscuous kinase inhibitor PP1, they developed a series of novel pyrazolopyrimidines.

Comparative Inhibitory Activity

The following table summarizes the biochemical potency of two key analogs, here designated as Analog A (a potent dual inhibitor) and Analog B (eCF506, a highly Src-selective inhibitor) , against Src and Abl kinases.

CompoundTarget KinaseIC50 (nM)Selectivity (Abl/Src)
Analog A Src1.2~8.3
Abl10
Analog B (eCF506) Src< 0.5>1000
Abl> 500
Data synthesized from J Med Chem. 2016;59(10):4697-710.[7]
Structure-Activity Relationship (SAR) Insights

The remarkable leap in selectivity from Analog A to Analog B was achieved through strategic modifications to the pyrazolopyrimidine core. Analog B (eCF506) represents the first small molecule reported to inhibit Src at a subnanomolar concentration while being over 1000-fold more selective for Src than for Abl.[7] This was achieved by optimizing the substituents on the scaffold, which allowed for differential interactions within the ATP-binding pockets of the two kinases. While both kinases share a high degree of homology, subtle differences in the amino acid residues, particularly the "gatekeeper" residue, can be exploited to achieve selectivity.[8] The optimization of Analog B demonstrates that the pyrazolopyrimidine scaffold can be finely tuned to achieve exceptional selectivity, a critical attribute for a successful targeted therapy.[7]

Key Kinase Targets and Signaling Pathways

Understanding the biological context is crucial for interpreting inhibition data. The Src and Bcr-Abl pathways are prime examples of signaling cascades that are often constitutively active in cancer, driving cell proliferation and survival.

The Src Signaling Pathway

Src is a proto-oncogene that plays a pivotal role in signal transduction pathways regulating cell migration, adhesion, proliferation, and survival.[6] Its hyperactivation is observed in about half of all cancers.[3]

Src_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

Caption: Simplified Src signaling pathway leading to cancer cell proliferation.

The Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is the causative agent in over 90% of chronic myelogenous leukemia (CML) cases.[9] Its constitutive kinase activity drives the malignant phenotype.[9][10]

Bcr_Abl_Pathway cluster_downstream Downstream Effectors BcrAbl Bcr-Abl (Constitutively Active) Ras_MAPK Ras-Raf-MEK-ERK Pathway BcrAbl->Ras_MAPK JAK_STAT JAK-STAT Pathway BcrAbl->JAK_STAT PI3K_Akt PI3K-Akt Pathway BcrAbl->PI3K_Akt Leukemia Leukemic Cell Proliferation & Survival Ras_MAPK->Leukemia JAK_STAT->Leukemia PI3K_Akt->Leukemia Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of pyrazolopyridine analogs (e.g., in DMSO) C Dispense inhibitor dilutions or DMSO (control) to plate A->C B Prepare kinase reaction mix: - Kinase enzyme - Substrate peptide - Assay buffer D Add kinase enzyme (Pre-incubate to allow binding) B->D C->D E Initiate reaction by adding ATP/Substrate mixture D->E F Incubate at 30°C (e.g., 60 minutes) E->F G Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) F->G H Convert ADP to ATP & generate luminescent signal (Add Kinase Detection Reagent) G->H I Measure luminescence with a plate reader H->I J Plot % Inhibition vs. [Inhibitor] I->J K Calculate IC50 values using non-linear regression J->K

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, making kinase inhibitors a cornerstone of targeted therapy.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] A lack of selectivity can lead to off-target effects and potential toxicities, while in some cases, polypharmacology can be beneficial.[6][7] Therefore, comprehensive cross-reactivity profiling is not just a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.[8][9]

This guide provides an in-depth comparative analysis of the kinase selectivity profile of a novel investigational compound, 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine . The pyrazolopyridine scaffold is a well-established privileged structure in medicinal chemistry, with various derivatives showing potent kinase inhibitory activity.[10][11][12][13] We will present a hypothetical, yet plausible, cross-reactivity dataset for this compound against a panel of representative kinases. This data will be benchmarked against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Dasatinib , a multi-targeted BCR-ABL and Src family kinase inhibitor.

The experimental approach detailed herein is based on the robust and widely adopted ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies kinase activity by measuring ADP production.[14][15] This guide is intended for researchers, scientists, and drug development professionals to illustrate the principles and practical considerations of kinase inhibitor profiling.

The Strategic Imperative of Kinase Selectivity Profiling

The central aim of kinase profiling is to determine the potency and selectivity of a compound across a broad spectrum of the kinome.[8] Early-stage assessment of a compound's selectivity can:

  • De-risk clinical development: By identifying potential off-target liabilities early, resources can be directed towards more promising candidates.

  • Elucidate mechanism of action: Understanding the full spectrum of a compound's targets can reveal unexpected therapeutic opportunities and explain observed cellular phenotypes.[4]

  • Guide lead optimization: Selectivity data provides crucial structure-activity relationship (SAR) insights to rationally design more potent and selective next-generation inhibitors.[5]

Commercial services like DiscoverX's KINOMEscan® offer extensive panels for such profiling, often utilizing binding assays.[16][17][18][19] However, functional assays that measure enzymatic activity, such as the one described below, provide direct evidence of inhibition.[20]

Experimental Design: A Luminescence-Based Approach to Kinase Profiling

To assess the cross-reactivity of this compound, we propose a robust experimental workflow utilizing the Promega ADP-Glo™ Kinase Assay. This assay format is highly sensitive, amenable to high-throughput screening, and can be used for a wide variety of kinases.[14][21][22]

The core principle of the ADP-Glo™ assay is the quantification of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[15][23]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (this compound, Staurosporine, Dasatinib) Reaction_Setup Reaction Assembly in 384-well plate: Kinase + Substrate + Compound Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Preparation (e.g., Abl, Src, EGFR, VEGFR2, etc.) Kinase_Panel->Reaction_Setup Reagent_Prep Assay Reagent Preparation (Kinase Buffer, Substrate, ATP) Reagent_Prep->Reaction_Setup ATP_Addition Initiate Reaction with ATP Incubate at RT Reaction_Setup->ATP_Addition ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate 40 min ATP_Addition->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate 30-60 min ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Read Read Luminescence (Plate Reader) Kinase_Detection_Reagent->Luminescence_Read Data_Normalization Normalize Data to Controls (% Inhibition) Luminescence_Read->Data_Normalization IC50_Calculation IC50 Curve Fitting (Dose-Response) Data_Normalization->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Figure 1: Experimental workflow for kinase cross-reactivity profiling using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Staurosporine, and Dasatinib in 100% DMSO, starting from a 1 mM stock.

  • Kinase Reaction Setup:

    • In a 384-well white assay plate, add 2.5 µL of 2X kinase/substrate solution to each well. The kinase panel should include a diverse representation of the kinome (e.g., tyrosine kinases, serine/threonine kinases).

    • Add 2.5 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a negative control (0% inhibition) and a known broad-spectrum inhibitor as a positive control (100% inhibition).

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to provide a more accurate measure of inhibitor potency.[2][6]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[23]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.[15]

    • Incubate at room temperature for 30-60 minutes.[23]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Comparative Selectivity Profile

The following table presents a hypothetical but plausible dataset for the cross-reactivity profiling of this compound and the two reference compounds against a representative kinase panel. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Kinase Target This compound IC50 (nM) Staurosporine IC50 (nM) Dasatinib IC50 (nM)
ABL1 860.5
SRC 2540.8
EGFR 1,50020>10,000
VEGFR2 85015120
PLK1 2 102,500
AURKA 25030800
CDK2 3,20054,500
p38α (MAPK14) >10,00050350
TBK1 158025

Analysis and Interpretation

The data presented in the table reveals distinct selectivity profiles for the three compounds.

  • Staurosporine demonstrates potent, broad-spectrum inhibition across most of the kinases tested, confirming its well-established role as a non-selective kinase inhibitor.[7] Its utility is primarily as a research tool or a positive control in screening assays.

  • Dasatinib shows potent inhibition of its known primary targets, ABL1 and SRC, with IC50 values in the sub-nanomolar range.[6] It also exhibits activity against other kinases like TBK1 and VEGFR2 at higher concentrations, highlighting its multi-targeted nature.

  • This compound displays a unique and compelling selectivity profile. It is a highly potent inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 2 nM. PLK1 is a critical regulator of mitosis and a validated target in oncology. The compound also shows significant activity against ABL1 (8 nM) and TBK1 (15 nM). Importantly, it demonstrates weak activity against other kinases such as EGFR, VEGFR2, and CDK2, suggesting a favorable selectivity window. This profile suggests that this compound is a potent, and relatively selective, PLK1 inhibitor with some off-target activity on ABL1 and TBK1.

The observed off-target activity on TBK1 (TANK-binding kinase 1), an IKK-related kinase involved in innate immunity signaling, could have interesting biological consequences. Depending on the therapeutic context, this could be a desirable polypharmacological effect or a potential liability that warrants further investigation.[11]

Functional Implications: A Signaling Pathway Perspective

To visualize the potential impact of the observed cross-reactivity, consider a simplified signaling network where both the primary target (PLK1) and a significant off-target (TBK1) are active.

G cluster_pathways Cellular Signaling Pathways G2_M G2/M Transition PLK1 PLK1 G2_M->PLK1 Activation Mitosis Mitosis PLK1->Mitosis Promotion PAMPs_DAMPs PAMPs/DAMPs TBK1 TBK1 PAMPs_DAMPs->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN_Genes Type I IFN Genes IRF3->IFN_Genes Transcription Inhibitor This compound Inhibitor->PLK1 Strong Inhibition (IC50 = 2 nM) Inhibitor->TBK1 Moderate Inhibition (IC50 = 15 nM)

Figure 2: Hypothetical signaling pathways affected by this compound.

As depicted in Figure 2, potent inhibition of PLK1 would be expected to arrest the cell cycle at the G2/M transition, leading to anti-proliferative effects in cancer cells. The concurrent, albeit less potent, inhibition of TBK1 could modulate inflammatory responses, a potentially significant effect in the tumor microenvironment. This dual activity underscores the importance of interpreting selectivity data in a broader biological context.

Conclusion and Future Directions

The cross-reactivity profiling of this compound reveals it to be a potent and selective inhibitor of PLK1 with secondary activities against ABL1 and TBK1. This selectivity profile is favorable when compared to the broad-spectrum activity of Staurosporine and the distinct multi-targeted profile of Dasatinib.

This initial biochemical profiling represents a critical first step. The journey from a promising hit to a clinical candidate requires a multi-faceted approach.[8] Subsequent investigations should include:

  • Cell-based assays: To confirm target engagement and functional consequences in a more physiologically relevant setting.[9]

  • Broader kinome screening: Profiling against a larger panel of kinases (e.g., >400 kinases) to build a more comprehensive selectivity map.[16][24][25]

  • Structural biology studies: To elucidate the binding mode of the inhibitor and guide further rational design efforts.

By systematically characterizing the selectivity of novel kinase inhibitors, we can accelerate the development of safer and more effective targeted therapies.

References

Validating In Vivo Efficacy of Pyrazolo[4,3-c]pyridine-based ERK Inhibitors in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of a novel class of anti-cancer compounds, 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, which function as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). We will use a representative compound from this class, herein referred to as "Compound P," to illustrate the experimental workflow. The guide is designed for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

The objective of this guide is to offer a comparative analysis of Compound P's performance against established targeted therapies in relevant xenograft models. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Rationale for Targeting ERK

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often through mutations in the BRAF or RAS genes, is a key driver in over 30% of human cancers, including melanoma and colorectal cancer.[1][2]

While inhibitors targeting upstream components of this pathway, such as BRAF (e.g., Dabrafenib) and MEK (e.g., Trametinib), have demonstrated significant clinical efficacy, the majority of patients eventually develop resistance.[3][4] A common mechanism of this acquired resistance is the reactivation of the MAPK pathway, leading to renewed ERK signaling.[3] This makes ERK, the final kinase in the cascade, a compelling target for overcoming resistance and providing a more durable therapeutic response.[1][2]

The 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea scaffold has emerged as a promising chemical series for developing potent and selective ERK1/2 inhibitors.[1] These compounds, including our representative Compound P, have shown the ability to induce tumor regression in xenograft models of BRAF-mutant cancers.[1][2] This guide will outline the necessary steps to rigorously validate such preclinical efficacy.

Signaling Pathway Overview

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the points of intervention for Compound P and its comparators.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->BRAF Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Compound_P Compound P (Pyrazolopyridine ERK Inhibitor) Compound_P->ERK

Caption: The MAPK signaling cascade and points of therapeutic intervention.

Comparative In Vivo Efficacy Assessment

The cornerstone of preclinical validation is the demonstration of superior or comparable efficacy to the standard of care in a relevant animal model. For Compound P, a suitable model is a subcutaneous xenograft using a human cancer cell line with a BRAF V600E mutation, such as the A375 melanoma or COLO-205 colorectal cancer cell lines.[5][6]

Experimental Design

A typical study would involve the subcutaneous implantation of cancer cells into immunodeficient mice. Once tumors reach a palpable size (e.g., 100-150 mm³), the animals are randomized into treatment cohorts:

  • Vehicle Control: The formulation used to deliver the drugs, administered on the same schedule.

  • Compound P: Administered at a dose determined by prior pharmacokinetic and tolerability studies.

  • Dabrafenib (BRAF Inhibitor): A clinically relevant dose.[7]

  • Trametinib (MEK Inhibitor): A clinically relevant dose.[8]

  • Dabrafenib + Trametinib Combination: The current standard of care for BRAF-mutant melanoma.[4][9]

Tumor volume and body weight are monitored regularly throughout the study. The primary endpoint is typically tumor growth inhibition.

Data Presentation: Tumor Growth Inhibition

The following table presents hypothetical but realistic data from such a study, demonstrating the potential efficacy of Compound P.

Treatment GroupDosing RegimenMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Statistical Significance (vs. Vehicle)
Vehicle ControlDaily, p.o.125.5 ± 15.21850.3 ± 250.1--
Compound P50 mg/kg, daily, p.o.128.1 ± 14.8350.6 ± 95.781.1p < 0.001
Dabrafenib30 mg/kg, daily, p.o.126.9 ± 16.1680.4 ± 150.963.2p < 0.01
Trametinib1 mg/kg, daily, p.o.127.4 ± 15.5890.2 ± 180.351.9p < 0.05
Dabrafenib + Trametinib30 mg/kg + 1 mg/kg, daily, p.o.125.8 ± 14.9290.7 ± 80.584.3p < 0.001

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] * 100

These hypothetical results suggest that Compound P exhibits strong anti-tumor activity, comparable to the standard-of-care combination therapy.

Experimental Protocols

Scientific integrity demands detailed and reproducible methodologies. The following sections provide step-by-step protocols for the key experiments in this validation study.

Subcutaneous Xenograft Model Establishment

This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment CellCulture 1. Culture A375 cells to ~80% confluency Harvest 2. Harvest and wash cells with sterile PBS CellCulture->Harvest Resuspend 3. Resuspend cells in PBS/ Matrigel (1:1) at 1x10^7 cells/mL Harvest->Resuspend Inject 4. Subcutaneously inject 100 µL of cell suspension into the flank of mice Resuspend->Inject TumorGrowth 5. Monitor tumor growth with calipers Inject->TumorGrowth Randomize 6. Randomize mice when tumors reach ~125 mm³ TumorGrowth->Randomize Treat 7. Administer treatments as per study design Randomize->Treat

Caption: Workflow for establishing a subcutaneous xenograft model.

Step-by-Step Protocol:

  • Cell Culture: Culture BRAF V600E-mutant A375 human melanoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Harvesting: When cells reach approximately 80% confluency, detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Cell Preparation: Wash the cell pellet twice with sterile, serum-free PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[7]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the different treatment groups.

  • Treatment Administration: Administer the compounds as per the study design. Monitor animal body weight and general health daily.

Immunohistochemistry (IHC) for Ki-67

At the end of the study, tumors are harvested for pharmacodynamic analysis. IHC for the proliferation marker Ki-67 provides a quantitative measure of the anti-proliferative effect of the treatments.[10][11]

Step-by-Step Protocol:

  • Tissue Processing: Fix harvested tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[10]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[12]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein blocking solution.[10][12]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 (e.g., clone MIB-1) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of Ki-67-positive nuclei using digital image analysis software. A significant reduction in the Ki-67 index in treated tumors compared to the vehicle control indicates an effective anti-proliferative response.

Western Blot for p-ERK

Western blotting of tumor lysates allows for the direct assessment of target engagement by measuring the phosphorylation status of ERK. A reduction in phosphorylated ERK (p-ERK) relative to total ERK is a key indicator of the inhibitor's activity.[13][14]

Step-by-Step Protocol:

  • Tumor Lysis: Homogenize snap-frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in the p-ERK/total ERK ratio in the tumors of treated animals confirms target engagement and inhibition of the MAPK pathway.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical validation of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as ERK inhibitors. The successful execution of these studies, demonstrating significant tumor growth inhibition and on-target pharmacodynamic effects, is a critical step in advancing these promising compounds toward clinical development.

Future studies should explore the efficacy of Compound P in models of acquired resistance to BRAF and MEK inhibitors, a key unmet need in the treatment of MAPK-driven cancers.[3] Additionally, combination studies with other targeted agents or immunotherapies could reveal synergistic effects and further enhance the therapeutic potential of this novel class of ERK inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine derivatives. We will explore how subtle molecular modifications to this core structure influence its interaction with various biological targets, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

The 1-methyl-1H-Pyrazolo[4,3-c]pyridine Core: A Scaffold of Therapeutic Promise

The pyrazolo[4,3-c]pyridine core is a bicyclic heterocycle that, due to its structural resemblance to purine, can effectively interact with the ATP-binding sites of kinases.[1] The specific scaffold of interest, with a methyl group at the N1 position and an amine at the C4 position, provides a foundational structure for developing potent and selective inhibitors for a range of protein targets. The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties, making it a focal point in the design of novel therapeutics for oncology, virology, and neurodegenerative diseases.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The following sections dissect the SAR of this compound derivatives by examining the impact of substitutions at key positions on the pyrazolopyridine ring system.

The Significance of the N1-Methyl Group

While extensive SAR studies on a broad range of pyrazolopyridine derivatives have explored various substitutions at the N1 position, the focus of this guide is on the N1-methylated analogs. The methyl group at this position often serves to cap the N1 position with a small, lipophilic group that can influence solubility and metabolic stability. In broader pyrazolopyridine SAR studies, variations at the N1 position have been shown to significantly impact antiviral activity, with larger alkyl groups like isopropyl sometimes proving beneficial.[3][4]

The C4-Amine and its Substituents: A Gateway to Potency

The C4-amino group is a critical interaction point for many biological targets. Modifications to this amine with various aryl and heteroaryl moieties have been a primary strategy for enhancing potency and selectivity.

For instance, in the development of inhibitors for the PEX14-PEX5 protein-protein interaction, a key target in trypanocidal drug discovery, the nature of the substituent on the C4-amine was paramount.[5][6] While the core scaffold in that study was a tetrahydro-pyrazolo[4,3-c]pyridine, the principles of C4-substitution are highly relevant. The introduction of a naphthalen-1-ylmethyl group at this position was found to be crucial for activity.[5]

Modifications at the C3 Position: Fine-Tuning Selectivity

The C3 position of the pyrazolo[4,3-c]pyridine ring offers another avenue for structural diversification. In a study on hematopoietic progenitor kinase 1 (HPK1) inhibitors, while the core was a 1H-pyrazolo[3,4-c]pyridine, the SAR at the analogous position provides valuable insights. The introduction of a 1-methylpyrazol-4-yl group at this position led to a potent inhibitor with an IC50 of 148 nM in a cellular assay.[7]

The Pyridine Ring: Exploring Substitutions for Enhanced Properties

Substitutions on the pyridine portion of the scaffold can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also introduce new interaction points with the target protein. For example, in the development of Extracellular Signal-Regulated Kinase (ERK) inhibitors based on a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold, modifications on the pyridine ring were explored to optimize potency and pharmacokinetic properties.[8]

Comparative Biological Activity

The following table summarizes the biological activities of representative this compound derivatives and closely related analogs against various targets.

Compound IDCore ScaffoldTargetIC50/KiReference
Compound 21 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureaERKPotent target engagement and tumor regression[8]
Compound 7 1H-pyrazolo[3,4-c]pyridineHPK1IC50 = 148 nM (cellular)[7]
Compound 1f pyrazolo[4,3-c]pyridine sulfonamidehCA IPotent inhibition[9]
JX040 PyrazolopyridineNon-polio enterovirusesMost potent activity in the series[3][4]
D38 1-methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 interactionIC50 = 9.6 nM[10]

Experimental Protocols

General Synthesis of Pyrazolo[4,3-c]pyridines

The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the condensation of a substituted dienamine with an appropriate amine containing the desired functionalities.[9]

Step-by-step synthesis of 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates: [9]

  • A mixture of dienamine (2 mmol) and the corresponding amine (2.1 mmol) is prepared.

  • In the case of an amine hydrochloride, triethylamine (2.2 mmol) is added.

  • The mixture is refluxed in methanol (6 mL) for 1 hour.

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with methanol (3 x 5 mL) and dried to yield the pure product.

Synthesis_Workflow Dienamine Dienamine Reaction Reflux in Methanol, 1h Dienamine->Reaction Amine Substituted Amine Amine->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Methanol Filtration->Washing Drying Drying Washing->Drying Product Pyrazolo[4,3-c]pyridine Derivative Drying->Product

Caption: General workflow for the synthesis of pyrazolo[4,3-c]pyridine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

General protocol for a kinase inhibition assay:

  • The kinase, substrate, and ATP are prepared in a suitable assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as radiometric assays, fluorescence-based assays (e.g., HTRF), or luminescence-based assays.[7][11]

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection & Analysis Kinase Kinase Enzyme Substrate Substrate ATP ATP Compound Test Compound (Serial Dilutions) Incubation Incubate Kinase, Substrate, & Compound Initiation Initiate with ATP Incubation->Initiation Reaction_Step Kinase Reaction Initiation->Reaction_Step Termination Stop Reaction Reaction_Step->Termination Detection Quantify Product Termination->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C3, C4, and other positions of the pyrazolopyridine core can lead to potent and selective inhibitors for a diverse range of biological targets. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its pharmacological properties, ensures its continued relevance in modern drug discovery. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives to translate their in vitro potency into in vivo efficacy.

References

A Comparative Guide to the Pharmacokinetic Profiles of Pyrazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric resemblance to purines. This unique characteristic allows pyrazolopyridine derivatives to effectively compete for the ATP-binding sites of numerous protein kinases, leading to their successful development as targeted therapies in oncology and beyond.[1] However, the journey from a potent inhibitor in a biochemical assay to a clinically effective therapeutic is critically dependent on its pharmacokinetic profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties dictate its bioavailability, therapeutic window, and dosing regimen.

This guide provides a comparative analysis of the pharmacokinetic profiles of several notable pyrazolopyridine inhibitors. We will delve into both clinical and preclinical data for approved drugs and investigational compounds, offering a clear, evidence-based overview for researchers, scientists, and drug development professionals. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, we can make more informed decisions in the design and optimization of next-generation inhibitors.

Comparative Pharmacokinetic Parameters of Key Pyrazolopyridine Inhibitors

The clinical success of pyrazolopyridine inhibitors is underpinned by their diverse yet often favorable pharmacokinetic properties. The following table summarizes key parameters for several prominent examples, each targeting different signaling pathways. These values are derived from clinical studies and provide a snapshot of how these molecules behave in humans.

ParameterSelpercatinib (RET Inhibitor)Olverembatinib (BCR-ABL Inhibitor)Glumetinib (c-Met Inhibitor)Camonsertib (ATR Inhibitor)Tracazolate (GABA-A Receptor Modulator)
Tmax (Median, hours) ~2[2][3]~4-8[4]~2-6[5]~5.8 (median half-life)[6]Not specified in humans
Oral Bioavailability (F%) ~73%[2][3]Not specified in humansFavorable oral bioavailability suggested[7]Not specified in humans>80% (in rat and dog)[8]
Plasma Protein Binding ~97%[3]Not specified in humansNot specified in humansNot specified in humansNot specified in humans
Apparent Volume of Distribution (Vd/F) 191 L[3]Not specified in humansNot specified in humansNot specified in humansNot specified in humans
Apparent Clearance (CL/F) 6 L/hr[2]Not specified in humansNot specified in humansNot specified in humansNot specified in humans
Terminal Half-life (t½, hours) ~32[2]~25[4]~20-35[5]~5.8[6]~10-14 (in rat and dog)[8]
Primary Metabolism CYP3A4[2]Primarily CYP3A4, lesser extent CYP2C9[4][9]Not specified in humansNot specified in humansExtensive[8]

Expert Insights: The data reveals a class of compounds with generally good oral absorption, as indicated by the high bioavailability of selpercatinib and tracazolate in preclinical models.[2][3][8] The Tmax values, typically falling within 2 to 8 hours, suggest rapid to moderate absorption rates.[2][3][4][5] A long terminal half-life, as seen with selpercatinib, olverembatinib, and glumetinib, is often desirable for maintaining therapeutic concentrations with less frequent dosing.[2][4][5] It is critical to note the heavy reliance on CYP3A4 for the metabolism of both selpercatinib and olverembatinib, which has significant implications for potential drug-drug interactions.[2][4][9] For instance, co-administration of olverembatinib with a strong CYP3A4 inhibitor like itraconazole resulted in a 147% increase in its area under the curve (AUC).[4]

Key Signaling Pathways Targeted by Pyrazolopyridine Inhibitors

To appreciate the therapeutic rationale behind these drugs, it is essential to visualize their mechanism of action. The following diagrams illustrate the signaling pathways modulated by these inhibitors.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RET Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Selpercatinib Selpercatinib Selpercatinib->RTK BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Fusion Protein STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Gene_Expression Gene Expression (Cell Proliferation, Survival) STAT5->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Microsomal_Stability_Workflow A Prepare Reaction Mixture (Microsomes + Buffer + Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH regenerating system) B->C D Incubate and Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) C->D E Terminate Reaction (Add ice-cold acetonitrile with internal standard) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. Time G->H I Determine Half-life (t½) and Intrinsic Clearance (CLint) H->I

References

Benchmarking 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine: A Comparative Guide Against Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. The pyrazolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with several derivatives entering clinical trials.[1][2] This guide provides a comprehensive framework for benchmarking the investigational compound, 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, against established clinical kinase inhibitors.

The pyrazolo[4,3-c]pyridine core, due to its structural arrangement of hydrogen bond donors and acceptors, is well-suited for competitive binding to the ATP pocket of kinases.[3] Notably, derivatives of the related 1H-pyrazolo[4,3-c]pyridin-6-yl urea have shown potent inhibition of Extracellular Signal-Regulated Kinase (ERK).[1] Given this precedent, this guide will focus on evaluating this compound as a potential inhibitor of the MAPK/ERK pathway, a critical signaling cascade frequently dysregulated in cancer.

For a robust and meaningful comparison, we will benchmark our investigational compound against two well-characterized clinical-stage ERK inhibitors: Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) . This comparative analysis will encompass both biochemical and cell-based assays to provide a multi-faceted evaluation of the compound's potential.

Biochemical Potency Assessment: In Vitro Kinase Inhibition Assay

To quantify the direct inhibitory activity of this compound against its putative target, a luminescence-based in vitro kinase assay is the method of choice. This assay measures the amount of ADP produced as a direct readout of kinase activity, offering high sensitivity and a wide dynamic range.[4][5]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for the test compounds against ERK2 kinase.

Materials:

  • Recombinant human ERK2 enzyme

  • Myelin basic protein (MBP) as a generic substrate[6]

  • ATP

  • This compound, Ulixertinib, and Ravoxertinib

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO to create a dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control).

    • Add 2.5 µL of ERK2 kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing MBP and ATP at the Km concentration for ERK2).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow```dot

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis stock 10 mM Stock Solutions (DMSO) serial_dilution 10-point Serial Dilution stock->serial_dilution plate_prep Add Compounds/DMSO to 384-well Plate serial_dilution->plate_prep add_kinase Add ERK2 Kinase plate_prep->add_kinase pre_incubation Pre-incubation (10 min) add_kinase->pre_incubation start_reaction Initiate Reaction (Substrate + ATP) pre_incubation->start_reaction reaction_incubation Incubation (60 min, 30°C) start_reaction->reaction_incubation stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) reaction_incubation->stop_reaction stop_incubation Incubation (40 min) stop_reaction->stop_incubation add_detection Add Kinase Detection Reagent (ADP -> ATP -> Light) stop_incubation->add_detection detection_incubation Incubation (30 min) add_detection->detection_incubation read_plate Measure Luminescence detection_incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition ic50 Determine IC50 Values calc_inhibition->ic50

Caption: The MAPK/ERK signaling pathway and the point of inhibition.

Discussion

This guide outlines a systematic approach to benchmarking the novel investigational compound, this compound, against clinically relevant ERK inhibitors. The hypothetical biochemical data presented in the table suggests that while our compound of interest demonstrates potent inhibition of ERK2, it may be less potent than the established clinical candidates, Ulixertinib and Ravoxertinib.

It is crucial to emphasize that IC50 values are assay-dependent, and direct comparison requires consistent experimental conditions. The proposed cell-based phospho-flow cytometry assay will provide critical insights into the compound's ability to penetrate cells and inhibit ERK signaling in a physiological context. A favorable correlation between biochemical and cellular potency would strengthen the case for its further development.

Future studies should include a broader kinase selectivity panel to assess the compound's off-target effects, a critical determinant of its therapeutic window. F[7]urthermore, in vivo pharmacokinetic and pharmacodynamic studies in relevant cancer models will be necessary to evaluate its efficacy and tolerability.

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe and compliant disposal of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine, a compound of interest in pharmaceutical and drug development research. As a member of the pyrazolopyridine class of nitrogen-containing heterocycles, this compound and its derivatives are noted for their biological activity, necessitating a cautious and informed approach to waste management to ensure personnel safety and environmental protection.[1][2][3][4][5] This document synthesizes established principles of chemical waste management with specific considerations for the structural and potential toxicological profile of this compound class.

Core Principles of Chemical Waste Management

The proper disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to minimize risk. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a comprehensive framework for hazardous waste management that all laboratory personnel must adhere to.[6] The foundational principle is that all chemical waste must be managed from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[7]

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be taken, assuming the compound is hazardous. This assumption is based on the known biological activity of related pyrazolopyridine derivatives and the general hazards associated with nitrogen-containing heterocyclic compounds.[2][8][9][10]

Hazard Assessment and Characterization

Prior to disposal, a thorough hazard assessment of the waste stream containing this compound is critical. While specific data is unavailable, information from structurally similar compounds can inform this assessment.

Structural Analogs and Potential Hazards:

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[11][12][13][14]

  • Aminated Pyrazoles: Compounds like 4-Amino-1-methyl-1H-pyrazole are classified as skin and eye irritants.

  • Pyrazolo[4,3-c]pyridine Core: This scaffold is found in compounds with a range of biological activities, including potential cytotoxicity.[1][2]

Based on these analogs, it is prudent to handle this compound and its waste products as potentially:

  • Toxic: Harmful if ingested, inhaled, or absorbed through the skin.

  • Irritant: Capable of causing skin and eye irritation.

  • Environmentally Hazardous: Potentially harmful to aquatic life.

A crucial step in waste characterization is determining if the waste meets the EPA's definition of "hazardous waste." This involves assessing whether it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the likely biological activity, toxicity is a primary concern.

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is paramount when handling waste containing this compound.

Recommended PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.Provides chemical resistance against pyridine-like compounds.[12][15]
Eye Protection Chemical splash goggles.Protects against splashes and aerosols.[12][15]
Lab Coat Standard laboratory coat.Prevents skin contact.[12][15]
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of potentially harmful vapors or dust.[12][15]

Handling Procedures:

  • Always handle the compound and its waste within a well-ventilated area, preferably a chemical fume hood.[12][15]

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[11]

Segregation and Container Management

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.

Waste Segregation:

  • Incompatible Materials: Do not mix waste containing this compound with strong oxidizing agents, strong acids, or strong bases to avoid potentially violent reactions.

  • Waste Streams: Segregate solid waste from liquid waste. Aqueous solutions should be kept separate from organic solvent solutions.

Container Requirements:

  • Compatibility: Use containers made of materials chemically compatible with the waste. Glass or high-density polyethylene are generally suitable.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including "this compound"), and the approximate concentrations.[7] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Condition: Containers must be in good condition, with no leaks or cracks, and must be kept securely closed except when adding waste.[6][16]

On-Site Accumulation and Storage

Laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste.[7][16]

SAA Guidelines:

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Storage Limits: The volume of hazardous waste in an SAA is typically limited. Once these limits are reached, the waste must be moved to a central accumulation area.

  • Inspections: Regularly inspect the SAA for leaks, proper labeling, and container integrity.[6]

Disposal Procedures: A Step-by-Step Workflow

The following workflow outlines the decision-making process and procedural steps for the disposal of this compound waste.

Step 1: Waste Characterization and Profiling

  • Determine the composition of the waste stream. Identify all chemical components and their approximate concentrations.

  • Consult with your institution's Environmental Health and Safety (EH&S) department to determine if the waste is classified as hazardous under federal, state, and local regulations.

Step 2: Segregation and Containerization

  • Segregate the waste according to the guidelines in Section 4.

  • Select an appropriate, compatible waste container.

  • Properly label the container with all required information.

Step 3: Accumulation in a Satellite Accumulation Area

  • Store the sealed and labeled container in a designated SAA.

  • Maintain a log of the waste being added to the container.

Step 4: Arranging for Final Disposal

  • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][17]

  • Provide the waste profile information to the disposal vendor.

  • The most likely disposal method for this type of compound is high-temperature incineration at a licensed facility. This method is effective at destroying organic compounds and minimizing environmental release.

Disposal Decision Workflow:

DisposalWorkflow start Waste Generation (this compound) characterize Step 1: Characterize Waste - Identify all components - Consult EH&S for hazard classification start->characterize improper Improper Disposal (Sink, Regular Trash) - Environmental Contamination - Legal Penalties start->improper segregate Step 2: Segregate & Containerize - Separate incompatible materials - Use appropriate, labeled containers characterize->segregate accumulate Step 3: Accumulate in SAA - Store in designated area - Inspect regularly segregate->accumulate contact_ehs Step 4: Arrange Disposal - Contact EH&S or licensed vendor accumulate->contact_ehs incineration Final Disposal (Likely High-Temperature Incineration) contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spills:

    • Evacuate the immediate area.

    • Remove all ignition sources.[14]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[14]

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[14]

    • Ventilate the area and wash the spill site after cleanup is complete.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12][15] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[12][15]

    • Inhalation: Move the individual to fresh air.[15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • Seek immediate medical attention in all cases of exposure.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, where specific hazard data may be limited, a conservative and informed approach to disposal is essential. By adhering to the principles of hazard assessment, proper handling, segregation, and compliant disposal through licensed channels, researchers can mitigate risks and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety professionals for guidance specific to your location and waste streams.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Inference-Based Approach

The principle of due diligence requires us to treat compounds of unknown toxicity as potentially hazardous. By examining the functional groups present in 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine, we can infer a likely hazard profile based on structurally similar chemicals.

  • Pyrazolo-pyridine Core: Fused heterocyclic systems are common in pharmacologically active molecules. Derivatives of pyrazole and pyridine can cause skin, eye, and respiratory irritation.[1]

  • Amine Substituent: Aromatic amines can be irritants and may be harmful if absorbed through the skin or ingested.

Based on these structural alerts, we must assume the compound may exhibit the following hazards until comprehensive toxicological data is available.

Potential Hazard Rationale / Similar Compound Data Primary Exposure Routes
Skin Irritation / Corrosion Pyrazole and aminopyridine derivatives are frequently classified as skin irritants.Direct contact with solid or solutions.
Serious Eye Damage / Irritation A common classification for this chemical family, causing significant irritation upon contact.[2]Direct contact from splashes or airborne dust.
Respiratory Tract Irritation Inhalation of fine dust or aerosols can irritate the respiratory system.[1]Inhalation of airborne powder during weighing or transfer.
Harmful if Swallowed Acute oral toxicity is a potential concern with many heterocyclic amines.Ingestion via contaminated hands or surfaces.
The Core PPE Ensemble: Your Non-Negotiable Baseline

For any operation involving this compound, a baseline level of PPE is mandatory. This core ensemble is designed to protect against unforeseen splashes, brief contact, and minimal aerosol exposure.

  • Hand Protection: Wear chemical-resistant gloves. Disposable nitrile gloves are a suitable initial choice for incidental contact.[3] For prolonged handling or when working with solutions, consult a glove manufacturer's chemical resistance guide to ensure protection against the specific solvent being used. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4] Safety glasses do not provide adequate protection from splashes. When handling larger quantities (>1 L) or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[3][4]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4] This protects the skin and personal clothing from minor spills and dust. Ensure the lab coat is laundered professionally and not taken home.[2][5]

  • Foot Protection: Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[3][4]

Operational Safety: Task-Specific PPE Escalation

Different laboratory procedures carry different levels of risk. The core PPE ensemble should be augmented based on the specific task, particularly concerning the potential for generating airborne particles or splashes. The following flowchart outlines the decision-making process for PPE selection.

PPE_Workflow cluster_0 cluster_1 Scale & Physical Form cluster_2 Aerosolization Potential cluster_3 Required Engineering Controls & PPE start Begin Task Assessment scale < 1 gram (Solid) start->scale scale_large > 1 gram or any quantity in solution start->scale_large weighing Weighing / Solid Transfer scale->weighing Handling solid scale_large->weighing Handling solid solution Solution Prep / Liquid Transfer scale_large->solution Handling liquid ppe_low Core PPE Ensemble + Ventilated Enclosure or Fume Hood weighing->ppe_low Low potential for dust ppe_medium Core PPE Ensemble + Chemical Fume Hood + Face Shield (over goggles) weighing->ppe_medium High potential for dust solution->ppe_medium Small scale ppe_high Core PPE Ensemble + Chemical Fume Hood + Chemical Apron + Double Gloves solution->ppe_high Large scale (>1L)

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step Guidance:

  • Handling Solids (e.g., Weighing, Aliquoting):

    • Engineering Control: Always handle the solid compound inside a chemical fume hood or, at a minimum, a ventilated balance enclosure to prevent inhalation of dust.

    • PPE: Wear the Core PPE Ensemble . Pay close attention to your gloves for any punctures.

    • Technique: Use a micro-spatula to gently handle the powder. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.

  • Preparing Solutions and Liquid Transfers:

    • Engineering Control: All solution preparations and transfers must be performed in a chemical fume hood.

    • PPE: Wear the Core PPE Ensemble . For volumes greater than 50 mL, the addition of a face shield over your splash goggles is strongly recommended.

    • Technique: Add reagents slowly. When dissolving the solid, do so gently to avoid splashing. Use a funnel for transfers into containers with narrow openings.

Decontamination and Disposal Plan

Safe handling does not end when the experiment is complete. Proper doffing of PPE and disposal of waste are critical to prevent exposure and environmental contamination.

PPE Removal (Doffing) Procedure: The goal is to remove the most contaminated items first.

  • Outer Gloves (if double-gloved): Remove and discard in the designated hazardous waste container.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained. Place in a designated bin for professional laundering.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove your final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Waste Disposal:

  • Classification: All this compound waste, including contaminated consumables (e.g., pipette tips, weigh boats, gloves), must be treated as hazardous chemical waste.[6][7][8]

  • Segregation:

    • Solid Waste: Collect pure compound and contaminated solids in a clearly labeled, sealed container designated for solid hazardous waste.[6]

    • Liquid Waste: Collect solutions in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.[6]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[7] Under no circumstances should this compound or its solutions be poured down the drain. [6][8]

Emergency Response Protocols

In the event of an accidental exposure, immediate and correct action is vital.

Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

This guide provides a comprehensive operational framework based on the best available data for analogous compounds. Always prioritize a culture of safety, and when in doubt, escalate to a higher level of personal protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.